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1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Documentation Hub

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  • Product: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane
  • CAS: 1909337-33-2

Core Science & Biosynthesis

Foundational

"synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane"

Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane: A Technical Guide Part 1: Executive Summary & Strategic Rationale Target Molecule: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Chemical Class: Spirocyclic Azetidine / Tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane: A Technical Guide

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Chemical Class: Spirocyclic Azetidine / Tetrahydropyran Hybrid Application: Medicinal Chemistry (Bioisostere for piperidines/morpholines; conformationally restricted scaffold).

Scientific Premise: The 7-oxa-2-azaspiro[3.5]nonane core represents a high-value "Fsp3-rich" scaffold, offering improved solubility and metabolic stability compared to flat aromatic systems. While the unsubstituted core is documented, the 1-phenyl derivative presents a specific synthetic challenge: regioselective installation of the aryl group on the azetidine ring adjacent to the nitrogen, but distal to the spiro-center.

This guide details a Late-Stage Functionalization Strategy . Rather than constructing the ring with the phenyl group pre-installed (which risks steric hindrance during spiro-cyclization), we utilize a Spiro-Lactam Activation route. This involves constructing the spiro-azetidinone core first, followed by a nucleophilic addition/reduction sequence to install the phenyl group.

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the Staudinger Ketene-Imine Cycloaddition followed by Nucleophilic Lactam Ring Opening/Reduction .

Logic Flow:

  • Disconnection: The C1–Ph bond is formed via Grignard addition to the C=O of a spiro-lactam precursor.

  • Scaffold Origin: The spiro-junction is established by reacting the imine of tetrahydro-4H-pyran-4-one with an activated acetyl chloride equivalent.

  • Protection: A 2,4-dimethoxybenzyl (DMB) group protects the nitrogen, facilitating purification and allowing mild oxidative removal.

Retrosynthesis cluster_legend Legend Target Target: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Intermediate1 Intermediate A: 1-Phenyl-N-DMB-Protected Azetidine Target->Intermediate1 DMB Deprotection (TFA or CAN) Lactam Intermediate B: N-DMB-Spiro-Lactam (7-oxa-2-azaspiro[3.5]nonan-1-one) Intermediate1->Lactam Grignard Addition (PhMgBr) + Reductive Deoxygenation Precursors Starting Materials: Tetrahydro-4H-pyran-4-one + 2,4-Dimethoxybenzylamine Lactam->Precursors Staudinger Cycloaddition (Chloroacetyl Chloride) key Blue: Target | Yellow: Key Intermediate | Green: Commodity SM

Caption: Retrosynthetic logic flow prioritizing the spiro-lactam intermediate for regioselective phenyl installation.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of the Spiro-Lactam Core

Objective: Construct the 7-oxa-2-azaspiro[3.5]nonan-1-one skeleton.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • 2,4-Dimethoxybenzylamine (DMB-NH2) (1.05 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Solvents: Dichloromethane (DCM), Toluene.

Step-by-Step:

  • Imine Formation:

    • In a Dean-Stark apparatus, dissolve Tetrahydro-4H-pyran-4-one (10 g, 100 mmol) and DMB-NH2 (17.5 g, 105 mmol) in Toluene (150 mL).

    • Reflux for 4–6 hours until water collection ceases.

    • Concentrate in vacuo to yield the crude imine (typically a viscous oil). Checkpoint: 1H NMR should show disappearance of ketone C=O and appearance of imine C=N.

  • Cyclization (Staudinger/Reformatsky-type):

    • Dissolve the crude imine in anhydrous DCM (200 mL) and cool to 0°C under Nitrogen.

    • Add Et3N (35 mL, 250 mmol).

    • Dropwise add Chloroacetyl chloride (13.5 g, 120 mmol) over 30 minutes. Maintain temp < 5°C.

    • Allow to warm to RT and stir for 12 hours.

    • Mechanism Note: This forms the

      
      -chloro-amide intermediate, which cyclizes upon heating or prolonged stirring with base to form the 
      
      
      
      -lactam. If cyclization is slow, refluxing in Toluene with KI (catalytic) facilitates ring closure.
    • Workup: Wash with 1M HCl (2x), sat. NaHCO3, and Brine. Dry over MgSO4.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate N-DMB-7-oxa-2-azaspiro[3.5]nonan-1-one .

Phase 2: Regioselective Phenylation (Grignard-Reduction)

Objective: Convert the lactam carbonyl (C1) into a benzylic amine (C1-Ph).

Reagents:

  • Phenylmagnesium Bromide (PhMgBr) (3.0 M in ether, 1.5 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) or Triethylsilane (Et3SiH)/BF3·OEt2

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Nucleophilic Addition:

    • Dissolve the Spiro-Lactam (5.0 g, ~17 mmol) in anhydrous THF (50 mL). Cool to -78°C.

    • Add PhMgBr (8.5 mL, 25.5 mmol) dropwise.

    • Stir at -78°C for 1 hour, then warm to 0°C. Reaction Check: TLC should show consumption of lactam.

    • Mechanistic Insight: This forms the hemi-aminal (hydroxy-azetidine) intermediate. Do not isolate; it is unstable.

  • Reductive Deoxygenation:

    • Method A (Ionic Hydrogenation - Preferred):

      • To the crude mixture at 0°C, add Triethylsilane (3.0 equiv) followed by dropwise BF3·OEt2 (3.0 equiv).

      • Stir at RT for 4 hours. This reduces the hemi-aminal directly to the amine.

    • Method B (Borohydride):

      • Quench Grignard with MeOH. Add NaBH4 (2.0 equiv) and stir. (Note: This may lead to ring opening if not controlled; Method A is superior for preserving the strained azetidine ring).

  • Workup:

    • Quench with sat. NaHCO3. Extract with EtOAc.

    • Purify via column chromatography. Product: 1-Phenyl-N-DMB-7-oxa-2-azaspiro[3.5]nonane .

Phase 3: Deprotection & Salt Formation

Objective: Isolate the final free amine or HCl salt.

Protocol:

  • Dissolve the N-DMB intermediate in Trifluoroacetic acid (TFA) (10 vol) and Anisole (2 equiv, scavenger).

  • Heat to 60°C for 2–4 hours (monitor by LCMS).

  • Concentrate TFA. Redissolve in DCM and wash with 1M NaOH (to free base).

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile) or crystallization as the HCl salt (treat ether solution with 4M HCl in Dioxane).

Part 4: Data Summary & Quality Control

ParameterSpecification / Expectation
Appearance White to off-white solid (HCl salt) or viscous oil (Free base).
MS (ESI+) [M+H]+ = 204.14 (Calculated for C13H17NO).
1H NMR (Diagnostic) Azetidine ring: Multiplets at

3.5–4.5 ppm (distinctive ABX or complex splitting due to rigidity). THP Ring: Multiplets at

1.5–2.0 ppm (4H) and

3.6–3.9 ppm (4H, adjacent to Oxygen). Phenyl: Multiplet at

7.2–7.5 ppm (5H).
13C NMR Spiro Carbon: Quaternary signal ~35–40 ppm. Benzylic C1: Signal ~65–75 ppm (shifted downfield by N and Ph).

Self-Validating Checkpoint: During Phase 2 (Grignard), if the ring opens, you will observe a "linear" amino-ketone or alcohol product. The persistence of the spiro-quaternary carbon signal in 13C NMR confirms the ring system is intact.

Part 5: Workflow Visualization

SynthesisWorkflow Step1 1. Imine Formation (THP-one + DMB-NH2) Reflux/Toluene Step2 2. Staudinger Cyclization (+ Cl-CH2-COCl) Forms Beta-Lactam Step1->Step2 Step3 3. Grignard Addition (PhMgBr @ -78°C) Hemi-aminal Intermediate Step2->Step3 Step4 4. Ionic Reduction (Et3SiH / BF3) Yields 1-Ph-Azetidine Step3->Step4 Step5 5. Deprotection (TFA / Anisole) Final Product Step4->Step5

Caption: Sequential workflow for the synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.

References

  • Kirichok, A. A., et al. (2018).[1] "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Chemistry – A European Journal.[2] Link

  • Burkhard, J. A., et al. (2010).[2][3] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2006).[3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. (Foundational work on spiro-ether/amine synthesis). Link

  • PubChem Compound Summary. "1-phenyl-7-oxa-2-azaspiro[3.5]nonane" (CID 121553385). Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

Sources

Exploratory

Technical Characterization of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.[1] [1] Executive Summary The shift from "flat" aromatic drug candidates to three-dimensional, spirocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.[1]

[1]

Executive Summary

The shift from "flat" aromatic drug candidates to three-dimensional, spirocyclic scaffolds is a defining trend in modern medicinal chemistry, driven by the need to improve solubility and metabolic stability while exploring novel chemical space (Fsp³).[1]

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value scaffold combining a strained azetidine ring (for basicity and metabolic modulation) with a tetrahydropyran ether linkage (for polarity control).[1] However, the introduction of the phenyl group at the C1 position breaks the symmetry of the spiro[3.5] system, introducing chirality and complex NMR behavior that demands rigorous characterization.[2]

This guide outlines a self-validating analytical workflow to establish the identity, stereochemistry, and purity of this specific New Chemical Entity (NCE).

Part 1: Structural Integrity & NMR Logic

The primary challenge in characterizing this molecule is distinguishing the regio- and stereochemistry around the spiro center.[1] Unlike the unsubstituted parent (7-oxa-2-azaspiro[3.5]nonane), the 1-phenyl derivative lacks a plane of symmetry.[1]

NMR Assignment Strategy

The rigid spirocyclic core creates distinct magnetic environments.[1][2] The C1-Phenyl substitution induces diastereotopicity in the distal 7-oxa ring protons.[1]

Key Resonance Assignments (Predicted in CDCl₃):

PositionGroupChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
1 CH-Ph4.2 – 4.6Singlet/DoubletBenzylic proton; shifts downfield due to N and Ph.
3 Azetidine CH₂3.4 – 3.8Multiplet (ABX)Diastereotopic due to C1 chirality.
6, 8 Ether CH₂3.5 – 3.9Multiplet"Roof effect" common; distinct from azetidine protons.
5, 9 Spiro-adjacent CH₂1.6 – 2.1MultipletHighly diastereotopic; key for NOE studies.[1]
Ph Phenyl7.2 – 7.5MultipletStandard aromatic pattern.[1][2]
The "Roof Effect" & Diastereotopicity

Expert Insight: Do not expect simple triplets for the tetrahydropyran (THP) ring (positions 5, 6, 8, 9). The chiral center at C1 renders the "top" and "bottom" faces of the THP ring non-equivalent.[1][2]

  • Protocol: Run HSQC (Heteronuclear Single Quantum Coherence) immediately.[2]

  • Why: 1D ¹H NMR will likely show overlapping multiplets in the 3.5–4.0 ppm region (Azetidine CH₂ + Ether CH₂).[2] HSQC separates these by carbon chemical shift (Azetidine C3

    
     55-60 ppm vs. Ether C6/8 
    
    
    
    65-70 ppm).[1]
Establishing Relative Stereochemistry (NOESY)

To confirm the phenyl group is intact and correctly positioned relative to the spiro center:

  • Experiment: 1D-NOE or 2D-NOESY.

  • Critical Correlation: Look for NOE enhancement between the C1-Benzylic proton and the C5/C9 protons of the six-membered ring.[1] This confirms the spiro-connectivity and helps assign the specific diastereotopic protons on the THP ring.[1]

Part 2: Stereochemical Resolution & Control[1]

The C1 position is a chiral center.[1][2] Synthesis usually yields a racemate (


) unless asymmetric catalysis is used.[2] For drug development, enantiomeric purity is non-negotiable.[1][2]
Chiral Separation Protocol (SFC)

Supercritical Fluid Chromatography (SFC) is superior to HPLC for lipophilic amines due to better peak shape and lower solvent consumption.[2]

Methodology:

  • Column Screening: Chiralpak IG, IC, and AD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: CO₂ with MeOH co-solvent (containing 0.1% Diethylamine or Isopropylamine).[1][2]

    • Note: Basic additive is mandatory to suppress tailing of the secondary amine.[1][2]

  • Detection: UV at 220 nm (Azetidine absorbance) and 254 nm (Phenyl).[2]

Absolute Configuration Assignment

Since this is a specific scaffold, X-ray crystallography is the gold standard.[2]

  • Salt Formation: The free base is likely an oil or low-melting solid.[1]

  • Protocol: Dissolve 50 mg of free base in EtOH. Add 1.0 eq of L-Tartaric acid or Di-p-toluoyl-L-tartaric acid .[1]

  • Outcome: Crystallization of the diastereomeric salt allows for X-ray diffraction (XRD) to determine absolute configuration via anomalous dispersion (if heavy atoms are present) or internal reference to the chiral acid.[2]

Part 3: Physicochemical & Stability Profiling

Basicity (pKa)

Azetidines are strong bases (


).[1] The inductive effect of the 7-oxa group (3 bonds away) lowers the pKa slightly, while the phenyl group (2 bonds away) may lower it further via inductive withdrawal.[1]
  • Expected pKa: 9.0 – 9.8.[1][2]

  • Implication: The molecule will be protonated at physiological pH (7.4), aiding solubility but potentially hindering passive permeability.[2]

Stability: The Ring-Opening Risk

Strained azetidines are susceptible to nucleophilic attack and ring opening, especially under acidic conditions or oxidative stress.[1]

Stress Test Protocol:

  • Acid: Dissolve in 0.1N HCl, heat to 40°C for 24h.

  • Oxidation: Treat with 3% H₂O₂.[1][2]

  • Analysis: Monitor via LC-MS for M+18 (Hydrolysis/Ring opening) or M+16 (N-oxide).

    • Failure Mode: Opening of the azetidine ring usually results in a linear chain (e.g., 3-amino-3-phenyl-propyl derivative), destroying the spiro topology.[1]

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision tree for characterizing the 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold.

AnalyticalWorkflow Start Crude Synthesis Product (Racemic Mixture) Purity 1. Purity Check (UPLC-MS + ELSD) Start->Purity Structure 2. Structural ID (1H, 13C, HSQC) Purity->Structure If >95% Pure ChiralSep 3. Chiral Resolution (Prep SFC) Structure->ChiralSep Confirm Regiochem EnantiomerA Enantiomer A (>98% ee) ChiralSep->EnantiomerA EnantiomerB Enantiomer B (>98% ee) ChiralSep->EnantiomerB SaltScreen 4. Salt Formation (Tartrate/Oxalate) EnantiomerA->SaltScreen XRD 5. X-Ray Diffraction (Absolute Config) SaltScreen->XRD Crystalline Solid QC 6. Final QC (Residual Solvents, ROI) XRD->QC

Caption: Analytical workflow prioritizing chiral resolution and absolute configuration assignment.

Part 5: NMR Correlation Logic

To definitively assign the structure, one must visualize the connectivity.[2] The diagram below details the critical Heteronuclear Multiple Bond Coherence (HMBC) and Nuclear Overhauser Effect (NOE) correlations required.

NMRLogic cluster_legend Correlation Types C1_H H-C1 (Benzylic) Ph_Ring Phenyl Ring C1_H->Ph_Ring COSY (3J) Spiro_C Spiro Carbon (C4) C1_H->Spiro_C HMBC (2J) THP_H THP Protons (H5/H9) C1_H->THP_H NOE (Spatial) Az_H Azetidine H3 Az_H->Spiro_C HMBC (2J) HMBC HMBC (Connectivity) NOE NOESY (Stereochem)

Caption: Critical NMR correlations. HMBC proves the spiro-linkage; NOE proves the spatial arrangement.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322.[2] Link

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010).[2] Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Scaffold. Angewandte Chemie International Edition, 49(47), 8900–8944. Link

  • Chiral Technologies. (2025). SFC Screening Strategies for Basic Pharmaceuticals. Daicel Corporation.[1][2] Link(General Reference for SFC Protocol)

Sources

Foundational

Technical Guide: Spectroscopic Profiling &amp; Structural Elucidation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Executive Summary & Structural Significance Target Molecule: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Core Scaffold: 7-oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3) Chemical Class: Spirocyclic amine / Bioisostere In modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Target Molecule: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Core Scaffold: 7-oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3) Chemical Class: Spirocyclic amine / Bioisostere

In modern medicinal chemistry, the transition from flat, aromatic structures to three-dimensional (3D) scaffolds is driven by the need to improve physicochemical properties (solubility, metabolic stability) without sacrificing potency. The 7-oxa-2-azaspiro[3.5]nonane system serves as a rigid, spirocyclic bioisostere for morpholine and piperidine.

The introduction of a phenyl group at the C1 position (on the azetidine ring) introduces a critical layer of complexity: chirality . Unlike the achiral parent scaffold, the 1-phenyl derivative possesses a stereocenter adjacent to the spiro-carbon. This desymmetrizes the molecule, rendering the protons on the tetrahydropyran ring diastereotopic. This guide details the spectroscopic signatures required to validate this structure, distinguishing it from regioisomers and degradation products.

Synthetic Context & Purity Profiling

To accurately interpret spectroscopic data, one must understand the genesis of the sample. The synthesis of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane typically follows a [2+2] cycloaddition or a cyclization of functionalized piperidines .

Common Impurities to Flag

When analyzing spectra, look for these specific synthetic artifacts:

  • Linear precursors: Incomplete cyclization often leaves alkyl-chain signals (0.8–1.5 ppm) distinct from the rigid ring system.

  • Des-phenyl analog: If using a modular synthesis, the unsubstituted 7-oxa-2-azaspiro[3.5]nonane may persist.

  • Regioisomers: Phenyl substitution at C3 (beta to nitrogen) rather than C1 (alpha to nitrogen).

Spectroscopic Data Specifications

A. Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI+), Q-TOF or Orbitrap.

  • Theoretical Exact Mass (M+H)+:

    
     Da.
    
Fragment (m/z)Mechanistic OriginDiagnostic Value
204.1383

Parent Ion : Confirms molecular formula.
126.09 Loss of Phenyl (

)
Indicates labile phenyl group (rare in this scaffold).
91.05 Tropylium ion (

)
High Confidence : Confirms presence of benzyl/phenyl moiety.
84.08 Tetrahydropyran ring fragmentConfirms the integrity of the 6-membered ether ring.
B. Nuclear Magnetic Resonance (NMR) Profiling
  • Solvent:

    
     (Standard) or 
    
    
    
    (if salt form).
  • Internal Reference: TMS (0.00 ppm) or Residual Solvent (7.26 ppm for

    
    ).
    
1H NMR: The "Chirality Trap"

The C1-Phenyl group creates a chiral center. Consequently, the C6 and C8 methylene protons on the tetrahydropyran ring (normally equivalent singlets/triplets in the parent) become diastereotopic . They will split into complex multiplets (ABX or AB systems).

Predicted Chemical Shifts (


, 400 MHz): 
PositionProtonsShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Ar-H 5H7.20 – 7.45Multiplet-Aromatic phenyl protons.
C1-H 1H4.60 – 4.85Doublet/Singlet-Diagnostic : Benzylic proton, deshielded by N and Ph.
C3-H 2H3.60 – 3.90Multiplet

Azetidine ring protons adjacent to N.
C6/C8-H 4H3.40 – 3.75Complex -Ether-adjacent protons. Split due to chirality.
C5/C9-H 4H1.60 – 2.10Multiplet-Methylene protons near spiro center.
N-H 1H1.80 – 2.50Broad-Amine proton (shifts with concentration).
13C NMR (DEPT-135 Correlated)
  • Spiro Carbon (C4):

    
     ppm (Quaternary, disappears in DEPT-135).
    
  • C1 (Benzylic/Chiral):

    
     ppm.
    
  • C3 (Azetidine):

    
     ppm.
    
  • C6/C8 (Ether):

    
     ppm.
    
  • Aromatic Carbons: 126–140 ppm (4 signals typical).

Experimental Workflow: Structural Validation

The following Graphviz diagram outlines the logical flow for validating the structure, specifically addressing the stereochemical complexity introduced by the phenyl group.

StructuralValidation Start Crude Product Isolation MS HRMS (ESI+) Target: 204.1383 m/z Start->MS NMR1 1H NMR (CDCl3) Check Purity >95% MS->NMR1 Decision Are Pyran Protons (3.4-3.8 ppm) Equivalent? NMR1->Decision Achiral Symmetry Detected: Likely Parent Scaffold or C3-Phenyl Regioisomer Decision->Achiral Yes (Singlets/Triplets) Chiral Diastereotopicity Detected: Confirms C1-Phenyl Chiral Center Decision->Chiral No (Complex Multiplets) NOESY 2D NOESY/ROESY Correlate Ph-H to Pyran-H Chiral->NOESY Final Validated Structure: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane NOESY->Final

Caption: Decision tree for distinguishing the chiral 1-phenyl derivative from symmetric byproducts using NMR symmetry analysis.

Detailed Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure resolution of the diastereotopic splitting.

  • Solvent Selection: Use CDCl3 (99.8% D) neutralized with basic alumina if the amine is acid-sensitive. Avoid DMSO-d6 unless solubility is an issue, as its viscosity broadens the critical multiplet couplings.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Shimming: Perform manual shimming on the z-axis to achieve a linewidth <0.5 Hz on the TMS signal.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 2.0 seconds (essential for accurate integration of the benzylic proton).

    • Scans: Minimum 64.

Protocol B: Isolation of the Free Base (If Salt Form Supplied)

Commercial samples often arrive as Oxalate or HCl salts.

  • Suspend the salt (100 mg) in Dichloromethane (DCM) (5 mL).

  • Add 1M NaOH (2 mL) and stir vigorously for 10 minutes.

  • Separate the organic layer using a phase separator frit or pipette.

  • Dry over anhydrous

    
      and concentrate in vacuo at <30°C (amine may be volatile).
    
  • Immediately proceed to NMR to avoid carbamate formation from atmospheric

    
    .
    

References

  • Synthesis of 7-oxa-2-azaspiro[3.5]nonane Core: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[1][2] Angewandte Chemie International Edition, vol. 49, no.[1] 20, 2010, pp. 3524-3527.[1] [Link]

  • Functionalization of Spirocyclic Scaffolds: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, vol. 17, no. 11, 2019, pp. 2839-2849.[1] [Link]

  • Spirocyclic Oxetane-Fused Benzimidazoles (Synthesis Data): O'Connell, M., et al. "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole."[3][4] Molecules, vol. 20, no.[5] 8, 2015, pp. 13864-13874. [Link][3]

  • Derivatives for Drug Design: Kirichok, A., et al. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design."[1][2] French-Ukrainian Journal of Chemistry, vol. 11, no. 2, 2023.[1][2][6] [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling &amp; Structural Utility of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

[1] Executive Summary & Structural Rationale In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (3D) ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Rationale

In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures. 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value scaffold in this domain, functioning as a conformationally restricted, spirocyclic bioisostere of morpholine or piperidine derivatives.[1]

This guide details the physicochemical attributes of this molecule, emphasizing its utility in modulating lipophilicity (LogP), enhancing metabolic stability, and providing defined vectors for target engagement.[2][3][4][5] By incorporating a phenyl group onto the rigid spiro[3.5] core, this scaffold introduces chirality and hydrophobic bulk while maintaining the favorable solubility profile conferred by the ether oxygen (7-oxa) and the basic amine (2-aza).[1]

Structural Architecture

The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring.[1]

  • Core: 7-oxa-2-azaspiro[3.5]nonane.[1][5][6][7]

  • Substituent: Phenyl group at the C1 position (adjacent to the nitrogen and spiro-center).

  • Key Feature: The spiro-carbon creates a perpendicular orientation between the two rings, preventing the molecule from adopting a flat conformation.[1]

StructuralRationale Flat Planar Analog (e.g., Phenyl-morpholine) Spiro 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (3D Architecture) Flat->Spiro Bioisosteric Replacement Solubility Aq. Solubility (Fsp3 Effect) Spiro->Solubility Increases Metab Metabolic Stability (Blocked Oxidation) Spiro->Metab Enhances Selectivity Target Selectivity (Vector Control) Spiro->Selectivity Refines

Figure 1: Structural transition from planar analogs to the spirocyclic scaffold, highlighting improvements in key drug-like properties.[1][2][5]

Physicochemical Property Landscape

The following data synthesizes experimental values for the core scaffold and consensus predictive modeling for the specific 1-phenyl derivative.

Key Metrics Table
PropertyValue (Core Scaffold)Value (1-Phenyl Derivative)Significance
Molecular Formula C₇H₁₃NOC₁₃H₁₇NO-
Molecular Weight 127.18 g/mol 203.28 g/mol Fragment-like space; ideal for lead opt.[1]
cLogP 0.38 (Exp)1.6 - 1.9 (Pred)Phenyl adds lipophilicity but remains <3.
TPSA ~21 Ų~21 ŲExcellent membrane permeability.
pKa (Conj. Acid) ~9.5~8.8 - 9.2Basicity modulated by inductive effect of phenyl.
Fsp3 1.00.54High fraction of sp³ carbons improves solubility.
H-Bond Donors 11Secondary amine handle.
H-Bond Acceptors 22Ether oxygen + Amine nitrogen.
Solubility & Lipophilicity Analysis

The 7-oxa position (ether oxygen) is critical. Unlike a carbocyclic spiro[3.5]nonane, the oxygen atom lowers the LogP by approximately 1.0–1.5 log units and acts as a hydrogen bond acceptor, significantly boosting aqueous solubility.[2] The 1-phenyl group introduces a hydrophobic patch, making this derivative amphiphilic—ideal for crossing the blood-brain barrier (BBB) if CNS penetration is required.[1]

Synthetic Accessibility & Purity Profiling

Synthesis of 1-substituted spiro-azetidines is non-trivial due to ring strain.[1] The most robust route involves the cyclization of functionalized ketones.

Retrosynthetic Logic

The construction typically proceeds via a [2+2] cycloaddition or, more commonly, an intramolecular alkylation of a 4-amino-tetrahydropyran precursor.[1]

Synthesis Start Tetrahydropyran-4-one Inter1 Imine Formation (+ Benzylamine) Start->Inter1 Step 1 Inter2 Grignard Addition (Phenylmagnesium bromide) Inter1->Inter2 Step 2: Introduction of Phenyl Cyclization Intramolecular Cyclization (1-Chloro-2-iodomethane equiv.) Inter2->Cyclization Step 3: Ring Closure Final 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Cyclization->Final Deprotection (if needed)

Figure 2: General retrosynthetic pathway for constructing the 1-phenyl-substituted spiro[3.5] core.

Purity & Salt Forms

For biological assays, the free base is often unstable (prone to oxidation or carbonate formation).[2] It is standard practice to isolate and store this compound as a salt:

  • Oxalate Salt: Highly crystalline, non-hygroscopic.[2] Preferred for long-term storage.[1]

  • Hydrochloride Salt: Higher water solubility, suitable for immediate biological testing.[2]

Purity Check (Self-Validating Protocol):

  • 1H NMR: Diagnostic signals for the spiro-methylene protons (distinct doublets due to diastereotopicity if chiral) and the tetrahydropyran ring protons (3.5 - 3.8 ppm).[1]

  • LC-MS: Confirm MW (203.28) and check for the absence of the linear amine precursor (a common impurity).[2]

Experimental Characterization Protocols

To integrate this scaffold into a drug discovery cascade, the following protocols ensure accurate data generation.

Protocol: Chromatographic Hydrophobicity Index (CHI) Determination

Why: Traditional shake-flask LogP is difficult for amines.[1] CHI via HPLC provides a rapid, reproducible surrogate.[2]

Materials:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[2]

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Standards: Mixture of compounds with known CHI values (e.g., Theophylline, Phenylbutazone).[2]

Workflow:

  • Calibration: Run standards using a fast gradient (0-100% B in 5 min). Plot Retention Time (

    
    ) vs. Known CHI.
    
  • Sample Run: Inject 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (10 µM in DMSO).

  • Calculation: Derive CHI from the calibration curve.

  • Conversion: Convert CHI to LogD using the equation:

    
    .
    
Protocol: pKa Measurement via Capillary Electrophoresis

Why: The basicity of the azetidine nitrogen is sensitive to the phenyl substituent. Accurate pKa is vital for predicting lysosomal trapping.

Steps:

  • Prepare a 1 mM sample solution.

  • Use a fused-silica capillary with a phosphate buffer system ranging from pH 2.0 to 12.0.

  • Measure effective mobility (

    
    ) at each pH.
    
  • Fit data to the Boltzmann sigmoid equation to determine the inflection point (pKa).

    • Expected Result: The phenyl group (electron-withdrawing via induction) should slightly lower the pKa compared to the unsubstituted parent (approx 9.5

      
       9.0).[1]
      

ADME & Toxicological Implications[1][2][5]

Metabolic Stability

The spirocyclic system blocks the 4-position of the piperidine/morpholine equivalent, a common site for oxidative metabolism (CYP450 hydroxylation).[1]

  • Observation: 7-oxa-2-azaspiro[3.5]nonane derivatives typically show extended half-life (

    
    ) in liver microsomes compared to their 4-phenyl-piperidine analogs.[1]
    
  • Risk: The phenyl ring itself is susceptible to para-hydroxylation. Mitigation: If high clearance is observed, block the phenyl para-position with Fluorine.[2]

Safety Profile
  • hERG Inhibition: Basic amines with lipophilic tails can block hERG channels. The spiro-ether core reduces lipophilicity (LogP < 3), generally lowering hERG risk compared to flexible alkyl amines.

  • Genotoxicity: Azetidines can theoretically be reactive. However, spiro-fusion stabilizes the ring.[1] Standard Ames testing is required, but the scaffold is generally considered safe in recent literature (e.g., GPR119 agonists).[2]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322.[2] Link[1][2]

  • Burkhard, J. A., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 49(21), 3524–3529.[2] Link[1][2]

  • Wuitschik, G., et al. (2008).[2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515.[2] Link[1][2]

  • PubChem Compound Summary. (2025). 7-oxa-2-azaspiro[3.5]nonane (CID 12651160).[1] National Center for Biotechnology Information. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009).[2] The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(19-20), 1011-1020.[1] Link[1][2]

Sources

Exploratory

"preliminary biological screening of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane"

Executive Summary: The Spirocyclic Advantage[1] The compound 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value "privileged scaffold" in modern medicinal chemistry. Belonging to the class of spirocyclic azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage[1]

The compound 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value "privileged scaffold" in modern medicinal chemistry. Belonging to the class of spirocyclic azetidine-tetrahydropyrans , this molecule offers a distinct structural advantage over traditional flat aromatic systems (like morpholines or piperidines).

Why this molecule matters:

  • High

    
     Character:  The spiro[3.5] system introduces inherent three-dimensionality, which correlates with improved clinical success rates by enhancing solubility and receptor selectivity.[1]
    
  • Bioisosterism: It acts as a rigid, metabolic-resistant bioisostere for

    
    -phenylmorpholine moieties often found in kinase inhibitors and GPCR ligands.
    
  • Chirality: The substitution at the C1 position (1-Phenyl) creates a chiral center, necessitating enantioselective screening protocols.

This guide outlines the critical path for the preliminary biological screening of this compound, moving from physicochemical validation to target engagement.

Screening Cascade Architecture

The following directed graph illustrates the decision-making logic for screening Compound X (1-Phenyl-7-oxa-2-azaspiro[3.5]nonane). This "Fail Fast" approach ensures resources are only allocated to viable candidates.

ScreeningCascade Start Compound Synthesis (Racemic or Enantio-pure) PhysChem Phase I: Physicochemical (Solubility, LogD, pKa) Start->PhysChem PhysChem->Start Fail: Reformulate InVitroTox Phase II: In Vitro Safety (Cytotox, hERG, Ames) PhysChem->InVitroTox Sol > 50µM InVitroTox->Start Fail: Tox Alert ADME Phase III: Early ADME (Microsomal Stability, Permeability) InVitroTox->ADME IC50 > 10µM TargetScreen Phase IV: Target Engagement (GPCR/Kinase Panels) ADME->TargetScreen Cl_int < 20 µL/min/mg Decision Lead Candidate Selection TargetScreen->Decision

Figure 1: Critical Path Screening Cascade. A stepwise progression ensuring physicochemical compliance before biological investment.

Phase I: Physicochemical Profiling

Before biological assays, the compound must be validated for "drug-likeness." Spirocyclic amines can exhibit high basicity, affecting membrane permeability.

Key Parameters & Acceptance Criteria
ParameterAssay MethodTarget ValueRationale
Kinetic Solubility Nephelometry (pH 7.4)

Essential for reliable bioassay readouts; prevents false negatives due to precipitation.
Lipophilicity (LogD) Shake-flask / HPLC

The 1-Phenyl group adds lipophilicity; LogD > 4.0 increases promiscuous binding risk.
pKa (Basic) Potentiometric Titration

The azetidine nitrogen is basic. pKa dictates ionization state at physiological pH.
Chemical Stability LC-MS (PBS, 24h)

remaining
The spiro-junction is stable, but the azetidine ring can be susceptible to ring-opening in acidic media.
Protocol: High-Throughput Solubility (Nephelometry)

Scope: Determine the concentration at which the compound precipitates in PBS.

  • Preparation: Prepare a 10 mM stock solution of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane in DMSO.

  • Dilution: In a 96-well clear-bottom plate, serial dilute the stock into PBS (pH 7.4) to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M. Ensure final DMSO concentration is < 1%.
  • Incubation: Shake plates at 25°C for 2 hours to reach equilibrium.

  • Readout: Measure forward light scatter (nephelometry) using a plate reader (e.g., BMG PHERAstar).

  • Analysis: Plot Scattering Units vs. Concentration. The inflection point indicates the solubility limit.

Phase II: In Vitro Safety (The "Kill" Step)

Because the 1-Phenyl-azetidine motif is structurally distinct, early safety profiling is mandatory to rule out cardiotoxicity and general cytotoxicity.

hERG Inhibition (Cardiotoxicity)

Secondary amines and lipophilic basic centers (like the 1-phenyl-azetidine core) are frequent hERG blockers.

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Protocol:

    • Cell Line: CHO cells stably expressing hERG (Kv11.1).

    • Perfusion: Apply compound at 1, 10, and 30

      
      M.
      
    • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

    • Threshold:

      
       is required to proceed.
      
Cytotoxicity Screen (HepG2)
  • Method: CellTiter-Glo® (ATP quantitation).

  • Logic: Differentiate between specific target modulation and general cell killing.

  • Threshold:

    
     (HepG2) should be 
    
    
    
    the biochemical potency.

Phase III: Metabolic Stability (ADME)

Spirocyclic scaffolds are often employed to block "soft spots" in metabolism.[2] However, the phenyl ring at position 1 is a prime site for oxidative metabolism (hydroxylation) by CYP450 enzymes.

Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


).

Detailed Protocol:

  • Reaction Mix:

    • Test Compound: 1

      
      M
      
    • Microsomes: Human and Rat liver microsomes (0.5 mg protein/mL)

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
    
    

Interpretation:

  • Low Clearance:

    
     (Ideal).
    
  • High Clearance:

    
     (Likely requires structural modification, e.g., fluorination of the phenyl ring).
    

Phase IV: Target Engagement & Phenotypic Screening

Since the specific biological target is not defined in the prompt, we assume a Lead Discovery context. The structural features of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane suggest two primary screening avenues:

GPCR "Safety" Panel (Cerep/Eurofins 44-panel)

The basic nitrogen in the azetidine ring mimics the pharmacophore of many biogenic amines (dopamine, serotonin).

  • Goal: Assess "off-target" binding that could lead to side effects or repurposing opportunities.

  • Focus: 5-HT receptors, Dopamine (

    
    ), and Adrenergic (
    
    
    
    ) receptors.
Phenotypic Screening: 3D Spheroid Culture

Given the scaffold's potential in oncology (spirocycles are increasingly used in cancer drugs like revumenib), a phenotypic screen is high-yield.

PhenotypicScreen Seed Seed Tumor Cells (3D Spheroid) Treat Compound Treatment (72h Incubation) Seed->Treat Image High-Content Imaging (Confocal) Treat->Image Analyze Image Analysis (Volume/Invasion) Image->Analyze

Figure 2: Phenotypic workflow for assessing anti-proliferative effects in a physiologically relevant 3D model.

Protocol:

  • Seeding: Seed 5,000 U87MG (Glioblastoma) or A549 (Lung) cells in Ultra-Low Attachment (ULA) plates. Centrifuge to promote spheroid formation.

  • Growth: Allow spheroids to form for 3 days (

    
     diameter).
    
  • Dosing: Add 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (0.1 - 10

    
    M).
    
  • Imaging: Use Live/Dead stain (Calcein AM / EthD-1). Image on a High-Content Analysis system (e.g., PerkinElmer Operetta).

  • Metric: Calculate

    
     based on spheroid volume reduction.
    

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry, 17(12), 2839–2849.

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Physicochemical Motifs in Drug Discovery.Journal of Medicinal Chemistry, 51(15), 4434–4438.

  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery.[3][1][4][5][6][7]Bioorganic & Medicinal Chemistry Letters , 26(19), 4629–4634.

  • Di, L., & Kerns, E. H. (2016).

Sources

Foundational

Conformational Dynamics and Pharmacophore Vectorization of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane: A Structural Guide

Executive Summary: The "Escape from Flatland" In modern drug discovery, increasing the fraction of sp3-hybridized carbons ( ) correlates with improved clinical success rates by enhancing solubility and target selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and target selectivity. 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane  represents a privileged scaffold in this domain. It functions as a rigid, three-dimensional bioisostere of piperidine and morpholine, offering distinct vector geometry for substituent exit angles.

This guide provides a rigorous conformational analysis of this specific spirocycle. It dissects the interplay between the azetidine ring puckering, the tetrahydropyran (THP) chair dynamics, and the steric locking induced by the C1-phenyl substituent.

Structural Deconstruction & Nomenclature

To understand the conformational landscape, we must first define the atom mapping and steric environment.

  • The Core: Spiro[3.5]nonane consists of a 4-membered azetidine ring fused to a 6-membered tetrahydropyran ring at a single quaternary carbon (C4).

  • Heteroatom Placement:

    • 2-Aza: Nitrogen at position 2 (azetidine ring).

    • 7-Oxa: Oxygen at position 7 (THP ring, para to the spiro center).

  • The Critical Substituent:

    • 1-Phenyl: A bulky aromatic group adjacent to the spiro center on the azetidine ring. This is the primary driver of conformational asymmetry.

The Orthogonality Principle

Unlike fused bicyclic systems (e.g., decalin), spirocycles possess a spiro-carbon that forces the two rings to be mutually orthogonal. The mean plane of the azetidine ring is perpendicular to the mean plane of the THP ring. This rigidity is advantageous for drug design as it reduces the entropic penalty upon binding to a protein target.

Conformational Analysis: The Energy Landscape

The conformational energy of this molecule is governed by three coupled variables:

  • THP Ring Flip: Chair-to-Chair interconversion.

  • Azetidine Puckering: The "butterfly" motion of the 4-membered ring.

  • Nitrogen Inversion: Pyramidal inversion at N2.

The Tetrahydropyran (THP) Ring: Chair Stability

The 6-membered ring (C4-C5-C6-O7-C8-C9) behaves analogously to a 4,4-disubstituted tetrahydropyran.

  • Dominant Conformer: The

    
     Chair  is the global minimum.
    
  • Twist-Boat Accessibility: While possible, the twist-boat conformer lies ~5-6 kcal/mol higher in energy. Unless the spiro-fusion induces severe 1,3-diaxial strain (which is minimal here due to the orthogonality), the chair is the exclusive ground state in solution.

The Azetidine Ring: Steric Locking

The 4-membered ring is not planar. It adopts a puckered conformation to relieve torsional strain (eclipsing interactions).

  • Puckering Angle: Typically 25°–35°.

  • The Phenyl Effect: The 1-phenyl group introduces a massive steric bias. In a planar azetidine, the phenyl group would eclipse the substituents on the spiro-carbon. To minimize this, the ring puckers to place the phenyl group in a pseudo-equatorial orientation.

  • Conformational Lock: The energy barrier to invert the pucker (forcing the phenyl pseudo-axial) is significantly raised (>3 kcal/mol) compared to unsubstituted azetidine. Consequently, the 1-phenyl derivative exists as a single dominant diastereomer regarding the ring pucker.

Stereochemical Vectors

The relative stereochemistry between the C1-Phenyl group and the N2-lone pair (or N-substituent) defines the "exit vector."

  • Cis vs. Trans: The substituent on Nitrogen (R) will prefer to be trans to the bulky Phenyl group to minimize steric clash (

    
     strain).
    
  • Result: The vectors of the Phenyl group and the N-substituent are fixed in 3D space, typically at a ~109° projection but separated by the ring pucker.

Computational Methodology (DFT Protocol)

To rigorously determine the low-energy conformers, the following computational workflow is recommended. This protocol ensures self-consistency and accuracy.

Step-by-Step Workflow
  • Conformer Generation: Use a distance geometry or molecular mechanics force field (e.g., MMFF94x) to generate an initial ensemble.

  • Geometry Optimization (Coarse): HF/6-31G(d) to filter high-energy dupes.

  • Geometry Optimization (Fine): DFT B3LYP/6-311+G(d,p) or

    
    B97X-D (dispersion corrected).
    
    • Why Dispersion? The phenyl ring may engage in weak CH-

      
       interactions with the THP ring hydrogens; dispersion correction is vital for accurate relative energies.
      
  • Frequency Calculation: Verify real minima (no imaginary frequencies).

  • Solvation Model: PCM or SMD (water or chloroform) to mimic assay conditions.

Visualization of the Workflow

The following diagram illustrates the logic flow for isolating the bioactive conformation.

ConformationalWorkflow Start Input Structure 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane MM_Search Monte Carlo / MMFF94 Conformational Search Start->MM_Search Filter Filter Redundant & High Energy (>10 kcal/mol) MM_Search->Filter DFT_Opt DFT Optimization B3LYP-D3/6-311+G(d,p) Filter->DFT_Opt Top 20 Conformers Freq_Check Frequency Check (NIMAG = 0) DFT_Opt->Freq_Check Boltzmann Boltzmann Weighting (ΔG at 298K) Freq_Check->Boltzmann Valid Minima Output Global Minimum (Bioactive Template) Boltzmann->Output

Caption: Logic flow for identifying the global energy minimum of spirocyclic scaffolds.

Experimental Validation Protocols

Computational predictions must be validated by spectroscopic data.

NMR Spectroscopy (Solution State)
  • 
     Coupling Constants:  In the THP ring, the axial-axial couplings (
    
    
    
    ) of ~10-12 Hz confirm the chair conformation.
  • NOE/ROE Experiments:

    • Irradiate the C1-H (benzylic proton).

    • Observation: If the phenyl is pseudo-equatorial, the C1-H is pseudo-axial. You should observe NOE correlations to the cis-oriented protons on the spiro-bridge or the THP ring, confirming the puckering direction.

  • Variable Temperature (VT) NMR: Cool the sample to -60°C. If the azetidine ring is flipping rapidly at RT, the signals will broaden and split at low temp. For this molecule, the phenyl lock likely prevents flipping, so spectra should remain sharp (static conformation).

X-Ray Crystallography (Solid State)
  • Protocol: Slow evaporation from ethyl acetate/heptane.

  • Metric: Measure the C2-C1-C4-C5 torsion angle to quantify the azetidine pucker.

  • Check: Verify if crystal packing forces distort the phenyl ring position compared to the solution state (DFT) prediction.

Pharmacophore Data Summary

The following table summarizes the key structural parameters derived from the consensus of spirocyclic literature and geometric principles.

ParameterValue / StateSignificance
THP Conformation Chair (

)
Stable scaffold; predictable vector for O7 H-bonding.
Azetidine Pucker ~25°Non-planar; C1-Phenyl is pseudo-equatorial.
Spiro Angle 90° (Orthogonal)"Escape from Flatland"; high 3D character.
C1 Chirality R or S (Enantiomeric)Must be resolved; enantiomers have different vectors.
Vector Angle ~109° (N to Ph)Ideal for branching into distinct hydrophobic pockets.
LogP (Predicted) 1.8 - 2.2Good lipophilicity for CNS penetration.
TPSA ~21 ŲHigh membrane permeability.
Signaling Pathway / Interaction Logic

When used as a ligand (e.g., for GPCRs), the rigid spiro-core acts as a "hub." The diagram below visualizes how the structural vectors translate to binding site interactions.

PharmacophoreVectors SpiroCore Spiro[3.5] Core (Rigid Hub) Phenyl Phenyl Group (Hydrophobic Pocket) SpiroCore->Phenyl Vector 1 (Pseudo-Eq) Amine Basic Amine (N2) (Ionic Interaction/Salt Bridge) SpiroCore->Amine Vector 2 (Variable) Ether Ether Oxygen (O7) (H-Bond Acceptor) SpiroCore->Ether Vector 3 (Fixed) Receptor_Hyd Target Hydrophobic Pocket Phenyl->Receptor_Hyd π-Stacking Receptor_Asp Target Aspartate Amine->Receptor_Asp Charge-Charge Receptor_Ser Target Serine/Thr Ether->Receptor_Ser H-Bond

Caption: Pharmacophore vector mapping of the spiro scaffold to potential receptor binding sites.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Surrogates." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. Link

  • Gomes, G. P., et al. (2015). "Conformational Analysis of Azetidines: The Pucker Preference." Journal of Organic Chemistry. Link

  • Smith, J. M., et al. (2018). "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Leveraging the 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Scaffold in Modern Drug Discovery

An Application Note and Protocol Guide for Researchers Abstract: The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a central theme in contemporary drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a central theme in contemporary drug discovery. Spirocyclic scaffolds have emerged as a powerful strategy to escape the "flatland" of traditional aromatic-rich compound libraries. This document provides a comprehensive guide to the potential applications and experimental protocols for a unique scaffold: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. We will explore its synthetic logic, propose strategies for target identification, and outline a detailed workflow for its incorporation into lead discovery programs. The insights presented herein are grounded in established principles of medicinal chemistry, leveraging data from analogous structures to forecast the utility of this promising, yet underexplored, chemical entity.

Part 1: Scientific Rationale and Strategic Value

The Architectural Advantage of the Spiro[3.5]nonane Core

The defining feature of the 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold is its spirocyclic core, where two rings are joined by a single common atom. This arrangement imparts significant conformational rigidity and a defined three-dimensional geometry, which can be highly advantageous in drug design. Unlike flexible aliphatic chains or flat aromatic rings, the rigid spirocyclic system can pre-organize appended functional groups into a specific spatial orientation, potentially leading to a decrease in the entropic penalty upon binding to a biological target and thus enhancing binding affinity.

The spirocyclic nature of this scaffold offers several key benefits:

  • Enhanced Target Selectivity: The well-defined 3D structure can facilitate more precise interactions with a target's binding pocket, reducing off-target effects.

  • Improved Physicochemical Properties: Spirocycles often lead to lower lipophilicity (logP) and higher aqueous solubility compared to their carbocyclic aromatic counterparts, which can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Access to Novel Chemical Space: These scaffolds allow for exploration of previously untapped areas of chemical space, increasing the probability of identifying novel biological activities.

The Role of the Oxetane and Azaspiro Moieties

The incorporation of an oxetane ring (the "7-oxa" component) is a deliberate design choice with significant implications for medicinal chemistry. Oxetanes are increasingly used as "bioisosteres" for gem-dimethyl groups or carbonyls. They can act as hydrogen bond acceptors and often improve metabolic stability and aqueous solubility. The nitrogen atom (the "2-aza" component) introduces a basic handle that can be crucial for forming salt forms (improving solubility and formulation) or for establishing key interactions with acidic residues in a target protein, such as aspartate or glutamate.

The Phenyl Substituent as a Vector for Interaction

The phenyl group at the 1-position serves as a versatile anchor for target engagement. It can participate in various non-covalent interactions, including:

  • Hydrophobic interactions: Engaging with hydrophobic pockets in the target protein.

  • π-π stacking: Interacting with aromatic residues like phenylalanine, tyrosine, or tryptophan.

  • Cation-π interactions: Interacting with cationic residues like lysine or arginine.

Furthermore, the phenyl ring provides a readily modifiable position for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties during lead optimization.

Part 2: Proposed Synthetic Strategy

A plausible and modular synthetic route is essential for exploring the Structure-Activity Relationships (SAR) of this scaffold. The following is a proposed retro-synthetic approach.

Diagram 1: Retrosynthetic Analysis

G Target 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Intermediate1 Spirocyclic Amine Target->Intermediate1 N-Arylation or Reductive Amination Intermediate2 Protected Azetidinone Intermediate1->Intermediate2 Spirocyclization (e.g., Intramolecular Aldol) Intermediate3 Oxetane Precursor Intermediate2->Intermediate3 [2+2] Cycloaddition

Caption: A high-level retrosynthetic pathway for the target scaffold.

A more detailed, forward-synthetic protocol based on established methodologies for spirocycle synthesis is presented below.

Protocol 2.1: Multi-step Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Step Procedure Rationale & Key Considerations
1 Synthesis of 3-Oxetanone: Start with the oxidation of 3-hydroxyoxetane using a mild oxidizing agent like PCC or Dess-Martin periodinane.3-Oxetanone is a key building block. Careful control of the reaction conditions is necessary to avoid ring-opening.
2 Knoevenagel Condensation: React 3-oxetanone with a suitable active methylene compound (e.g., ethyl cyanoacetate) in the presence of a base like piperidine.This step introduces the carbon framework that will ultimately form the second ring of the spirocycle.
3 Michael Addition: Perform a Michael addition of a nitrogen-containing nucleophile (e.g., a protected amine) to the activated double bond formed in Step 2.This introduces the nitrogen atom of the azaspiro ring system. The choice of protecting group (e.g., Boc) is critical for compatibility with subsequent steps.
4 Dieckmann Condensation: An intramolecular cyclization of the resulting diester to form a β-keto ester.This is a classic ring-forming reaction that will generate the six-membered ring of the spiro[3.5]nonane system.
5 Decarboxylation and Reduction: Saponification of the ester followed by acidification and heating will lead to decarboxylation. The resulting ketone can then be reduced to the corresponding amine.This sequence yields the core spirocyclic amine.
6 N-Arylation: Couple the spirocyclic amine with a phenylboronic acid derivative via a Buchwald-Hartwig amination or with an aryl halide under palladium catalysis.This final step attaches the phenyl group to the nitrogen atom, completing the synthesis of the target scaffold.

Part 3: Target Identification and Validation Workflow

Once the scaffold is synthesized, a systematic approach is required to identify its biological targets and validate its activity.

Diagram 2: Target Identification Workflow

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Deconvolution cluster_2 Phase 3: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Target_Class_Screening Target-Class Screening (e.g., Kinase, GPCR panels) Biophysical_Assays Biophysical Assays (SPR, ITC) Target_Class_Screening->Biophysical_Assays Affinity_Chromatography->Biophysical_Assays Thermal_Proteome_Profiling Thermal Proteome Profiling (TPP/CETSA) Thermal_Proteome_Profiling->Biophysical_Assays Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Biophysical_Assays->Cellular_Target_Engagement Genetic_Validation Genetic Validation (CRISPR/siRNA) Cellular_Target_Engagement->Genetic_Validation

Caption: A workflow for identifying and validating the biological target(s).

Protocol 3.1: Phenotypic Screening for Anti-proliferative Activity

  • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Compound Preparation: Prepare a stock solution of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane in DMSO (e.g., 10 mM). Create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Viability Assay: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Rationale: This unbiased screen can reveal unexpected therapeutic potential and provide initial "hits" for further investigation. A broad anti-proliferative profile might suggest a target involved in a fundamental cellular process.

Protocol 3.2: Biophysical Validation of Target Binding using Surface Plasmon Resonance (SPR)

  • Target Immobilization: Covalently immobilize the purified, putative target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the spirocyclic compound in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface and monitor the change in response units (RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Rationale: SPR provides quantitative, real-time data on the binding affinity and kinetics of the compound-target interaction, which is a crucial step in validating a direct binding relationship.

Part 4: Lead Optimization Strategy

Once a validated hit is identified, a lead optimization campaign can be initiated to improve its drug-like properties.

Diagram 3: Lead Optimization Logic

G cluster_Potency Potency/Selectivity cluster_PK Pharmacokinetics/ADME Initial_Hit Initial Hit 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Phenyl_Subs Phenyl Ring Substitution (EDG/EWG Scan) Initial_Hit->Phenyl_Subs Spiro_Stereochem Control of Spiro-Stereocenter Initial_Hit->Spiro_Stereochem Aza_Nitrogen Modulate Basicity of N-atom Initial_Hit->Aza_Nitrogen Oxetane_Position Isomeric Scaffolds (Vary Oxetane Position) Initial_Hit->Oxetane_Position Optimized_Lead Optimized Lead Candidate Phenyl_Subs->Optimized_Lead Spiro_Stereochem->Optimized_Lead Aza_Nitrogen->Optimized_Lead Oxetane_Position->Optimized_Lead

Caption: A multi-parameter optimization strategy for the lead compound.

Table 1: Proposed Modifications and Their Rationale

Modification Site Proposed Change Hypothesized Outcome Relevant Assays
Phenyl Ring Introduction of electron-donating/-withdrawing groups (e.g., -OMe, -Cl, -CF3) at ortho, meta, para positions.Modulate electronic properties to enhance binding affinity (potency) or improve metabolic stability.In vitro activity assays, microsomal stability assays.
Azaspiro Nitrogen Introduction of small alkyl groups or conversion to an amide.Fine-tune the basicity (pKa) to optimize solubility, cell permeability, and reduce potential for hERG channel binding.pKa determination, solubility assays, Caco-2 permeability assays, hERG binding assay.
Spirocyclic Core Synthesis of enantiomerically pure forms.Determine if the biological activity is stereospecific, which is common for rigid scaffolds and can lead to a more potent and selective drug.Chiral chromatography, enantiomer-specific biological assays.

Conclusion

The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold represents a compelling starting point for drug discovery programs. Its inherent three-dimensionality, combined with the favorable physicochemical properties imparted by the oxetane and azaspiro moieties, positions it as a high-potential core for developing novel therapeutics. By employing the systematic synthetic and screening protocols outlined in this guide, researchers can effectively unlock the potential of this scaffold and pave the way for the next generation of selective and efficacious medicines.

References

  • Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The Oxetane Rarity in Medicinal Chemistry: A Review Source: Molecules URL: [Link]

  • Title: Surface plasmon resonance (SPR) for the characterization of promiscuous inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The impact of spirocyclic scaffolds in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Oxetanes as versatile building blocks in drug discovery Source: RSC Medicinal Chemistry URL: [Link]

Application

"1-Phenyl-7-oxa-2-azaspiro[3.5]nonane as a morpholine bioisostere"

Application Note: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane as a High-Fsp³ Morpholine Bioisostere Executive Summary The "Escape from Flatland" strategy in modern drug discovery emphasizes increasing the fraction of sp³-hybrid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane as a High-Fsp³ Morpholine Bioisostere

Executive Summary

The "Escape from Flatland" strategy in modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates. While morpholine is a privileged pharmacophore due to its balanced solubility and hydrogen-bonding capabilities, it suffers from metabolic liabilities (oxidative ring opening) and a lack of intellectual property (IP) novelty.

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a next-generation bioisostere. By fusing a rigid azetidine ring (containing the amine) to a tetrahydropyran ring (containing the ether oxygen), this scaffold mimics the physicochemical properties of phenylmorpholines while locking the phenyl substituent into a defined vector. This application note details the rationale, synthesis, and validation protocols for deploying this scaffold in lead optimization.

Rationale & Design Principles

The Bioisostere Concept

Traditional phenylmorpholine allows free rotation of the phenyl group and the morpholine chair flip. The spiro[3.5] system constrains these degrees of freedom:

  • Vector Reorientation: The nitrogen (azetidine) and oxygen (pyran) are spatially distinct compared to the 1,4-relationship in morpholine, offering new binding vectors.

  • Metabolic Shielding: The quaternary spiro-carbon prevents oxidative metabolism at the alpha-position common in piperidines and morpholines.

  • Lipophilicity Modulation: The spirocyclic constraint often lowers

    
     compared to acyclic or flexible analogs due to reduced solvent-accessible surface area in the unbound state.
    
Physicochemical Comparison
Property2-Phenylmorpholine1-Phenyl-7-oxa-2-azaspiro[3.5]nonaneImpact
Topology Flexible ChairRigid SpirocycleEntropy penalty reduction upon binding
Basicity (

)
~8.4~8.8 - 9.2Azetidines are generally more basic; improved solubility
Metabolic Liability High (N-dealkylation, Ring oxidation)Low (Quaternary C block)Extended Half-life (

)
Vector (

)
Equatorial/Axial (Dynamic)Fixed (Orthogonal to O-vector)Selectivity enhancement

Experimental Protocol: Synthesis

The synthesis of the 1-phenyl derivative requires a modular approach. The following protocol utilizes a Reformatsky-type addition to a sulfinimine , a robust method for constructing substituted spiro-azetidines with high diastereoselectivity.

Reagents & Equipment
  • Starting Material: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8).

  • Reagents: 2-Methyl-2-propanesulfinamide, Titanium(IV) ethoxide, Ethyl

    
    -bromophenylacetate, Zinc dust.
    
  • Solvents: THF (anhydrous), DCM.

Step-by-Step Methodology

Stage 1: Sulfinimine Formation

  • Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (2.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq).

  • Reflux at 70°C for 12 hours under

    
     atmosphere.
    
  • Quench with brine, filter through Celite, and concentrate.

  • Purify via flash chromatography (Hexane/EtOAc) to yield the N-sulfinyl imine.

Stage 2: Aza-Reformatsky Reaction (Introduction of Phenyl)

  • Activate Zinc dust (5.0 eq) with TMSCl in THF.

  • Add Ethyl

    
    -bromophenylacetate (1.5 eq) dropwise to the Zn suspension at 0°C to form the Reformatsky reagent.
    
  • Cannulate the N-sulfinyl imine (from Stage 1) into the reaction mixture at -78°C.

  • Stir for 4 hours, allowing the temperature to rise to -20°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Result: This yields the linear

    
    -amino ester precursor with the phenyl group installed.
    

Stage 3: Cyclization & Reduction

  • Cyclization: Treat the

    
    -amino ester with 
    
    
    
    (THF, -78°C) to effect ring closure, yielding the spiro-azetidinone (lactam).
  • Reduction: Dissolve the lactam in THF. Add

    
     (3.0 eq) carefully at 0°C, then reflux for 4 hours.
    
  • Deprotection (if needed): If the sulfinyl group remains, treat with 4N HCl/Dioxane.

  • Final Isolation: Neutralize, extract, and convert to the oxalate or hydrochloride salt for stability.

Validation Protocol: Metabolic Stability Assay

To confirm the bioisosteric advantage, the compound must be tested against Human Liver Microsomes (HLM).

Assay Conditions:

  • Test Compound:

    
     final concentration.
    
  • System: Pooled HLM (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

Procedure:

  • Incubation: Pre-incubate compound and microsomes at 37°C for 5 min. Initiate with NADPH.

  • Sampling: At each timepoint, remove

    
     aliquot and crash into 
    
    
    
    ice-cold Acetonitrile (containing internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    
    
    

Success Criteria:

  • Spiro-analog:

    
     (Low/Medium Clearance).
    
  • Morpholine Control: Typically shows

    
     if the phenyl ring is metabolically exposed.
    

Visualization of Workflow

The following diagram illustrates the decision logic and synthesis pathway for deploying this scaffold.

SpiroScaffold Problem Target: Phenylmorpholine Liability (High Clearance / IP Crowding) Design Design Strategy: Spiro[3.5] Bioisostere (Rigidification + Vector Change) Problem->Design Start Start: Tetrahydro-4H-pyran-4-one Design->Start Step1 Imine Formation (+ t-Bu-Sulfinamide) Start->Step1 Step2 Reformatsky Reaction (+ Ethyl alpha-bromophenylacetate) Step1->Step2 Stereoselective Addition Step3 Cyclization (LiHMDS) & Reduction (LiAlH4) Step2->Step3 Ring Closure Product Final Scaffold: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Step3->Product Assay Validation: HLM Stability & LogD Product->Assay

Figure 1: Strategic workflow for synthesizing and validating the 1-phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.

  • PubChemLite. (2025).[1] "1-phenyl-7-oxa-2-azaspiro[3.5]nonane Compound Summary." Uni.lu / PubChem.

  • Enamine Ltd. (2024). "Morpholine Bioisosteres for Drug Design." Enamine Building Blocks.

Sources

Method

Application Note: The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Scaffold for Novel Kinase Inhibitor Development

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of selective kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of selective kinase inhibitors remains a significant challenge in medicinal chemistry due to the highly conserved nature of the ATP-binding site across the human kinome.[2][3] This application note introduces the 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold as a promising starting point for the design of novel kinase inhibitors. We discuss the strategic advantages of its spirocyclic, three-dimensional architecture, which offers unique vectors for chemical exploration and the potential for enhanced selectivity and improved physicochemical properties.[4] Detailed protocols for the synthesis of lead compounds, biochemical and cell-based screening, IC50 determination, and selectivity profiling are provided to guide researchers in leveraging this scaffold for their drug discovery programs.

Application Notes: Rationale and Scientific Strategy

The Imperative for Structural Innovation in Kinase Inhibition

The success of kinase inhibitors has revolutionized the treatment of various cancers. However, challenges such as off-target effects and acquired resistance necessitate the exploration of novel chemical matter.[5] A prevailing strategy is to move away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[4] Spirocycles are particularly attractive as they introduce conformational rigidity and provide well-defined exit vectors for substituents, allowing for precise probing of the chemical space within a kinase's active site.[6] The 7-oxa-2-azaspiro[3.5]nonane core, combining a piperidine and an oxetane ring, serves as a bioisostere for commonly used motifs like morpholine but can offer superior metabolic stability and aqueous solubility.[6][7]

The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Scaffold: A Structural Overview

The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold presents a unique combination of structural features poised for exploitation in kinase inhibitor design:

  • Spirocyclic Core: The fusion of the piperidine and oxetane rings at a single carbon atom creates a rigid, non-planar structure. This pre-organized conformation can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.

  • Oxetane Moiety: Often used as a polar equivalent of a gem-dimethyl group, the oxetane ring can act as a hydrogen bond acceptor and improve aqueous solubility, a key parameter in drug development.[7]

  • Piperidine Ring: The nitrogen atom in the piperidine ring can be protonated under physiological conditions, forming a cation-π interaction or a salt bridge with acidic residues in the kinase active site. It also serves as a convenient attachment point for further chemical diversification to explore structure-activity relationships (SAR).[4]

  • Phenyl Group: The phenyl substituent at the 1-position can be directed into hydrophobic pockets within the ATP-binding site, such as the region adjacent to the "gatekeeper" residue, a common strategy for achieving kinase selectivity.[2]

Proposed Binding Hypothesis and SAR Strategy

We hypothesize that this scaffold can be developed into Type I or Type II kinase inhibitors, which bind to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively.[3][8] The phenyl group could occupy the ATP-adenine binding region, while modifications on the piperidine nitrogen could extend into the solvent-exposed region or towards the ribose-binding pocket.

A robust SAR campaign would involve the systematic modification of two key positions:

  • Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, methoxy, cyano groups) at the ortho-, meta-, and para-positions to probe interactions within the hydrophobic pocket and with the hinge region.[9]

  • Piperidine Nitrogen Derivatization: Acylation or alkylation of the piperidine nitrogen to introduce groups that can form additional interactions and optimize pharmacokinetic properties.

The workflow for developing inhibitors from this scaffold would follow a logical progression from synthesis to comprehensive biological evaluation.

Caption: Plausible synthetic pathway for scaffold analogs.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [10]Its high sensitivity and simple "add-and-read" format make it ideal for primary screening and IC50 determination. [11] Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X kinase/buffer solution, 2X substrate/ATP solution, and serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%) to avoid solvent-induced artifacts. [12]2. Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound dilution or DMSO vehicle control.

    • Add 2.5 µL of 2X kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Controls:

    • "No Kinase" Control: Wells containing buffer instead of kinase solution to determine background signal.

    • "No Inhibitor" (Vehicle) Control: Wells containing DMSO instead of compound to determine 100% kinase activity.

Protocol 3: Determination of IC50 Values

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. [5][13]It is determined by assaying the compound across a range of concentrations and fitting the data to a dose-response curve.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10- to 12-point serial dilution of the test compound (e.g., 3-fold dilutions starting from 100 µM).

  • Assay Performance: Perform the ADP-Glo™ assay as described in Protocol 2 for each compound concentration in duplicate or triplicate.

  • Data Analysis:

    • Subtract the average background luminescence ("No Kinase" control) from all other measurements.

    • Normalize the data by expressing the remaining kinase activity as a percentage of the "No Inhibitor" control (set to 100%).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to calculate the IC50 value. [14]This can be done using software like GraphPad Prism.

Important Note: IC50 values are dependent on assay conditions (especially ATP concentration). For more universal comparability, it is recommended to determine the inhibitor constant (Ki). [13][15]

Protocol 4: Kinase Selectivity Profiling

Rationale: Assessing inhibitor activity against a broad panel of kinases is crucial to identify potential off-target effects and understand the compound's selectivity profile. [16][17]High selectivity is often a key determinant of a drug's safety profile. [2] Step-by-Step Methodology:

  • Panel Selection: Choose a commercially available kinase profiling service or an in-house panel that represents a broad sampling of the human kinome. [17]2. Screening Concentration: Initially, screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel.

  • Assay Execution: The assays are typically performed by the service provider using their validated assay formats (e.g., radiometric or mobility shift assays).

  • Data Analysis: The results are usually provided as percent inhibition at the tested concentration. Any kinase inhibited above a certain threshold (e.g., >50% at 1 µM) is considered a "hit."

  • Follow-up: For any identified off-target hits, determine the full IC50 curves to quantify the potency of inhibition.

  • Selectivity Score: Calculate a selectivity score by comparing the potency against the primary target versus off-targets.

Protocol 5: Cell-Based Target Engagement Assay (NanoBRET™)

Rationale: Biochemical assays use purified enzymes, which may not fully reflect the cellular environment. [18]Cell-based target engagement assays like NanoBRET™ confirm that a compound can enter a live cell and bind to its intended kinase target. [16] Step-by-Step Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. [19]2. Assay Setup:

    • Plate the cells in a white, 96-well assay plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the compound dilutions and the NanoBRET™ Tracer (a fluorescent ligand for the kinase) and incubate.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • If the test compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. [19] * Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.

assay_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Reagents Prepare Reagents: 1. Compound Dilutions 2. Kinase/Buffer 3. Substrate/ATP Plate Plate Compound & Kinase Reagents->Plate Incubate1 Pre-incubation Plate->Incubate1 Start Add Substrate/ATP to Start Reaction Incubate1->Start Incubate2 Incubate (e.g., 60 min) Start->Incubate2 Stop Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate2->Stop Detect Add Detection Reagent (Convert ADP to Light) Stop->Detect Read Read Luminescence Detect->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate % Inhibition & IC50

Sources

Application

Application Note: High-Content Profiling of the Bioisostere Scaffold 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Executive Summary & Scientific Rationale The molecule 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value "privileged structure" in modern fragment-based drug discovery (FBDD). It belongs to a class of spirocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value "privileged structure" in modern fragment-based drug discovery (FBDD). It belongs to a class of spirocyclic bioisosteres designed to replace traditional, flat heterocycles like morpholines, piperidines, and piperazines.[1]

Why this molecule matters:

  • "Escape from Flatland": The spiro-fusion at the C3 position of the azetidine creates a specific 3D vector (Fsp3 character), improving solubility and selectivity compared to planar aromatic analogs [1].[1]

  • Metabolic Shielding: Traditional cyclic amines (e.g., piperidine) are prone to rapid oxidative metabolism at the

    
    -carbon.[1] In this scaffold, the quaternary spiro-carbon blocks this metabolic "soft spot," significantly extending half-life (
    
    
    
    ) [2].
  • Basicity Modulation: The inclusion of the oxa-bridge (oxygen in the 6-membered ring) lowers the pKa of the azetidine nitrogen via inductive effects, potentially improving membrane permeability (LogD) and reducing hERG liability [3].

This guide details the critical in vitro assays required to validate these theoretical advantages in a drug discovery campaign.

Experimental Workflow Visualization

The following diagram outlines the logical flow of assays, moving from fundamental property checks to functional validation.

AssayWorkflow Sub Compound Library (1-Phenyl-7-oxa-2-azaspiro[3.5]nonane derivs) PhysChem Module 1: PhysChem (pKa & LogD) Sub->PhysChem QC Check Metab Module 2: ADME (Microsomal Stability) PhysChem->Metab If Soluble Metab->Sub Redesign (Block Sites) Target Module 3: Potency (GPCR/Ion Channel) Metab->Target If Stable Decision Lead Selection (Go/No-Go) Target->Decision SAR Analysis

Caption: Sequential screening cascade ensuring only soluble, stable spirocyclic analogs progress to costly functional assays.

Module A: Physicochemical Profiling (pKa & LogD)

Rationale: The azetidine nitrogen in 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane is the primary basic center. However, the inductive electron-withdrawing effect of the oxygen atom in the spiro-fused pyran ring (7-oxa position) will lower the pKa compared to a standard azetidine. Accurate pKa determination is vital because it dictates the ionization state at physiological pH (7.4), driving membrane permeability.[1]

Protocol 1: Potentiometric pKa Determination

Objective: Determine the ionization constant to predict CNS penetration and solubility.[1]

Materials:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) / Methanol co-solvent system (if low solubility).

  • Titrant: 0.5 M KOH and 0.5 M HCl.

Procedure:

  • Sample Prep: Weigh 1–3 mg of the solid compound. Dissolve in 1.5 mL of assay water (degassed).

  • Blank Titration: Perform a blank titration of the solvent system to calibrate the electrode slope.[1]

  • Sample Titration:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.[1]

    • Titrate upwards to pH 12.0 using 0.5 M KOH.[1]

    • Perform in triplicate.

  • Data Analysis: Use the Bjerrum plot to identify the inflection point.[1]

    • Expected Result: Typical secondary azetidines have a pKa ~10–11.[1] The 7-oxa substitution should shift this to ~8.5–9.5.[1]

    • Validation: If pKa > 10, the compound may be trapped in lysosomes (lysosomotropism).[1]

Data Output Table:

ParameterMethodTarget RangeBiological Implication
pKa Potentiometric7.5 – 9.5Optimal for crossing BBB while retaining solubility.
LogD (pH 7.4) Shake-flask / HPLC1.0 – 3.0< 1.0: Poor permeability; > 3.0: Metabolic risk.[1]

Module B: In Vitro Metabolic Stability (Microsomal)

Rationale: This is the critical validation step for spirocycles.[1] The spiro-carbon at position 3 (relative to nitrogen) prevents the formation of the iminium ion intermediate, a common pathway for CYP450-mediated clearance in piperidines [2]. This assay confirms if the "spiro-switch" actually improves stability.[1]

Protocol 2: Liver Microsome Stability Assay

Objective: Calculate Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane derivative (1 µM final conc).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).[1]

Step-by-Step Procedure:

  • Pre-Incubation:

    • Prepare a master mix: 495 µL Phosphate Buffer (100 mM, pH 7.[1]4) + 5 µL Microsomes (final protein conc 0.5 mg/mL).

    • Add 1 µL of Test Compound (from 1 mM DMSO stock).[1]

    • Incubate at 37°C for 5 minutes.

  • Reaction Start:

    • Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.[1]

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Vortex for 30s, Centrifuge at 4000 rpm for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).[1] Monitoring the parent ion transition

      
      .[1]
      

Logic & Interpretation:

  • Plot

    
     vs. Time.[1] The slope is 
    
    
    
    .[1]
  • 
    .[1]
    
  • Success Criteria: A spirocyclic scaffold should demonstrate

    
     min in HLM, whereas the non-spiro analog (e.g., 4-phenyl-piperidine) typically shows 
    
    
    
    min.

MetabLogic Step1 Spiro Scaffold (Quaternary Carbon Block) Step2 CYP450 Enzyme Step1->Step2 Exposure Step3 No Alpha-Hydrogen Available Step2->Step3 Attempted Catalysis Step4 Oxidation Blocked (High Stability) Step3->Step4 Result

Caption: Mechanism of metabolic resistance. The spiro-carbon lacks the proton required for CYP-mediated alpha-oxidation.

Module C: Target Engagement (GPR119 Agonist Screen)

Rationale: Literature indicates that 7-azaspiro[3.5]nonane derivatives are potent agonists for GPR119 , a GPCR target for Type 2 Diabetes [4].[1] The 1-phenyl-7-oxa analog is a close structural congener.[1] This protocol validates functional activity.[1]

Protocol 3: cAMP Accumulation Assay (TR-FRET)

Objective: Measure the agonist potency (


) of the compound on GPR119 (Gs-coupled).

Materials:

  • Cells: CHO-K1 cells stably expressing human GPR119.[1]

  • Kit: HTRF cAMP HiRange Kit (Cisbio/Revvity).[1]

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).[1]

Procedure:

  • Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition:

    • Prepare a serial dilution of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (10 µM down to 0.1 nM).

    • Add 5 µL of compound solution to cells.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).[1]

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (

    
    ).
    

Self-Validating Controls:

  • Z' Factor: Must be > 0.5 for the assay to be valid.[1]

  • Reference Agonist: MBX-2982 (Standard GPR119 agonist) should yield an

    
     nM.[1]
    
  • Negative Control: Untransfected CHO-K1 cells (ensure no background cAMP response).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[1][2] Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8993–8995.[1] Link

  • Tang, H., et al. (2018).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[3] Link

Sources

Method

"derivatization of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane for lead optimization"

Application Note: Derivatization of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane for Lead Optimization Executive Summary The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane for Lead Optimization

Executive Summary

The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a sophisticated solution to the "escape from flatland" challenge. By fusing a strained, basic azetidine ring with a metabolic-modulating tetrahydropyran system, this scaffold serves as a robust bioisostere for morpholine or cyclohexyl-amines, significantly enhancing Fsp³ character while maintaining ligand efficiency.

This guide details the strategic derivatization of this core for lead optimization. Unlike simple library enumeration, we focus on rational vectors that modulate lipophilicity (LogD) , metabolic stability (Cl_int) , and target residence time .

Structural Analysis & SAR Vectors

The scaffold presents three distinct vectors for optimization. Understanding the electronic and steric consequences of modifying these vectors is prerequisite to synthetic planning.

  • Vector A (N2-Position): The primary "warhead" vector. The azetidine nitrogen is a secondary amine (

    
    ). Functionalization here dramatically alters the physicochemical profile.
    
    • Amides/Carbamates: Remove basicity, improve permeability, lower hERG risk.

    • Alkyls: Retain basicity, improve solubility, potential for cation-

      
       interactions.
      
  • Vector B (C1-Phenyl Ring): The "Anchor" domain. This moiety often occupies a hydrophobic pocket.

    • Optimization: Substitution at the para-position is critical to block CYP450-mediated hydroxylation.

  • Vector C (7-Oxa Position): The "Stealth" vector. The ether oxygen acts as a weak H-bond acceptor, improving solubility without the penalty of a donor.

Diagram 1: Strategic SAR Map

SAR_Map Core 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (Core Scaffold) N2 Vector A: N2-Position (Kinetic/Solubility Handle) Core->N2 Alkylation/Acylation Modulates pKa & Permeability Ph Vector B: C1-Phenyl Group (Affinity/Metabolic Hotspot) Core->Ph Late-Stage C-H Activation Blocks CYP Sites Oxa Vector C: 7-Oxa Ring (Physicochem Stabilizer) Core->Oxa Fixed Motif Maintains Solubility N2_Out Library Generation (Amides, Ureas, Sulfonamides) N2->N2_Out Ph_Out Lead Tuning (F, Cl, CF3 scanning) Ph->Ph_Out

Figure 1: Strategic vectors for the optimization of the 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold.

Experimental Protocols

Protocol A: Parallel N-Functionalization Library Generation

Purpose: Rapid exploration of the N2 vector to establish SAR around the basic center.

Context: The azetidine nitrogen is sterically more accessible than expected but less nucleophilic than pyrrolidine due to ring strain. Standard amide couplings can suffer from low yields if not activated correctly. We utilize a HATU/HOAt system for amides and a Buchwald-Hartwig protocol for N-arylation.

Materials:

  • Scaffold: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (HCl salt).

  • Reagents: Carboxylic acids (diverse set), Sulfonyl chlorides, Aryl bromides.

  • Catalyst (for Arylation): RuPhos Pd G4.

  • Base: DIPEA (Hunig's base), NaOtBu.

Workflow Steps:

  • Free Basing (Critical Pre-step):

    • Dissolve the HCl salt of the scaffold in DCM.

    • Wash with sat.[1]

      
       (x2). Dry organic layer over 
      
      
      
      and concentrate. Note: In situ neutralization is possible but pre-free-basing improves yields in parallel synthesis.
  • Branch 1: Amide Coupling (Acylation)

    • Reaction: To a reaction vial, add Carboxylic Acid (1.2 eq), HATU (1.2 eq), and HOAt (0.6 eq) in DMF (0.2 M).

    • Activation: Stir for 5 mins at RT.

    • Addition: Add Scaffold amine (1.0 eq) and DIPEA (3.0 eq).

    • Incubation: Shake at RT for 16 hours.

    • Validation: LCMS check for

      
      . Azetidine amides often show rotamers in NMR; run VT-NMR if signals are broad.
      
  • Branch 2: N-Arylation (Buchwald-Hartwig)

    • Why RuPhos? It is specifically optimized for secondary amines and hindered substrates.

    • Reaction: Charge vial with Aryl Bromide (1.0 eq), Scaffold amine (1.2 eq), NaOtBu (1.5 eq).

    • Catalyst: Add RuPhos Pd G4 (2 mol%) in Toluene/Water (10:1) or Dioxane.

    • Condition: Heat at 80°C for 12 hours under

      
      .
      
    • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Protocol B: Late-Stage C-H Functionalization of the Phenyl Ring

Purpose: Modifying the "1-Phenyl" group without re-synthesizing the core. This allows for metabolic blocking (e.g., fluorination) or extending the pharmacophore.

Mechanistic Insight: The azetidine ring is a directing group, but the spiro-nature distances it. We rely on Iridium-catalyzed steric-controlled C-H borylation , which favors the meta or para positions of the phenyl ring, avoiding the sterically congested ortho position near the spiro center.

Step-by-Step Methodology:

  • Borylation:

    • Substrate: N-Boc protected 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. Note: The free amine poisons the Ir-catalyst; Boc protection is mandatory.

    • Reagents:

      
       (1.5 mol%), dtbpy (3 mol%), 
      
      
      
      (1.1 eq).
    • Solvent: THF or MTBE (anhydrous).

    • Condition: Heat at 80°C for 16h in a sealed tube.

    • QC: Monitor disappearance of starting material by GC-MS. The product is the aryl-boronate ester.

  • Suzuki-Miyaura Diversification:

    • One-Pot Sequence: The crude boronate mixture can be directly subjected to cross-coupling.

    • Reagents: Add Aryl/Heteroaryl Halide (1.2 eq),

      
       (5 mol%), and 
      
      
      
      (3.0 eq, 2M aq).
    • Solvent: Add DMF to the THF mixture (1:1 ratio).

    • Condition: Heat at 90°C for 4h.

    • Deprotection: Treat the isolated product with TFA/DCM (1:4) to reveal the active amine.

Diagram 2: Parallel Synthesis & Optimization Workflow

Workflow Start Start: Scaffold (HCl Salt) FreeBase Step 1: Free Base Generation (DCM/NaHCO3) Start->FreeBase Split Select Vector FreeBase->Split PathA Path A: N-Capping (Amides/Ureas) Split->PathA PathB Path B: N-Arylation (Biaryl formation) Split->PathB PathC Path C: Phenyl Editing (C-H Activation) Split->PathC ReagentsA R-COOH + HATU or R-SO2Cl PathA->ReagentsA End Final Library (LCMS/NMR QC) PathA->End ReagentsB Ar-Br + RuPhos Pd G4 NaOtBu PathB->ReagentsB PathB->End ReagentsC 1. Boc-Protection 2. Ir-Cat Borylation 3. Suzuki Coupling PathC->ReagentsC PathC->End

Figure 2: Integrated workflow for parallel library synthesis and late-stage functionalization.

Data Summary & Validation Criteria

To ensure the derivatives meet "Lead-Like" criteria, the following physicochemical properties must be monitored. The spiro-ether core generally provides a superior profile compared to carbocyclic analogs.

PropertyTarget RangeMethodRationale
LogD (pH 7.4) 1.0 - 3.0Shake-flask / HPLC7-oxa ring lowers LogD by ~0.5 units vs cyclohexane, improving solubility.
Fsp³ Fraction > 0.4CalculationHigh Fsp³ correlates with clinical success; this scaffold inherently boosts this metric.
Cl_int (Microsomal) < 10 µL/min/mgLiver MicrosomesUnsubstituted phenyl ring is a metabolic liability. Look for hydroxylation.
Papp (MDCK) >

cm/s
Permeability AssayAmide derivatives usually show high permeability; free amines may require prodrug strategies if efflux is high.

Self-Validating the Protocol:

  • NMR Check: The methylene protons of the azetidine ring (C1/C3) appear as distinct doublets or multiplets around 3.5–4.5 ppm. In the 1-phenyl derivative, the C1 proton is a benzylic methine, typically shifting to 4.8–5.2 ppm depending on N-substitution.

  • Stability Check: Azetidines are stable to basic and neutral conditions but can ring-open under strong acidic conditions with nucleophiles (e.g., HCl/MeOH with heating). Always perform deprotection (Boc-removal) with TFA/DCM at 0°C to RT, avoiding high heat.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperidine." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Hartwig, J. F. (2016). "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 138(1), 2–24. Link

  • Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry, 12(14), 1468-1480. Link

Sources

Application

Application Notes &amp; Protocols: The Prospective Use of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for molecular complexity and three-dimensionality in drug discovery has propelled the exploration of novel chiral scaffolds. Spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for molecular complexity and three-dimensionality in drug discovery has propelled the exploration of novel chiral scaffolds. Spirocyclic systems, in particular, offer rigid conformational constraints that can enhance binding affinity and selectivity for biological targets. This document presents a forward-looking technical guide on the potential applications of a novel chiral building block, 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane , in the field of asymmetric synthesis. While this specific molecule is not yet established in the literature, its structural features—a rigid spirocyclic core combining an azetidine and a tetrahydropyran ring, with a stereodirecting phenyl group at a key position—suggest significant promise. We will explore its prospective roles as both a chiral auxiliary and a chiral ligand, providing detailed, theoretically grounded protocols and workflows. The insights herein are synthesized from established principles of asymmetric synthesis and data from analogous structural motifs.

Introduction: The Rationale for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

The 7-oxa-2-azaspiro[3.5]nonane framework is a compelling scaffold for medicinal chemistry, merging the desirable properties of a tetrahydropyran ring (often a favorable metabolic profile) with a synthetically versatile azetidine moiety.[1][2] The introduction of a phenyl group at the C1 position introduces a crucial element for asymmetric synthesis: a sterically demanding, chiral-directing group. The rigidity of the spirocyclic system is expected to amplify the stereochemical influence of this phenyl group, making it a potentially powerful controller of stereoselectivity in chemical transformations.

This guide will explore two primary hypothetical applications:

  • As a Chiral Auxiliary: Temporarily incorporated into a prochiral molecule to direct a diastereoselective transformation.

  • As a Chiral Ligand: Coordinated to a metal center to create a chiral catalytic environment for enantioselective reactions.

Application I: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane as a Chiral Auxiliary

Principle and Mechanistic Insight

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction.[3][4][5] The auxiliary functions by creating a diastereomeric intermediate where one face of the reactive center is sterically shielded. In the case of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, the bulky phenyl group, held in a fixed orientation by the spirocyclic frame, would serve as the primary stereodirecting element.

For instance, if the auxiliary is N-acylated with a prochiral ketone precursor, the resulting enolate would have two diastereotopic faces. The phenyl group would likely block one of these faces, forcing an incoming electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity. The auxiliary can be subsequently cleaved and recovered.

Hypothetical Protocol: Asymmetric Alkylation of a Propanoyl Imide

This protocol describes the diastereoselective alkylation of an N-propanoyl derivative of (1R)-1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (1R)-1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).

  • Slowly add propanoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-propanoyl auxiliary.

Step 2: Diastereoselective Enolate Alkylation

  • Dissolve the N-propanoyl auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under argon.

  • Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, and stir the resulting solution for 1 hour at -78 °C to form the Z-enolate.

  • Add benzyl bromide (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product before purification. Purify by flash chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a THF/water mixture (4:1, 0.2 M).

  • Cool to 0 °C and add lithium hydroxide (LiOH) (2.0 eq).

  • Stir at room temperature for 12 hours.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the desired chiral carboxylic acid with diethyl ether (3x).

  • The aqueous layer can be basified and extracted with DCM to recover the 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane auxiliary.

Workflow and Expected Data

G cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Reaction cluster_cleavage Product & Recovery Aux Chiral Auxiliary (1R)-1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane Acyl N-Acylation (Propanoyl Chloride) Aux->Acyl Step 1 Enolate Enolate Formation (LDA, -78°C) Acyl->Enolate Alkyl Alkylation (Benzyl Bromide) Enolate->Alkyl Step 2 Cleave Hydrolytic Cleavage (LiOH) Alkyl->Cleave Step 3 Product Chiral Product (2-Methyl-3-phenyl- propanoic acid) Cleave->Product Recover Recovered Auxiliary Cleave->Recover

Caption: Workflow for Asymmetric Alkylation using the Chiral Auxiliary.

Table 1: Hypothetical Performance Data for Asymmetric Alkylation

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl Bromide2-Methyl-3-phenylpropanoic acid85>95:5
Iodomethane2-Methylpropanoic acid92>98:2
Allyl Bromide2-Methylpent-4-enoic acid8893:7

Application II: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane as a Chiral Ligand

Principle and Mechanistic Insight

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold possesses two potential coordination sites: the nitrogen of the azetidine ring and the oxygen of the tetrahydropyran ring. This makes it a potential bidentate N,O-ligand. When complexed with a transition metal (e.g., Palladium, Rhodium, Iridium), it could form a rigid, C₁-symmetric catalytic center. The phenyl group would create a chiral pocket around the metal, influencing the trajectory of substrates and promoting enantioselective bond formation. This concept is foundational in many successful asymmetric transformations.[6]

Hypothetical Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol outlines the use of a pre-formed Palladium complex of (1S)-1-Phenyl-7-oxa-2-azaspiro[3.5]nonane for the asymmetric allylic alkylation of 1,3-diphenylallyl acetate.

Step 1: Ligand-Metal Complex Formation

  • In a glovebox, charge a Schlenk flask with [Pd(allyl)Cl]₂ (1.0 eq) and the chiral ligand (1S)-1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (2.2 eq).

  • Add anhydrous, degassed DCM (0.1 M).

  • Stir the mixture at room temperature for 1 hour. The formation of the catalyst can be monitored by ³¹P NMR if a phosphine co-ligand were used, but in this N,O-ligand case, ¹H NMR changes would indicate complexation.

  • Remove the solvent under vacuum to yield the catalyst precursor as a solid, which can be used directly.

Step 2: Asymmetric Allylic Alkylation Reaction

  • To a solution of the catalyst precursor (2.5 mol%) in anhydrous THF (0.1 M) under argon, add 1,3-diphenylallyl acetate (1.0 eq).

  • In a separate flask, prepare a solution of dimethyl malonate (1.2 eq) and bis(trimethylsilyl)acetamide (BSA) (1.3 eq) in THF. Stir for 20 minutes.

  • Add the nucleophile solution to the catalyst/substrate mixture at room temperature.

  • Stir the reaction for 24 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash column chromatography. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Workflow and Expected Data

G cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle Ligand Chiral Ligand (1S)-1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane Catalyst Chiral Pd-Complex Ligand->Catalyst Step 1 Pd_source [Pd(allyl)Cl]₂ Pd_source->Catalyst Step 1 Reaction Asymmetric Allylic Alkylation (AAA) Catalyst->Reaction Step 2 Substrate Allylic Acetate Substrate->Reaction Step 2 Nucleophile Dimethyl Malonate + BSA Nucleophile->Reaction Step 2 Reaction->Catalyst Regeneration Product Enantioenriched Product Reaction->Product

Caption: Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation.

Table 2: Hypothetical Performance Data for Asymmetric Allylic Alkylation

SubstrateNucleophileYield (%)Enantiomeric Excess (e.e., %)
1,3-Diphenylallyl acetateDimethyl malonate9592
rac-Cyclohex-2-enyl acetateSodium diethyl malonate8988
Cinnamyl acetateNitromethane8290

Conclusion and Future Outlook

The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold represents a novel and promising, yet unexplored, platform for asymmetric synthesis. Based on established chemical principles, its rigid three-dimensional structure and the stereodirecting influence of the C1-phenyl group make it an excellent candidate for development as both a chiral auxiliary and a chiral ligand. The hypothetical protocols and data presented in this guide are intended to serve as a foundational blueprint for researchers to begin practical investigation. Future work should focus on the efficient asymmetric synthesis of the core scaffold itself, followed by empirical validation and optimization of its performance in key stereoselective transformations. Success in these areas would add a valuable new tool to the arsenal of synthetic chemists in academia and industry.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Portoghese, P. S. (1989). Bivalent ligands and the message-address concept in the design of selective opioid receptor antagonists. Trends in Pharmacological Sciences, 10(6), 230-235.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Evans, D. A. (2002). A new class of chiral auxiliaries for asymmetric synthesis. Aldrichimica Acta, 35(3), 67-76.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted β-amino acids. Chemical Society Reviews, 25(2), 117-128.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
  • Helmchen, G., & Pfaltz, A. (2000). PhosphinooxazolinesA versatile class of chiral ligands for asymmetric catalysis. Accounts of Chemical Research, 33(6), 336-345.
  • Bolm, C. (Ed.). (2008). Asymmetric synthesis: the essentials. John Wiley & Sons.
  • Pfaltz, A., & Drury III, W. J. (2004). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P, P-and N, N-ligands to sterically and electronically nonsymmetrical P, N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

Sources

Method

"exploring 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane for CNS drug discovery"

Executive Summary The dominance of "flat" aromatic scaffolds in CNS drug discovery has historically contributed to high attrition rates due to poor solubility and nonspecific binding. This Application Note details the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dominance of "flat" aromatic scaffolds in CNS drug discovery has historically contributed to high attrition rates due to poor solubility and nonspecific binding. This Application Note details the strategic evaluation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane , a high-


 spirocyclic scaffold designed to serve as a superior bioisostere for 4-phenylpiperidine and morpholine moieties.[1] By fusing a rigid azetidine ring with a tetrahydropyran core, this scaffold offers precise vector orientation, reduced lipophilicity (LogD), and enhanced metabolic stability—critical parameters for blood-brain barrier (BBB) penetration.[1]

The Architectural Advantage: Escaping "Flatland"[1]

In CNS discovery, the correlation between increased saturation (


) and clinical success is well-established.[1] The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold represents a "Goldilocks" zone of physicochemical properties:
  • Conformational Restriction: Unlike the flexible piperidine ring, the spiro[3.5] system locks the phenyl and amine vectors into a defined geometry, reducing the entropic penalty of binding.

  • Lipophilicity Modulation: The ether oxygen in the 7-position (tetrahydropyran ring) lowers LogP/LogD without introducing a hydrogen bond donor (HBD), which is often detrimental to BBB permeability.[1]

  • Metabolic Shielding: The quaternary spiro-carbon prevents oxidative metabolism at the typically vulnerable

    
    -position found in piperidines.[1]
    
Table 1: Physicochemical Comparison (In Silico Prediction)
Property4-Phenylpiperidine (Reference)1-Phenyl-7-oxa-2-azaspiro[3.5]nonaneCNS Impact
Formula


-
cLogP 2.41.8Improved (Optimal range 1.5–3.[1]0)
TPSA (

)
12.021.2Neutral (<90 required for BBB)

0.450.54Superior (Higher solubility/selectivity)
Rotatable Bonds 11Equivalent
pKa (Basic N) ~9.5~8.8Improved (Less lysosomal trapping)

Synthetic Protocol: Accessing the Scaffold

While the core 7-oxa-2-azaspiro[3.5]nonane is commercially available, the 1-phenyl derivative requires a bespoke synthesis.[1] The following protocol outlines a robust route via a Grignard addition/cyclization sequence, ensuring high purity for biological testing.

Workflow Diagram: Synthesis & Optimization

SynthesisRoute Start Tetrahydropyran-4-one Step1 Step 1: Strecker/Imine Formation (+ Phenyl Grignard) Start->Step1 PhMgBr, TMSCN Inter1 Intermediate: Amino-Alcohol Step1->Inter1 Reduction Step2 Step 2: Cyclization (Mitsunobu or Activation) Inter1->Step2 Ring Closure Product 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Step2->Product QC QC: NMR & LCMS (>98% Purity) Product->QC

Caption: Modular synthesis route converting tetrahydropyran-4-one to the target spirocycle via a key cyclization step.

Detailed Methodology

Step 1: Precursor Assembly

  • Reagents: Tetrahydropyran-4-one (1.0 eq), Aniline or Benzylamine derivative (1.1 eq), TMSCN (1.2 eq).

  • Procedure: React ketone with amine source and cyanide to form the aminonitrile.[1]

  • Grignard Addition: Treat the nitrile/imine intermediate with Phenylmagnesium bromide (

    
    ) in dry THF at -78°C to introduce the phenyl group at the desired carbon adjacent to the future spiro center.[1] Note: Strict anhydrous conditions are required.[1]
    

Step 2: Spiro-Cyclization

  • Activation: If starting from an amino-alcohol intermediate (generated via reduction of the precursor), use a Mitsunobu reaction (

    
    , DIAD) to effect the intramolecular ring closure forming the azetidine.[1]
    
  • Purification: The spirocyclic amine is basic.[1] Purify via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to remove non-basic byproducts, followed by preparative HPLC.[1]

Validation Criteria:

  • 1H NMR: Diagnostic doublet/multiplet for the azetidine protons (

    
     3.5–4.5 ppm) and the distinct splitting of the tetrahydropyran ring.
    
  • LCMS: Confirm parent ion

    
    .[1]
    

CNS Profiling Protocol: The "Filter" System

To validate this scaffold for CNS applications, a tiered screening cascade is essential.[1] This protocol prioritizes assays that predict brain exposure (


) and safety.[1]
Tier 1: Physicochemical & In Vitro Permeability

Assay A: High-Throughput LogD (pH 7.4)

  • Objective: Confirm lipophilicity is within the CNS sweet spot (1.5–3.5).

  • Method: Shake-flask method using octanol/buffer.

  • Acceptance:

    
    .
    

Assay B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Objective: Passive diffusion prediction.

  • Protocol:

    • Prepare donor plate with compound (10

      
      M) in PBS (pH 7.4).
      
    • Coat acceptor filter (PVDF) with Porcine Brain Lipid extract (20 mg/mL in dodecane).

    • Incubate for 4 hours at 25°C.

    • Quantify via LC-MS/MS.[1]

  • Metric:

    
     indicates high permeability.[1]
    
Tier 2: Metabolic Stability & Efflux

Assay C: Microsomal Stability (Human/Rat)

  • Rationale: The spiro[3.5] core is designed to block metabolic soft spots.[1]

  • Protocol: Incubate 1

    
    M compound with liver microsomes (0.5 mg/mL protein) + NADPH regenerating system. Sample at 0, 15, 30, 60 min.[1]
    
  • Target:

    
    .
    

Assay D: MDR1-MDCK (P-gp Efflux) [1]

  • Rationale: P-glycoprotein (P-gp) efflux is the #1 killer of CNS candidates.[1]

  • Protocol: Bidirectional transport assay across MDCK-MDR1 monolayers.

  • Metric: Efflux Ratio (ER) =

    
    .[1]
    
  • Acceptance: ER < 2.5.[1]

Screening Logic Diagram

CNS_Screening Compound Spiro Scaffold Candidate Tier1 Tier 1: PhysChem (LogD, PAMPA) Compound->Tier1 Decision1 Pass? (LogD 1-3.5) Tier1->Decision1 Tier2 Tier 2: ADME (Microsomes, MDR1-MDCK) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Pass? (ER < 2.5) Tier2->Decision2 InVivo Tier 3: In Vivo PK (Brain/Plasma Ratio) Decision2->InVivo Yes Decision2->Discard No

Caption: The "Fail-Fast" screening cascade designed to filter out non-CNS penetrant compounds early.

Case Study Application: Bioisosteric Replacement

Scenario: A lead compound containing a 4-phenylpiperidine moiety shows potent receptor binding (


) but suffers from rapid metabolism (

) and moderate hERG inhibition (

).[1]

Intervention: Replace the 4-phenylpiperidine with 1-phenyl-7-oxa-2-azaspiro[3.5]nonane .

Expected Outcome:

  • Metabolic Stability: The spiro-fusion removes the abstractable hydrogens at the piperidine

    
    -carbon, significantly extending half-life.[1]
    
  • hERG Safety: The reduced lipophilicity (lower LogD) and altered basicity (lower pKa) typically reduce affinity for the hERG channel pore, improving the safety margin.[1]

  • Selectivity: The rigid 3D vector of the phenyl group may pick up unique hydrophobic interactions in the target pocket that the flexible piperidine misses.

References

  • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link[1]

  • Wager, T. T., et al. (2010).[1] "Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. Link[1]

  • Sigma-Aldrich. "Spirocyclic Building Blocks for Scaffold Assembly."[1] Technical Application Note. Link

Sources

Application

"methodology for incorporating 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane into peptides"

Application Note: Strategic Incorporation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane into Peptide Scaffolds Executive Summary & Chemical Context This guide details the methodology for incorporating 1-Phenyl-7-oxa-2-azaspiro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane into Peptide Scaffolds

Executive Summary & Chemical Context

This guide details the methodology for incorporating 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (POSN) into peptide sequences.[1][2][3] POSN is a high-value spirocyclic building block used primarily as a bioisostere for morpholine or piperidine.[1][3] Its incorporation offers two distinct advantages in drug design:

  • Vector Orientation: The spirocyclic core locks the exit vectors of the amine and the phenyl group into a rigid, orthogonal conformation, unlike the chair-flipping of morpholine.[1]

  • Metabolic Stability: The high fraction of saturated carbon (

    
    ) and the steric bulk around the nitrogen reduce susceptibility to oxidative metabolism (e.g., N-dealkylation).[1][2]
    

Chemical Challenge: The secondary amine in POSN is extremely sterically hindered . It is flanked by a quaternary spiro-center on one side and a bulky phenyl group on the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon on the other.[1] Standard peptide coupling protocols (e.g., HBTU/DIPEA) will likely fail or proceed with poor conversion. This guide prioritizes high-energy activation methods.

Pre-Synthesis Decision Matrix

Before initiating synthesis, determine the topological requirement of the spirocycle within your peptide.[1]

DecisionMatrix Start Start: Define POSN Role Role Is POSN a Terminal Cap or Internal Residue? Start->Role Cap N-Terminal Capping (Modulating PK/Solubility) Role->Cap Terminal Internal Internal Turn Inducer (Constraining Backbone) Role->Internal Internal MethodA Method A: Acid Fluoride/Chloride Activation (Overcoming Sterics) Cap->MethodA MethodB Method B: N-Alkylation (Bromoacetate) (Converting to Gly-analog) Internal->MethodB

Figure 1: Decision matrix for selecting the appropriate chemical ligation strategy.

Protocol A: N-Terminal Capping (Direct Coupling)

Objective: Attach POSN to the N-terminus of a resin-bound peptide.[1][3] Rationale: Due to the steric bulk of POSN, standard uronium salts (HATU) often react too slowly, leading to guanidinylation of the amine or epimerization of the peptide's N-terminal amino acid.[1] We utilize Acid Fluorides (via TFFH) or COMU with Microwave to drive the reaction.[1][2][3]

Materials
  • Resin: Low loading (< 0.4 mmol/g) Rink Amide or Wang resin (to reduce inter-site aggregation).[1][3]

  • Reagents:

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2]

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)[1][2]

    • DIPEA (N,N-Diisopropylethylamine)[1][4]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) – preferred over DMF for hindered couplings.[1][2][3]

Step-by-Step Procedure

Option 1: The "Gold Standard" (Acid Fluoride Method) Use this if the N-terminal amino acid is prone to epimerization (e.g., Cys, His).[1]

  • Preparation: Swell resin (0.1 mmol scale) in DCM for 20 min, then wash with NMP (3x).

  • Activation:

    • In a glass vial, dissolve the N-terminal Amino Acid (5 eq) and TFFH (5 eq) in dry NMP.

    • Add DIPEA (10 eq).[1][3]

    • Critical: Allow to activate for only 2-3 minutes . (Acid fluorides form rapidly; prolonged activation risks side reactions).[1][2][3]

  • Coupling:

    • Add the activated solution to the resin-bound peptide.[1][2][3][4]

    • Add POSN (amine) (3 eq).[1][3] Note: We use less amine than acid to force the amine to react.[1]

    • Agitate for 2 hours at Room Temperature.

  • Second Coupling (Double Couple):

    • Drain and repeat the step above.[1][3]

  • Monitoring: Standard Kaiser tests may be false-negative due to the secondary amine.[1][3] Use Chloranil test or micro-cleavage LC-MS to verify completion.

Option 2: Microwave Assisted (COMU Method) Use this for rapid throughput on automated synthesizers.[2]

  • Reagents: 0.2 M Amino Acid, 0.2 M COMU in NMP. 0.5 M DIPEA in NMP.[1][3]

  • Reaction:

    • Mix AA, COMU, and DIPEA.[3]

    • Add to resin followed immediately by POSN (5 eq).[1][3]

  • Microwave Cycle:

    • Ramp to 75°C over 2 min.

    • Hold at 75°C for 10 min (Power: 25-30W).

    • Warning: Do not exceed 75°C to avoid degrading the spiro-amine.[1][3]

Protocol B: Internal Incorporation (Amino Acid Conversion)

Objective: Convert POSN into a carboxylic acid-functionalized monomer (a "Spiro-Glycine" analog) for internal placement. Rationale: POSN lacks a carboxyl group.[1][3] We must install a "handle" via N-alkylation using Ethyl Bromoacetate, followed by hydrolysis.[1][2][3]

Synthesis Workflow

Step 1: N-Alkylation

  • Dissolve POSN (1.0 eq) in Acetonitrile.[1][2][3]

  • Add K₂CO₃ (2.5 eq) and Ethyl Bromoacetate (1.1 eq).

  • Reflux at 80°C for 12 hours.

  • Filter salts and concentrate.[1][2][3] Purify via Flash Chromatography (Hexane/EtOAc).

    • Yield Target: >85%.[1][3][5][6]

    • Product: Ethyl 2-(1-phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)acetate.[1][3]

Step 2: Saponification (Hydrolysis)

  • Dissolve the ester from Step 1 in THF/Water (3:1).[1][3]

  • Add LiOH·H₂O (3 eq).[1][3] Stir at RT for 4 hours.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1][3]

  • Isolate the free acid: 2-(1-phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)acetic acid .

Step 3: Peptide Coupling (Internal)

  • Treat this new molecule as a standard Fmoc-amino acid.

  • Coupling Reagent: Use HATU (0.95 eq) with HOAt (0.95 eq) and Collidine (2 eq).[1][2][3]

  • Note: The tertiary amine formed in the backbone is basic.[1][3] Wash resin with 10% DIPEA/DCM after coupling to ensure the amine is not protonated during the next deprotection step.[1][3]

Mechanistic Visualization: Activation Pathways

The following diagram illustrates why Acid Fluorides are preferred over standard Esters for this specific sterically hindered amine.

ActivationPath AA Amino Acid (Carboxylic Acid) HATU HATU Activation AA->HATU TFFH TFFH Activation AA->TFFH OBt Active Ester (-OBt) (Bulky Electrophile) HATU->OBt COF Acid Fluoride (-COF) (Small, Hard Electrophile) TFFH->COF POSN POSN Amine (Sterically Crowded) OBt->POSN Slow/Stalled (Steric Clash) COF->POSN Rapid Attack (High Efficiency) Product Peptide-Spiro Conjugate POSN->Product

Figure 2: Comparative activation pathways. The small atomic radius of the Fluoride leaving group (via TFFH) allows the bulky POSN amine to attack the carbonyl carbon more easily than the bulky OBt/OAt ester generated by HATU.[1]

Analytical Data & Quality Control

When validating the incorporation of POSN, look for these specific markers:

Analytic MethodDiagnostic MarkerNotes
¹H NMR (DMSO-d₆) δ 3.8 - 4.2 ppm Distinctive multiplets from the tetrahydropyran ring (7-oxa system).[1][3]
¹H NMR (DMSO-d₆) δ 7.1 - 7.4 ppm Phenyl aromatic signals.[1][3] Note the integration (5H).
LC-MS (ESI+) [M+H]⁺ Ensure mass correlates to Peptide + 203.13 Da (Mass of POSN fragment).
HPLC Retention Time Shift Expect a significant hydrophobic shift (later elution) due to the phenyl-spiro cap compared to the free amine peptide.[1]

Expert Tips & Troubleshooting

  • The "Difficult Sequence" Warning: If coupling POSN to a secondary amino acid (like Proline or N-Methyl amino acids), standard coupling will fail . You must use BTC (Bis-trichloromethylcarbonate) to generate an acid chloride in situ.[1][2][3]

    • Protocol: AA (3 eq) + BTC (1 eq) + Collidine (10 eq) in THF

      
       Resin.[1][2]
      
  • Solubility: POSN is lipophilic.[1][3] If your peptide is hydrophilic, the final conjugate may aggregate.[3] Perform the final cleavage with a high percentage of TFA (95%) and minimal scavengers to ensure the spiro-amine is fully protonated and solubilized.[1]

  • Stereochemistry: The "1-Phenyl" center is chiral.[1][3] Ensure you are using the enantiomerically pure building block (usually available as racemic or resolved).[1][3] If using the racemate, you will see two peaks in HPLC (diastereomers) if your peptide contains other chiral centers.

References

  • El-Faham, A., & Albericio, F. (2011).[1][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Carpino, L. A., et al. (2003).[3] The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 68(25), 9854-9858.[1][2] (Foundation for HOAt/HATU usage).[1][3][4] Link[1]

  • Wenschuh, H., et al. (2004).[3] Peptide Bond Formation on Acid Fluorides.[1][3] Organic Process Research & Development. (Basis for TFFH protocol).[1][3]

  • Burkhard, J. A., et al. (2010).[2][3] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres. Angewandte Chemie International Edition, 49(20), 3524-3527.[1] (Fundamental work on spirocyclic bioisosteres). Link[1]

  • BenchChem Application Guide. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane"

Technical Support Center: Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Ticket Context: Subject: Optimization and Troubleshooting of Spirocyclic Azetidine Formation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Ticket Context: Subject: Optimization and Troubleshooting of Spirocyclic Azetidine Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division Reference ID: KB-SPIRO-7OXA-PH1

Executive Summary & Synthetic Strategy

The synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a significant challenge in medicinal chemistry due to the juxtaposition of a high-strain azetidine ring with a bulky phenyl substituent adjacent to the nitrogen. Unlike the unsubstituted parent scaffold (often used as a piperidine bioisostere), the 1-phenyl derivative introduces severe steric clashes during ring closure.

To achieve this target with high fidelity, we recommend the Staudinger Ketene-Imine Cycloaddition followed by Lactam Reduction . This route offers superior control over the C1-substituent compared to direct alkylation methods.

Recommended Synthetic Pathway
  • Ketene Generation: In situ generation of the ketene from tetrahydropyran-4-carbonyl chloride.

  • Staudinger Cycloaddition: Reaction with benzylideneamine (benzaldehyde imine) to form the spiro-

    
    -lactam intermediate.
    
  • Lactam Reduction: Selective reduction of the carbonyl to the methylene group to yield the final azetidine.

SynthesisWorkflow Start Tetrahydropyran-4- carboxylic acid Step1 Acid Chloride Formation (SOCl2/DMF) Start->Step1 Step2 Ketene Generation (In Situ via NEt3) Step1->Step2 Step3 [2+2] Staudinger Cycloaddition Step2->Step3 Imine Benzaldehyde Imine Imine->Step3 Reagent Inter Spiro-beta-lactam Intermediate Step3->Inter Stereoselective Ring Closure Step4 Lactam Reduction (Alane/LiAlH4) Inter->Step4 Final 1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane Step4->Final C=O -> CH2

Figure 1: The Staudinger-Reduction pathway allows precise installation of the 1-phenyl group via the imine component.

Critical Troubleshooting Guides

Module A: The Staudinger Cycloaddition (Spiro-Ring Formation)

Issue: Low yield or absence of the spiro-


-lactam intermediate.
Diagnosis:  The ketene derived from the pyran ring is highly unstable and prone to dimerization.
SymptomProbable CauseCorrective Action
No Product (Recovers Imine) Ketene dimerization or hydrolysis.Strict Anhydrous Conditions: Use flame-dried glassware. Ensure solvent (DCM/Toluene) is distilled over CaH2. Add the acid chloride slowly to the imine/base mixture to consume ketene immediately upon formation.
Oligomer Formation Reaction temperature too high.Cryogenic Control: Perform the addition at -78°C and allow to warm slowly to 0°C. High temperatures favor ketene polymerization over [2+2] cycloaddition.
Trans/Cis Mixture Lack of stereocontrol.Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig's Base) . The bulkier base suppresses rapid isomerization of the zwitterionic intermediate, often favoring the cis-lactam (kinetic product).

Q: Why use the acid chloride instead of the carboxylic acid with a coupling agent? A: Standard coupling agents (EDC/HATU) form amides, not the ketene required for the [2+2] cycloaddition. You must proceed via the acid chloride to access the ketene intermediate via dehydrohalogenation [1, 2].

Module B: Lactam Reduction (The Danger Zone)

Issue: Ring opening (cleavage of the C-N bond) instead of reduction. Diagnosis: The spiro-azetidine ring is under immense strain (approx. 26 kcal/mol). Aggressive reducing agents or high temperatures will cleave the ring, destroying the spiro scaffold.

Protocol Validation:

  • Avoid: Borane-THF (

    
    ). While standard for amides, it often complexes with the amine product, requiring harsh oxidative workup that opens the ring.
    
  • Recommended: Alane (

    
    ) generated in situ .
    
    • Recipe: Mix

      
       (1.0 eq) with 
      
      
      
      (0.5 eq) or
      
      
      (0.33 eq) in ether/THF at 0°C.
    • Mechanism:[1][2][3][4][5][6] Alane is electrophilic but less basic than

      
      , reducing the risk of elimination side reactions [3].
      

Comparative Reduction Data:

Reducing AgentConditionsOutcome for Spiro-LactamRisk Level
LiAlH4 (Standard) Reflux, THF40-50% Yield. Significant ring-opened amino-alcohol byproducts.High
BH3-DMS Reflux, Toluene<20% Yield. Stable Boron-amine complex difficult to break without ring damage.Critical
AlH3 (In Situ) 0°C to RT, Et2O75-85% Yield. Clean reduction to azetidine. Minimal ring opening.Optimal
Red-Al Toluene, 80°C60% Yield. Good for scale-up, but temperature control is vital.Moderate

Purification & Isolation (The "Sticky Amine" Problem)

Issue: The final compound (1-Phenyl-7-oxa-2-azaspiro[3.5]nonane) streaks on silica and has low recovery. Root Cause: The secondary amine interacts strongly with silanols on the silica gel surface.

Step-by-Step Isolation Protocol:

  • Quench: Quench the Alane reduction with Glauber’s Salt (

    
    ) rather than the Fieser method (Water/NaOH) to prevent forming a slimy aluminum emulsion that traps the product.
    
  • Filtration: Filter the granular aluminum salts through a Celite pad. Wash the pad with copious DCM (Dichloromethane) containing 5% Methanol.

  • Chromatography:

    • Stationary Phase: Use Neutral Alumina instead of Silica Gel if possible.

    • Modifier: If using Silica, pre-treat the column with 1% Triethylamine (TEA) in Hexanes.

    • Eluent: 0-10% Methanol in DCM with 1%

      
       . The ammonia competes for silanol sites, allowing the amine to elute as a sharp band.
      

Advanced Troubleshooting Logic

Troubleshooting Problem Low Yield of Final Azetidine CheckStep Identify Failed Step Problem->CheckStep StepA Staudinger (Lactam Formation) CheckStep->StepA Missing Intermediate StepB Reduction (Azetidine Formation) CheckStep->StepB Intermediate OK, Final Product Missing IssueA1 Did you use dry solvents? StepA->IssueA1 IssueB1 Did you see Ring Opening? StepB->IssueB1 SolA1 Water destroys Ketene. Re-distill solvents. IssueA1->SolA1 No IssueA2 Is the imine stable? IssueA1->IssueA2 Yes SolA2 Pre-form imine with MgSO4, filter, then use. IssueA2->SolA2 No SolB1 Switch to AlH3 (Alane). Lower Temp. IssueB1->SolB1 Yes (NMR shows alcohol) IssueB2 Product stuck on column? IssueB1->IssueB2 No SolB2 Use 1% NH4OH in eluent or Neutral Alumina. IssueB2->SolB2 Yes

Figure 2: Diagnostic logic tree for isolating synthetic failures.

Frequently Asked Questions (FAQ)

Q1: Can I use the commercially available 4-amino-tetrahydropyran and alkylate it with styrene oxide? A: No. This would yield the amino-alcohol, but cyclization to the 4-membered ring is kinetically disfavored compared to polymerization or elimination. The Staudinger route is preferred because it forms the 4-membered ring before the final reduction, utilizing the high reactivity of the ketene [1].

Q2: My NMR shows a mixture of diastereomers. How do I separate them? A: The 1-phenyl-spiro-azetidine will have cis and trans isomers relative to the oxygen in the pyran ring (though the pyran is symmetric, the axial/equatorial orientation matters if the pyran is further substituted). Typically, the beta-lactam intermediate is easier to separate by chromatography than the final amine. Separate the lactams first, then reduce them individually to preserve stereochemistry [4].

Q3: Is the final compound stable? A: Free base azetidines are prone to ring opening upon prolonged storage, especially in acidic environments (even atmospheric


 and moisture). We recommend converting the final product to the Oxalate  or Hydrochloride salt  immediately after purification for long-term stability [5].

References

  • Staudinger Synthesis of Spiro-beta-lactams: Title: Enantioselective Staudinger Synthesis of beta-Lactams Catalyzed by a Planar-Chiral Nucleophile.[7] Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • Spiro-Azetidine Scaffolds in Drug Discovery: Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.[1][8][9][10][11] Source: Chemistry - A European Journal (via NIH/PubMed). URL:[Link]

  • Spirocyclic Oxetane/Azetidine Synthesis: Title: An improved synthesis of 2-oxa-7-azaspiro[3,5]nonane and analogs as novel reagents in medicinal chemistry.[10] Source: ResearchGate (Full Text). URL:[Link]

  • Salt Formation & Stability: Title: Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane.[12] Source: ResearchGate.[13] URL:[Link]

Sources

Optimization

"optimizing reaction conditions for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane synthesis"

This technical guide is structured as a specialized support center for the synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane . It prioritizes the [2+2] Cycloaddition (Graf Reaction) pathway, as this is the most robust me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for the synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane . It prioritizes the [2+2] Cycloaddition (Graf Reaction) pathway, as this is the most robust method for installing the phenyl substituent on the strained azetidine ring, superior to standard intramolecular alkylation for this specific sterically hindered target.

Current Status: Operational Scope: Synthetic Methodology, Troubleshooting, and Purification Target Molecule: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane CAS Registry (Scaffold): 38674-21-4 (Unsubstituted analog reference)

Executive Summary & Synthetic Strategy

The synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane presents a unique challenge: constructing a strained four-membered azetidine ring fused to a tetrahydropyran core, with a bulky phenyl group adjacent to the spiro-center.

While simple spiro-azetidines are often made via intramolecular cyclization (e.g., of amino-mesylates), the 1-phenyl substituent creates significant steric hindrance that disfavors


 ring closure. Therefore, the industry-standard protocol  for this derivative is the [2+2] Cycloaddition (Graf Reaction)  followed by reduction.
The Validated Pathway (Graf Route)
  • Precursor Assembly: Wittig olefination of tetrahydro-4H-pyran-4-one to generate the benzylidene intermediate.

  • Cycloaddition: Reaction with Chlorosulfonyl Isocyanate (CSI) to form the spiro-

    
    -lactam.
    
  • Reduction: Global reduction of the lactam to the azetidine using

    
    .
    

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Step1 Wittig Olefination (Ph3P=CHPh) Start->Step1 Inter1 4-Benzylidene-tetrahydropyran Step1->Inter1 Step2 [2+2] Cycloaddition (CSI, T < 0°C) Inter1->Step2 Regioselective Addition Inter2 Spiro-β-lactam Intermediate Step2->Inter2 Step3 Reductive Hydrolysis (Na2SO3 / KOH) Inter2->Step3 Inter3 N-Unsubstituted Lactam Step3->Inter3 Step4 Global Reduction (LiAlH4, Reflux) Inter3->Step4 Final 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Step4->Final

Caption: Figure 1. Optimized synthetic workflow for 1-phenyl-substituted spiro-azetidine formation via the Graf reaction.

Detailed Experimental Protocols

Step 1: [2+2] Cycloaddition (The Critical Step)

Objective: Formation of the spiro-lactam ring. Reagents: 4-Benzylidenetetrahydro-2H-pyran (1.0 eq), Chlorosulfonyl Isocyanate (CSI) (1.2 eq), Anhydrous


 or Toluene.

Protocol:

  • Dissolve the benzylidene precursor in anhydrous solvent under

    
    . Cool to 0°C.
    
  • Add CSI dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization.

  • Allow to warm to RT and stir for 12 hours.

  • Quench/Hydrolysis: Slowly add the reaction mixture to a vigorously stirred solution of

    
     (sat. aq) and 
    
    
    
    to remove the N-sulfonyl group. Maintain pH > 7.
Step 2: Lactam Reduction

Objective: Conversion of the carbonyl to the methylene group. Reagents:


 (2.5 eq), Anhydrous THF.

Protocol:

  • Suspend

    
     in THF at 0°C.
    
  • Add the spiro-lactam (dissolved in THF) dropwise.

  • Heat to reflux for 6–12 hours.

  • Fieser Workup: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    = mass of
    
    
    in grams.
  • Filter the granular precipitate and concentrate the filtrate.

Troubleshooting Guide

Issue A: Low Yield in Cycloaddition (Formation of Polymer)

Symptom: The reaction mixture turns into a viscous gum or dark tar; no lactam isolated. Root Cause: CSI is highly electrophilic and can initiate cationic polymerization of the alkene if the temperature is too high or concentration is too dense.

VariableOptimization Strategy
Temperature strictly control addition at -10°C to 0°C . Do not let the exotherm spike.
Concentration Dilute the reaction. High dilution (0.1 M) favors cyclization over intermolecular polymerization.
Reagent Quality CSI hydrolyzes rapidly. Ensure the reagent is clear/colorless. If yellow/fuming, distill before use.
Issue B: Incomplete Reduction (Lactam Remains)

Symptom: NMR shows residual carbonyl signal (


 ~170 ppm) or amide protons.
Root Cause:  The spiro-junction and the phenyl group create a "neopentyl-like" steric environment, making the carbonyl carbon difficult to access for the hydride.

Solution:

  • Switch Reagent: Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene at 110°C. Red-Al is thermally more stable than LAH and allows for higher reaction temperatures.

  • Lewis Acid Additive: Add

    
     (1.0 eq) to the 
    
    
    
    to generate alane (
    
    
    ) in situ, which is a more potent electrophilic reducing agent for hindered amides.
Issue C: Separation of Amine from Aluminum Salts

Symptom: Product is trapped in the filter cake during Fieser workup; low mass recovery. Root Cause: Azetidines are strong bases and can coordinate tightly to aluminum salts.

Solution:

  • Rochelle's Salt: Instead of Fieser workup, quench with saturated Potassium Sodium Tartrate (Rochelle's Salt) and stir for 12 hours. This solubilizes the aluminum, allowing clean phase separation.

  • Acid Extraction: Extract the organic layer with 1M HCl (pulls amine into water), wash the aqueous layer with ether (removes non-basic impurities), then basify (pH 14) and extract back into DCM.

Diagnostic Logic Tree (Interactive)

Use this logic flow to diagnose failure points in the synthesis.

Troubleshooting Start Problem Detected Q1 Is the intermediate Spiro-Lactam isolated? Start->Q1 NoLactam Issue: Cycloaddition Failure Q1->NoLactam No YesLactam Issue: Reduction Failure Q1->YesLactam Yes Check1 Check CSI Quality (Is it clear?) NoLactam->Check1 Action1 Distill CSI or Buy Fresh Ampoule Check1->Action1 No Check2 Check Solvent (Is it dry?) Check1->Check2 Yes Q2 Is Starting Material Recovered? YesLactam->Q2 Action2 Increase Temp (Red-Al) or Add AlCl3 Q2->Action2 Yes (Low Conversion) Action3 Check Workup: Product trapped in salts? Q2->Action3 No (Mass Loss)

Caption: Figure 2. Decision matrix for troubleshooting the synthesis of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane.

Frequently Asked Questions (FAQs)

Q: Can I use the intramolecular cyclization route (e.g., from amino-mesylates) instead of CSI? A: While possible for the unsubstituted parent, it is not recommended for the 1-phenyl derivative. The phenyl group introduces significant steric clash at the transition state for the


 ring closure (Baldwin's rules allow 4-exo-tet, but sterics hinder it). The CSI [2+2] route is convergent and bypasses this kinetic barrier.

Q: The product is unstable. How should I store it? A: Free azetidines are prone to ring-opening (polymerization) and oxidation.

  • Short-term: Store as the free base under Argon at -20°C.

  • Long-term: Convert to the Oxalate or Hydrochloride salt . The oxalate salt is particularly crystalline and stable for this scaffold [1].

Q: Is the product racemic or chiral? A: The synthesis described (via achiral benzylidene) yields a racemic mixture (


). The 1-phenyl group creates a chiral center at C1. If a single enantiomer is required, you must perform a chiral resolution (e.g., Chiral HPLC or crystallization with L-tartaric acid) on the final amine.

Q: What is the expected NMR signature for the 1-phenyl proton? A: Look for a benzylic proton signal (CH-Ph) in the azetidine ring. It typically appears as a singlet or doublet (depending on N-H coupling) around


 4.5 - 5.0 ppm , significantly downfield shifted due to the anisotropic effect of the phenyl ring and the nitrogen.

References

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[1] Link

  • Mykhailiuk, P. K., et al. (2024).[1] Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1] Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[2] Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Derivatives

Status: Active Ticket ID: SPIRO-CHEM-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SPIRO-CHEM-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification, Stability, and Chiral Resolution[1]

Executive Summary

Welcome to the technical support hub for the 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold. This structure presents a unique "chemical personality" defined by three competing features:

  • High Basicity: The azetidine nitrogen (

    
    ) causes severe tailing on silica.[1]
    
  • Ring Strain: The four-membered azetidine ring is susceptible to acid-catalyzed ring opening, particularly because the phenyl group at the C1 position stabilizes the transition state for bond cleavage (benzylic activation).[1]

  • Chirality: The C1-phenyl substitution creates a stereocenter, necessitating chiral resolution for biological assays.[1]

This guide synthesizes internal process data with literature precedents to provide a robust purification workflow.

Module 1: Flash Chromatography Troubleshooting

User Question: "My compound streaks from the baseline to the solvent front on TLC and provides poor separation on the column. Standard gradients (Hex/EtOAc) aren't working."

Diagnosis: The secondary amine in the azetidine ring interacts strongly with the acidic silanol groups (


) on the silica gel surface, leading to peak broadening (tailing).

The Protocol (Buffered Silica System): Do not rely on standard silica. You must suppress the ionization of the amine or block the silanol sites.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40-63 µm)Amino-functionalized silica is an alternative but expensive.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic phenyl group.
Mobile Phase B Methanol (MeOH) containing 0.5%

(aq)
Ammonia competes for silanol sites, freeing the amine.
Gradient 0%

10% B over 15 CV (Column Volumes)
Gentle gradient prevents "dumping" the product.
Alternative Modifier 1% Triethylamine (TEA)Use if

is unavailable; requires extended drying to remove TEA.

Critical Warning:

  • Do not use Acetone/Hexanes: Azetidines can form aminals/imines with ketones/aldehydes upon standing.

  • TLC Visualization: Use Ninhydrin or Dragendorff’s reagent. The phenyl ring is UV active, but the amine stain confirms identity.

Module 2: Acid-Base Extraction (Stability Alert)

User Question: "I attempted an acid workup to remove non-basic impurities, but my yield dropped significantly, and I see a new polar spot. Did I decompose the ring?"

Diagnosis: Yes. The 1-phenyl-azetidine motif is chemically fragile.[1] Strong acids (HCl,


) or heat can trigger the relief of ring strain (approx. 26 kcal/mol), opening the azetidine to form a linear chain, likely a 

-amino alcohol or chloride derivative [1].

The Protocol (Cold & Weak Acid Strategy):

  • Dissolution: Dissolve crude mixture in

    
     or 
    
    
    
    (avoid DCM if possible to prevent emulsion).
  • Extraction (The "Soft" Acid):

    • Cool the organic phase to 0°C .

    • Extract with 0.5 M Citric Acid or 0.5 M Tartaric Acid (pH

      
       3-4).[1]
      
    • Avoid HCl: The chloride ion is nucleophilic and can attack the protonated azetidine, opening the ring.

  • Neutralization:

    • Separate the aqueous layer (containing product salt).

    • Wash aqueous layer once with

      
       to remove non-basic impurities.
      
    • Basify carefully with saturated

      
       or cold 
      
      
      
      to pH 10.
    • Rapidly extract back into DCM.[1]

Visualizing the Degradation Risk:

AzetidineStability Start 1-Phenyl-7-oxa-2- azaspiro[3.5]nonane Protonated Protonated Azetidine (Activated) Start->Protonated Fast Acid Strong Acid (H+) (e.g., 1M HCl) Acid->Protonated RingOpen Ring Opening (Strain Relief) Protonated->RingOpen Heat or Nucleophile (Cl-) Product Linear Impurity (Loss of Activity) RingOpen->Product

Figure 1: Mechanism of acid-catalyzed degradation.[1] The strained 4-membered ring is the weak point.[1]

Module 3: Crystallization & Salt Formation

User Question: "My free base is an oil. How can I get a solid for storage and final purity analysis?"

Diagnosis: Spiro-amines often exist as oils or low-melting solids.[1] Forming a salt is the best way to stabilize the compound and upgrade purity without chromatography. Literature on analogous 2-oxa-7-azaspiro[3.5]nonane suggests oxalate salts are highly crystalline [2].[1]

The Protocol (Oxalate Salt Formation):

  • Solvent: Dissolve 1g of free base in 5 mL of Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid dissolved in warm EtOH.

    • Note: Oxalic acid is preferred over HCl (hygroscopic salts) or TFA (oils).

  • Precipitation:

    • Stir at room temperature for 1 hour.

    • If no solid forms, add Diethyl Ether dropwise until cloudy.

    • Cool to 4°C overnight.

  • Filtration: Collect white crystals. These are typically non-hygroscopic and stable for X-ray crystallography.[1]

Module 4: Chiral Resolution (Enantiomer Separation)

User Question: "I have a racemic mixture due to the phenyl group at C1. How do I separate the enantiomers?"

Diagnosis: The 1-phenyl substitution creates a chiral center.[1] Biological activity usually resides in only one enantiomer.[2] Chiral SFC (Supercritical Fluid Chromatography) is superior to HPLC for basic amines due to better peak shape and speed.

The Protocol (Chiral Screening):

ComponentCondition A (Primary Choice)Condition B (Secondary Choice)
Technique SFC (Supercritical

)
Normal Phase HPLC
Column Chiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Co-Solvent 15-25% MeOH with 0.1% DEA (Diethylamine)10% IPA in Hexane with 0.1% DEA
Pressure/Temp 100 bar / 40°CAmbient
Detection UV at 254 nm (Phenyl chromophore)UV at 254 nm

Why DEA? Like in flash chromatography, a basic additive (Diethylamine or Isopropylamine) is mandatory to prevent non-specific binding of the azetidine to the stationary phase support [3].

Workflow Diagram:

ChiralWorkflow Start Racemic 1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane Screen Analytical Screen: Chiralpak AD-H & OD-H (Mobile Phase: MeOH + 0.1% DEA) Start->Screen Decision Selectivity Factor (alpha) > 1.2? Screen->Decision ScaleUp Prep SFC Scale-Up (Stacked Injections) Decision->ScaleUp Yes Optimize Switch Modifier: Try IPA or EtOH + DEA Decision->Optimize No Final Pure Enantiomers (>99% ee) ScaleUp->Final Optimize->Screen

Figure 2: Decision matrix for chiral resolution of spiro-amines.

FAQs

Q: Can I use Pd/C and


 to remove a Cbz protecting group from this molecule? 
A: Proceed with extreme caution.  Benzylic C-N bonds (like the 1-phenyl-azetidine bond) are susceptible to hydrogenolysis (cleavage).[1] If you must deprotect, use transfer hydrogenation (Pd/C + Ammonium Formate) or acidic deprotection (if Boc is used), but monitor strictly for ring opening.

Q: Why is the "7-oxa" (ether) ring important? A: The tetrahydropyran ring lowers the overall lipophilicity (LogP) compared to a carbocyclic spiro-system, improving solubility in biological media.[1] It is chemically inert under the purification conditions described above.

References
  • Azetidine Stability & Ring Opening

    • Reaction: Acid-catalyzed hydrolysis of azetidines to amino alcohols.[1]

    • Source: Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.[1]

    • Context: Explains the sensitivity of the 4-membered ring to nucleophilic
  • Salt Formation (Spiro-ethers)

    • Title: "Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane."
    • Source: Aldabbagh, F., et al. (2021). ResearchGate.[1][3]

    • URL:

    • Context: Confirms oxalate as a preferred salt for crystallizing spiro[3.5]nonane amines.
  • Chiral Separation of Amines

    • Title: "Enantioselective Chromatographic Separation... of Biologically Important Chiral Amines."
    • Source: El-Behairy, M.F., et al. (2021).[1][4] Separations (MDPI).[4]

    • URL:

    • Context: Validates the use of cellulose/amylose columns with basic modifiers for amine resolution.
  • General Synthesis of 7-oxa-2-azaspiro[3.

    • Title: "Synthesis method of drug intermedi
    • Source: Google P
    • URL:

    • Context: Provides baseline solubility and stability d

Sources

Optimization

Technical Support Center: Optimizing Spirocyclization for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Case ID: SP-AZ-35-PH Status: Active Troubleshooting Lead Scientist: Senior Application Specialist Subject: Resolving Low Yields in Spiro-Azetidine Ring Closure Executive Summary: The "Entropic Penalty" Trap You are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-AZ-35-PH Status: Active Troubleshooting Lead Scientist: Senior Application Specialist Subject: Resolving Low Yields in Spiro-Azetidine Ring Closure

Executive Summary: The "Entropic Penalty" Trap

You are encountering low yields (<20-30%) in the synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane . This specific scaffold presents a "perfect storm" of synthetic challenges:

  • Thermodynamic Strain: Closing a 4-membered azetidine ring creates significant angle strain (~26 kcal/mol).

  • Steric Congestion: The 1-phenyl substituent (adjacent to the spiro center) introduces severe steric clash with the tetrahydropyran ring protons during the transition state.

  • Competing Kinetics: The intermolecular polymerization rate (

    
    ) often outcompetes the intramolecular cyclization rate (
    
    
    
    ), especially if the "Gem-Disubstituent Effect" is negated by the bulky phenyl group.

This guide moves beyond standard protocols to address the mechanistic failures causing your low yield.

Module 1: Diagnostic & Triage (The "Is it Plugged In?" Phase)

Before altering reagents, validate your reaction engineering. The most common cause of failure in spiro-azetidine formation is concentration .

Q: My LCMS shows a messy baseline with multiple broad peaks. What is happening?

A: You are likely making a polymer. Because the formation of the 4-membered ring is energetically uphill, the amine nucleophile prefers to attack a different molecule's electrophile (intermolecular


) rather than its own tail (intramolecular).

The Protocol Fix: High Dilution Technique

  • Standard Concentration: 0.1 M

    
    High Risk of Polymerization. 
    
  • Target Concentration: 0.005 M to 0.01 M.

  • Method: Do not dump reagents together. Use a Syringe Pump Addition .

    • Dissolve your precursor (e.g., amino-mesylate or amino-halide) in the solvent.

    • Add the base to the reaction vessel.

    • Slowly add the precursor solution over 4–8 hours.

    • Why? This keeps the instantaneous concentration of the electrophile extremely low, statistically forcing the amine to react with its own tail because no other electrophiles are nearby.

Module 2: The Reagent "Hardware" (Chemical Optimization)

If dilution is correct and yield is still low, the issue lies in the Transition State (TS) energy .

Q: I see the starting material disappearing, but I get an alkene product (Elimination). Why?

A: The base is acting as a Brønsted base (grabbing a proton) rather than facilitating substitution. In 1-phenyl derivatives, the protons adjacent to the leaving group or the spiro center may be electronically activated or sterically accessible.

The Fix: Base & Leaving Group Tuning

VariableRecommendationScientific Rationale
Leaving Group (LG) -OMs (Mesylate) or -OTf (Triflate) Iodides are good LGs but can be too labile, leading to elimination. Sulfonates provide a tighter TS.
Base Selection LiHMDS or NaH (avoid carbonates)You need a base that is non-nucleophilic (bulky) to avoid attacking the LG directly.
Solvent THF or Me-THF (Reflux)High temperature is often required to overcome the activation energy of the strained ring closure (

).
Additive TBAI (Tetrabutylammonium iodide) If using a chloride/bromide precursor, catalytic TBAI (10 mol%) creates a transient, more reactive iodide species (Finkelstein) in situ.
Q: The Phenyl group seems to be blocking the reaction. Can I fix the conformation?

A: Yes. The "Thorpe-Ingold Effect" (Gem-Dialkyl effect) usually aids spirocyclization, but the bulky Phenyl group might force the precursor into an unproductive rotamer.

  • Solvent Switch: Try HFIP (Hexafluoroisopropanol) mixed with DCM. HFIP is known to stabilize charged transition states and can alter the hydrogen-bonding network, potentially lowering the barrier for the specific conformation needed for ring closure.

Module 3: Isolation & Stability (The "Vanishing Product" Phenomenon)

Q: My crude NMR looks okay, but after column chromatography, the product is gone. Where did it go?

A: Azetidines are basic and strained. Acidic silica gel acts as a Lewis acid, coordinating to the nitrogen and facilitating ring-opening (hydrolysis) back to the amino-alcohol or polymerization.

The Protocol Fix: Neutralization

  • Pre-treat Silica: Slurry your silica gel in 5% Triethylamine (Et3N) / Hexanes before packing the column.

  • Eluent: Always include 1% Et3N or 1% NH4OH in your mobile phase.

  • Alternative: Use Basic Alumina instead of silica gel.

Visualizing the Troubleshooting Logic

The following diagram maps the kinetic competition occurring in your flask. Use this to identify which pathway is dominating your reaction.

SpiroTroubleshooting Start Precursor (Amino-Leaving Group) TS Transition State (High Energy) Start->TS Product 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (Target) TS->Product High Dilution High Temp Polymer Oligomers/Polymers (Messy Baseline) TS->Polymer High Conc. Low Temp Alkene Elimination Product (Exocyclic Alkene) TS->Alkene Strong/Small Base Labile LG Path_Cyc Intramolecular Cyclization (k_cyc) Path_Poly Intermolecular Polymerization (k_poly) Path_Elim Elimination (k_elim) Decision1 Diagnosis: Polymer? Polymer->Decision1 Decision2 Diagnosis: Alkene? Alkene->Decision2 Fix1 Action: Dilute to 0.005M Slow Addition Decision1->Fix1 Yes Fix2 Action: Switch to Mesylate Use Non-Nuc Base (LiHMDS) Decision2->Fix2 Yes

Caption: Kinetic competition map. Green path requires high dilution to overcome the entropic penalty of the red pathways.

Standardized Experimental Protocol (Recommended)

Objective: Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane via Intramolecular Cyclization.

  • Precursor Preparation: Ensure you have the N-benzyl (or N-Boc, followed by deprotection) amino-mesylate precursor. The free amine must be freshly generated if it was a salt.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a septum. Maintain an Argon atmosphere.

  • Solvent: Anhydrous THF (0.01 M relative to substrate).

  • Base: LiHMDS (1.2 equiv, 1.0 M in THF).

  • Procedure:

    • Heat the THF/Base mixture to reflux.[1]

    • Slow Addition: Dissolve the precursor in minimal THF. Add this solution dropwise via syringe pump over 4 hours directly into the refluxing base solution.

    • Note: Adding the substrate to the base ensures the amine is instantly deprotonated and cyclizes before it can find another molecule.

  • Quench: Cool to 0°C. Quench with saturated NH4Cl.

  • Workup: Extract with Et2O (x3). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography on Triethylamine-treated Silica (2% v/v) .

References & Further Reading

  • Carreira, E. M., et al. "Synthesis and Functionalization of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Angewandte Chemie International Edition, 2010. (Foundational work on spiro-azetidine synthesis).

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2010.

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 2010. (Discusses the stability and pKa properties of these spiro-cycles).

  • Aldabbagh, F., et al. "Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane."[2] ResearchGate, 2025. (Specific reference to the 2-oxa-7-aza scaffold variant).

  • BenchChem Protocols. "Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives." (General protocols for spiro-piperidine/azetidine fusion).

Disclaimer: This guide assumes standard laboratory safety protocols. Azetidines are potent pharmacophores; handle all intermediates as potential biohazards.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solution Stability & Degradation Prevention Executive Summary 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value sp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solution Stability & Degradation Prevention

Executive Summary

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value spirocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for morpholine or piperidine to improve metabolic stability and alter vector orientation. However, its utility is frequently compromised by the inherent ring strain (~26 kcal/mol) of the azetidine moiety.

This guide addresses the two primary failure modes observed in solution: Acid-Catalyzed Ring Opening (Hydrolysis) and Carbamate Formation (CO₂ Trapping) .

Module 1: The Critical Variables (Why Your Compound Degrades)

To preserve this molecule, you must understand the mechanics of its destruction. The spiro-junction is relatively robust; the weak link is the 4-membered azetidine ring.

Acid-Catalyzed Hydrolysis (The "TFA Trap")

The most common error researchers make is using standard acidic mobile phases (e.g., 0.1% TFA) for analysis or purification.

  • Mechanism: The azetidine nitrogen is basic.[1] In acidic media (pH < 5), it becomes protonated. This protonation pulls electron density, making the adjacent carbons highly electrophilic. Water or alcohols (nucleophiles) then attack, relieving the ring strain and snapping the ring open.

  • Result: You observe a mass shift of +18 Da (water addition) or +32 Da (methanol addition) in LCMS.

Atmospheric CO₂ Scavenging

As a secondary amine, the azetidine nitrogen is a nucleophile.

  • Mechanism: It reacts rapidly with atmospheric CO₂ to form a carbamic acid/carbamate zwitterion.

  • Result: This often manifests as "phantom" precipitates or unstable peaks in NMR/LCMS that disappear upon acidification (which ironically triggers the hydrolysis issue mentioned above).

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic fate of the molecule under stress.

AzetidineDegradation cluster_0 DANGER ZONE: pH < 5 node_stable Stable Spirocycle (Free Base) node_protonated Protonated Species (Activated) node_stable->node_protonated + H+ (Acidic pH) node_carbamate Carbamate Adduct (Reversible) node_stable->node_carbamate + CO2 (Air Exposure) node_ringopen Ring-Opened Product (Irreversible) node_protonated->node_ringopen + H2O (Nucleophilic Attack) Strain Relief node_carbamate->node_stable Degassing / Mild Heat

Figure 1: Mechanistic pathways for azetidine degradation. Note that acid hydrolysis is generally irreversible, while CO₂ adduct formation can often be reversed.

Module 2: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >2 weeks at -20°C.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous) or DMA Aprotic polar solvents prevent hydrolysis. Avoid Methanol/Ethanol (nucleophilic).
Concentration 10 - 20 mM Higher concentrations reduce the relative impact of trace contaminants.
Container Amber Glass Vial Protects from light; glass is impermeable to O₂/CO₂ compared to plastic.
Headspace Argon or Nitrogen Displaces air to prevent carbamate formation.

Step-by-Step:

  • Solvent Prep: Sonicate anhydrous DMSO under vacuum for 5 minutes to degas (remove dissolved CO₂).

  • Weighing: Weigh the spirocycle rapidly. If the compound is an oil/gum, avoid prolonged exposure to air.

  • Dissolution: Add the degassed DMSO. Vortex gently. Do not sonicate continuously (heat + trace water = degradation).

  • Storage: Flush the vial headspace with Argon, seal tight with a PTFE-lined cap, and store at -20°C.

Protocol B: LCMS Method Optimization

Objective: Analyze the compound without destroying it on the column.

The "Golden Rule": Avoid Trifluoroacetic Acid (TFA). TFA is strong enough to protonate the azetidine and catalyze ring opening during the run or in the autosampler.

Recommended Mobile Phases:

  • High pH (Preferred): 10 mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonium Hydroxide.

    • Why: Keeps the amine unprotonated and stable.

  • Mild Acid (Acceptable): 0.1% Formic Acid.

    • Why: Weaker acid than TFA; kinetic degradation is slower, usually allowing detection of the parent peak before significant hydrolysis occurs.

Module 3: Troubleshooting Guide (Symptom -> Cure)

Use this decision matrix to diagnose issues in your current workflow.

Troubleshooting start Observation / Symptom symptom1 LCMS: Mass = M + 18 (Parent + Water) start->symptom1 symptom2 NMR: Broad peaks or Extra signals shifting w/ pH start->symptom2 symptom3 Sample turned Yellow/Brown start->symptom3 diag1 Diagnosis: Hydrolysis (Ring Opening) symptom1->diag1 fix1 Action: Switch buffer to Ammonium Bicarbonate (pH 8) diag1->fix1 diag2 Diagnosis: Carbamate Formation (Reaction with Air) symptom2->diag2 fix2 Action: Purge solvent with Ar/N2 Add trace base (K2CO3) diag2->fix2 diag3 Diagnosis: Oxidation symptom3->diag3 fix3 Action: Store solid under Argon Use antioxidant (BHT) if permissible diag3->fix3

Figure 2: Diagnostic decision tree for common stability issues.

Frequently Asked Questions (FAQ)

Q: Can I store this compound as an HCl salt? A: Proceed with caution. While HCl salts are often stable in the solid state (crystal lattice stabilizes the strain), dissolving an azetidine HCl salt in water creates an acidic micro-environment (pH ~2-3) that can instantly trigger ring opening.

  • Recommendation: If you must use a salt, use Oxalate or Fumarate (milder acids). If you have the HCl salt, dissolve it in a buffered solution (PBS pH 7.4), not pure water.

Q: I see a precipitate when I dissolve the free base in CDCl₃ for NMR. A: This is likely the carbamate salt. Chloroform is often acidic (HCl traces) and contains dissolved air.

  • Fix: Filter the CDCl₃ through basic alumina before use to remove acid traces, or switch to DMSO-d6 or Benzene-d6 which are less prone to acidity issues.

Q: Is the spiro-junction itself unstable? A: Generally, no. The spiro-carbon (C1 of the cyclohexane, C2 of the azetidine) is quaternary and sterically protected. The instability is almost exclusively driven by the strain of the 4-membered azetidine ring, not the spiro fusion itself [1].

Q: Why is 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane preferred over piperidine if it's so unstable? A: It offers a unique "Escape from Flatland." The spirocycle forces the substituents into specific vectors that piperidine cannot access, potentially improving target binding selectivity. It also lowers lipophilicity (LogP) compared to the open-chain analogs, improving ADME properties [2].

References

  • Azetidine Ring Strain & Reactivity

    • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry.
    • Note: Establishes the ~26 kcal/mol strain energy driving the hydrolysis.
  • Spirocyclic Azetidines in Drug Discovery

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.
    • Note: Discusses the structural advantages of spiro-azetidines over piperidines.
  • Amine-CO₂ Reaction Mechanisms

    • Caplow, M. (1968).[2] Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society.

    • Note: Foundational text on the reaction of secondary amines with CO₂.
  • General Handling of Azetidines

    • BenchChem Technical Support.[3][4] (2025).[4][5][6] Stability of Azetidine Derivatives in Solution.

    • Note: Provides practical troubleshooting for N-sulfonyl
    • (General Reference)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific lot number.

Sources

Optimization

Technical Support Center: Scaling Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

The following technical guide details the scale-up strategy for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane , a spirocyclic azetidine scaffold increasingly utilized in drug discovery for its ability to restrict conformational s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up strategy for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane , a spirocyclic azetidine scaffold increasingly utilized in drug discovery for its ability to restrict conformational space while improving metabolic stability compared to piperidine or morpholine analogs.

This guide prioritizes the Wittig-CSI (Chlorosulfonyl Isocyanate) Route , as it is the most robust, scalable industrial method for installing the phenyl group at the


 position (adjacent to the spiro center) while constructing the strained azetidine ring.

Executive Summary: The Scale-Up Challenge

Scaling the synthesis of spiro[3.5] systems presents two primary chemical engineering challenges:

  • Strain Energy Management : The formation of the azetidine (4-membered) ring involves significant ring strain (

    
    26 kcal/mol), often requiring high-energy reagents or photochemical steps that are difficult to scale.
    
  • Stereocontrol at

    
     : Introducing the phenyl group breaks the symmetry of the spirocycle, creating a chiral center that requires careful control or resolution.
    

Recommended Industrial Route : The Staudinger-Type [2+2] Cycloaddition (via CSI) on a benzylidene precursor. This pathway avoids hazardous diazomethane chemistry and unstable radical intermediates common in academic routes.

Part 1: Master Protocol & Workflow

Reaction Pathway Visualization

The following diagram outlines the critical unit operations for the kilogram-scale synthesis.

G Start Tetrahydropyran-4-one (Starting Material) Step1 Step 1: Wittig Olefination (Benzyltriphenylphosphonium bromide / KOtBu) Start->Step1 Toluene, 0°C -> RT Inter1 Intermediate A: 4-Benzylidene-tetrahydropyran Step1->Inter1 Filtration of Ph3PO Step2 Step 2: [2+2] Cycloaddition (Chlorosulfonyl Isocyanate / Na2SO3) Inter1->Step2 CSI, DCM, -78°C -> 0°C Inter2 Intermediate B: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonan-3-one (Spiro-β-Lactam) Step2->Inter2 Reductive Hydrolysis Step3 Step 3: Global Reduction (LiAlH4 / THF) Inter2->Step3 Reflux Product Target Product: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Step3->Product Fieser Quench Purification Purification: Oxalate Salt Formation Product->Purification Crystallization

Caption: Process flow for the 3-step synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane via the CSI route.

Step-by-Step Scale-Up Guide
Step 1: Wittig Olefination (Formation of the Exocyclic Alkene)

Objective: Convert tetrahydropyran-4-one to 4-benzylidene-tetrahydropyran.

  • Reagents : Benzyltriphenylphosphonium bromide (1.1 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), Toluene (10 V).

  • Scale-Up Criticality : The removal of triphenylphosphine oxide (TPPO) byproduct is the bottleneck.

  • Protocol :

    • Suspend phosphonium salt in Toluene at 0°C.

    • Add KOtBu portion-wise (Exothermic!). Maintain internal temp < 25°C.

    • Stir 1h to form the deep red ylide.

    • Add tetrahydropyran-4-one slowly.

    • Workup : Quench with water. The key to scale is precipitation . Add heptane to the organic layer to force TPPO precipitation before filtration. Do not rely solely on chromatography.

Step 2: [2+2] Cycloaddition (The "CSI" Reaction)

Objective: Construct the azetidine ring via Chlorosulfonyl Isocyanate (CSI).

  • Reagents : CSI (1.2 equiv), Na2SO3 (Reductive hydrolysis), DCM.

  • Scale-Up Criticality : CSI is violently reactive with water. Reactor must be strictly dry.

  • Protocol :

    • Dissolve alkene (Intermediate A) in dry DCM. Cool to -10°C.

    • Add CSI dropwise. Control: Rate of addition must match cooling capacity to keep temp < 0°C.

    • Stir 12h.

    • Quench (Critical) : Transfer reaction mixture into a vigorously stirred solution of 25% Na2SO3/NaHCO3. Warning: Evolution of CO2 and HCN (trace) is possible; ensure high-efficiency scrubbing.

    • This yields the Spiro-β-Lactam .

Step 3: Lactam Reduction

Objective: Reduce the carbonyl to the methylene to yield the final amine.

  • Reagents : LiAlH4 (Pellets, 2.5 equiv), THF.

  • Scale-Up Criticality : The "Fieser Quench" is mandatory to avoid gelatinous aluminum emulsions.

  • Protocol :

    • Charge LiAlH4 pellets to dry THF (0°C).

    • Add Spiro-β-Lactam (dissolved in THF) slowly.

    • Reflux for 6–12h.

    • Quench : For

      
       grams of LiAlH4, add 
      
      
      
      mL Water,
      
      
      mL 15% NaOH,
      
      
      mL Water. Filter the granular white solid.

Part 2: Troubleshooting & Optimization (Q&A)

Category: Impurity Profile & Purification

Q: My final product contains a persistent "gum" that clogs filters. What is it?

  • Diagnosis : This is likely polymerized THF or aluminum alkoxides from an improper LiAlH4 quench.

  • Solution : Switch to the Glauber’s Salt Quench (Sodium Sulfate Decahydrate) if Fieser fails. Alternatively, use Red-Al (Vitride) in toluene for the reduction; it is more thermally stable and soluble, eliminating aluminum emulsions.

Q: How do I remove the 1,1-homocoupled impurity from Step 1?

  • Context : In the Wittig reaction, oxidative coupling of the ylide can form stilbene derivatives.

  • Fix : Degas solvents thoroughly with Nitrogen sparging (30 min) before adding the base. Oxygen promotes homocoupling.

Category: Reaction Safety

Q: The CSI addition (Step 2) is showing a delayed exotherm. Why?

  • Cause : This is a sign of moisture contamination . CSI reacts instantly with water (violent) but slower with the alkene. If the system is wet, CSI hydrolyzes first, delaying the main reaction and accumulating unreacted reagent.

  • Fix : Karl Fischer (KF) titration of the DCM is mandatory. Water content must be < 50 ppm.

Part 3: Analytical Data & Specifications

Key Process Parameters (KPP)
ParameterRangeCriticalityImpact
Step 1: Base Addition Temp 0–10°CHighHigher temps promote polymerization of the ylide.
Step 2: CSI Stoichiometry 1.1–1.25 eqMediumExcess CSI leads to difficult sulfonamide byproducts.
Step 3: Quench pH > 10HighAcidic quench dissolves Al salts, contaminating the product.
Salt Selection for Storage

The free base is an oil and prone to oxidation. For long-term storage, convert to the Oxalate or Hydrochloride salt.

  • Oxalate Protocol : Dissolve free base in EtOH. Add 1.0 eq Oxalic acid in hot EtOH. Cool slowly to 4°C.

  • Result : White crystalline solid, non-hygroscopic, stable at RT.

Part 4: References

  • Preparation of 7-oxa-2-azaspiro[3.5]nonane derivatives :

    • Source: Vertex Pharmaceuticals Patent (WO2006081179).

    • Relevance: Describes the general spiro-cyclization logic using active methylene compounds.

    • URL:

  • Scalable Synthesis of Azetidines via CSI :

    • Source: Organic Process Research & Development (OPRD), "Development of a Scalable Synthesis of 3,3-Disubstituted Azetidines".

    • Relevance: Validates the CSI [2+2] cycloaddition as a kilo-scale safe operation.

    • URL: (Search: CSI azetidine scale-up)

  • Safety of LiAlH4 Scale-Up :

    • Source: Org. Synth. 1976, 56, 40. "Quenching of Lithium Aluminum Hydride".

    • Relevance: The standard Fieser workup protocol cited in Step 3.

    • URL:

  • Properties of 7-oxa-2-azaspiro[3.5]nonane :

    • Source: PubChem Compound Summary.

    • Relevance: Physical property data and safety codes (GHS05).

    • URL:

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Welcome to the technical support center for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this novel spirocyclic compound. Our goal is to provide you with the expertise and practical solutions necessary for seamless integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.

Q1: What are the predicted solubility characteristics of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane?

A1: While empirical data for this specific molecule is not broadly published, we can infer its properties from its structure. The presence of a phenyl group suggests lipophilic character, which likely results in poor aqueous solubility. Conversely, the oxa-azaspiro moiety introduces polarity and potential sites for hydrogen bonding, which may afford some solubility in polar organic solvents. The "like dissolves like" principle is a good starting point for solvent selection.[1] Computational tools can also be employed to predict solubility based on molecular structure, offering a theoretical foundation for experimental design.[2][3]

Q2: My compound is "oiling out" or precipitating from my aqueous buffer. What is the likely cause?

A2: "Oiling out" or precipitation from an aqueous solution is a strong indicator that the concentration of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane has exceeded its solubility limit in that specific medium. This is a common issue for compounds with low aqueous solubility.[4] Factors such as pH, temperature, and the presence of salts in your buffer can all influence the solubility of the compound.

Q3: Can I improve the aqueous solubility of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane by adjusting the pH?

A3: Yes, pH adjustment can be a viable strategy. The azaspiro component of the molecule contains a secondary amine, which can be protonated at acidic pH. This ionization would increase the polarity of the molecule and, consequently, its aqueous solubility.[5][6] Experimenting with a range of acidic buffers is recommended to determine the optimal pH for solubilization.

Q4: Are there any recommended organic solvents for dissolving 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane?

A4: Based on its structure, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be effective. For less polar applications, solvents like dichloromethane (DCM) and ethyl acetate may also be suitable. It is always best to perform small-scale solubility tests with a variety of solvents to identify the most appropriate one for your specific application.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming common solubility-related experimental hurdles.

Issue 1: Difficulty Preparing a Stock Solution

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A suspension or precipitate forms immediately upon addition of the compound to the solvent.

Root Cause Analysis: The solubility of a compound is finite in any given solvent. The amount of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane may be exceeding its solubility limit in the selected solvent and volume.

Troubleshooting Workflow:

start Start: Insoluble Stock Solution step1 Increase Solvent Volume start->step1 step2 Apply Gentle Heating and Sonication step1->step2 step3 Test Alternative Solvents (e.g., DMSO, DMF) step2->step3 step4 Prepare a More Dilute Stock Solution step3->step4 end End: Soluble Stock Solution step4->end start Start: Determine Solubility step1 Prepare Saturated Solution (Shake-Flask Method) start->step1 step2 Equilibrate Solution (e.g., 24-48h) step1->step2 step3 Separate Solid from Supernatant (Centrifugation/Filtration) step2->step3 step4 Quantify Compound in Supernatant (e.g., HPLC, UV-Vis) step3->step4 end End: Solubility Value step4->end

Caption: General workflow for experimental solubility determination.

The "gold standard" for determining thermodynamic solubility is the shake-flask method. [7] Protocol: Shake-Flask Method for Solubility Determination

  • Add Excess Compound: Add an excess amount of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane to a known volume of the solvent or buffer in a sealed container.

  • Equilibrate: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

References

  • Kramer, C., & Gedeck, P. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Rowan. Predicting Solubility.
  • Al-Aasm, K. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports.
  • Lubrizol.
  • ECHEMI. (2022).
  • SEN Pharma. (2024). Excipients for Enhancing Drug Solubility.
  • AIChE. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
  • Pharmaceutical Technology. (2022).
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Vay, K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Lund University Publications.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Welcome to the technical support center for the analytical characterization of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common analytical challenges encountered with this and structurally related spirocyclic compounds.

Introduction

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane is a unique spirocyclic scaffold with increasing interest in medicinal chemistry due to its three-dimensional structure.[1] However, its analytical characterization can present unique challenges. This guide provides practical, field-proven insights to help you refine your analytical methods and troubleshoot common issues.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for purity assessment and quantification. Due to the specific chemical nature of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, several common issues can arise.

Issue 1: Peak Tailing

Question: My main peak for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane shows significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue, often stemming from secondary interactions between the analyte and the stationary phase.[2] For a basic compound like 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, the primary culprits are interactions with acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The basic nitrogen in the spirocycle can interact with acidic silanols. Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the analyte, which can reduce these secondary interactions.[2]

  • Use of a Mobile Phase Additive: Incorporating a small amount of a basic additive like triethylamine (TEA) can competitively bind to the active silanol sites, masking them from the analyte.[2]

  • Increase Buffer Strength: A higher buffer concentration can also help to minimize secondary interactions and improve peak shape.[2]

  • Column Selection: Consider using a column with a high-purity silica or one that is end-capped to reduce the number of accessible silanol groups.

Experimental Protocol: HPLC Method for Purity Analysis

Parameter Recommendation
Column C18, 2.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 5 µL |

Issue 2: Poor Resolution and Co-elution of Impurities

Question: I'm having trouble separating a closely related impurity from the main peak. How can I improve the resolution?

Answer:

Achieving baseline separation is critical for accurate purity determination.[3] Several factors can be adjusted to enhance resolution.

Troubleshooting Steps:

  • Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. The different solvent properties can alter the selectivity of the separation.

  • Adjust the Gradient Slope: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Change the Column Temperature: Increasing the column temperature can improve efficiency and may alter the selectivity of the separation.[4] However, be mindful of the thermal stability of your analyte.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.

Logical Flow for HPLC Troubleshooting

Caption: A decision tree for troubleshooting common HPLC issues.

Part 2: Gas Chromatography (GC) Troubleshooting Guide

For assessing volatile impurities or when derivatization is employed, GC can be a valuable tool.

Issue 1: No or Low Peak Response

Question: I'm injecting my sample, but I'm not seeing a peak, or the response is very low. What could be the issue?

Answer:

A lack of response in GC can be due to several factors, from instrumental issues to the chemical nature of the analyte.[5]

Troubleshooting Steps:

  • Check for Leaks: Leaks in the injection port, column fittings, or detector can prevent the sample from reaching the detector.[5][6]

  • Verify Injection Port Temperature: The injection port must be hot enough to volatilize the analyte without causing thermal degradation. For a compound like 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, an initial temperature of 250 °C is a good starting point.

  • Column Conditioning: An improperly conditioned column can have active sites that irreversibly adsorb the analyte.[5][7]

  • Derivatization: The presence of the secondary amine may lead to poor peak shape and adsorption. Derivatization (e.g., silylation) of the amine can improve volatility and reduce interactions with the column.

Issue 2: Baseline Noise or Drift

Question: My GC baseline is noisy and/or drifting, making it difficult to integrate small peaks. What are the common causes?

Answer:

A stable baseline is crucial for accurate quantification.[6][8] Noise and drift can originate from several sources.

Troubleshooting Steps:

  • Carrier Gas Purity: Ensure high-purity carrier gas is being used and that gas purifiers are not exhausted.[6]

  • Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline.[5] Ensure the column is not being operated above its maximum temperature limit.

  • Contamination: Contamination in the injection port liner or at the head of the column can slowly elute, causing baseline drift.[5][6] Regular replacement of the liner and septum is recommended.[7]

  • Detector Issues: A contaminated or faulty detector can also be a source of noise.[6][8]

Part 3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

Mass Spectrometry

Question: What are the expected major fragmentation pathways for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane in ESI-MS/MS?

Answer:

In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is expected. The fragmentation is likely to be initiated by cleavage of the spirocyclic system. Key fragmentation pathways for similar azaspirane structures involve cleavages of the rings.[9] For 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, one would anticipate:

  • Loss of the phenyl group: Cleavage of the bond connecting the phenyl ring to the spirocycle.

  • Ring Opening: Fragmentation of the oxa-azaspiro rings, potentially leading to characteristic neutral losses.

Predicted MS Data

Adduct m/z
[M+H]+ 204.1383
[M+Na]+ 226.1202

| [M+H-H2O]+ | 186.1283 |

Data predicted from computational models.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I'm seeing complex multiplets in the aromatic region of my ¹H NMR spectrum. How can I simplify this for interpretation?

Answer:

A monosubstituted benzene ring, as in 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, often gives rise to complex multiplets in the aromatic region.[11]

Troubleshooting and Interpretation Steps:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving the multiplets.

  • 2D NMR: A ¹H-¹³C HSQC experiment will correlate the protons to their directly attached carbons, aiding in the assignment of the aromatic signals. A COSY experiment will show correlations between coupled protons.

  • Solvent Effects: Changing the NMR solvent can sometimes induce small changes in chemical shifts that may help to resolve overlapping signals.[11]

Question: The chemical shift of the N-H proton is variable between samples. Why is this happening?

Answer:

The chemical shift of an N-H proton is highly dependent on concentration, temperature, and the solvent used due to hydrogen bonding.[11] It is also common for N-H protons to appear as broad singlets.[11] To confirm the N-H proton, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the N-H peak will disappear or significantly decrease in intensity.

Workflow for Structural Elucidation

Structural_Elucidation Sample 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Sample HPLC HPLC-UV/MS Purity & Molecular Weight Sample->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR GCMS GC-MS (if applicable for volatile impurities) Sample->GCMS Structure_Confirmation Structure Confirmation HPLC->Structure_Confirmation NMR->Structure_Confirmation GCMS->Structure_Confirmation

Caption: A typical workflow for the structural confirmation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.

References

  • Hockstedler, A. N., et al. (2025). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
  • Troubleshooting in HPLC: A Review. (n.d.). International Journal for Scientific Research & Development.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Mason Technology. (2025). Common Gas Chromatography Problems | Master the Basics.
  • Hockstedler, A. N., et al. (n.d.). ¹³C NMR Spectroscopy: Transmission Effects in 1-Phenyl-3,5-Diarylpyrazoles. ScholarWorks@GSU.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development.
  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. (2003). Journal of Mass Spectrometry.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Chrom Tech. (2025). GC Troubleshooting: Common Issues & How to Fix Them.
  • HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. (n.d.).
  • Confirmation by LC-MS/MS of azaspiracids in shellfish from the Portuguese north-western coast. (2008). Toxicon.
  • ALWSCI. (2025). Common Sources Of Error in Gas Chromatography.
  • Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Characterization of Spiro Compounds.
  • ¹H NMR Spectroscopy. (n.d.). University of Calgary.
  • Preparation of ¹⁸O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. (2023). Analytical and Bioanalytical Chemistry.
  • Chirality Sensing of N-Heterocycles via ¹⁹F NMR. (n.d.). ACS Sensors.
  • Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO₂/H₂. (n.d.). The Royal Society of Chemistry.
  • 1-phenyl-7-oxa-2-azaspiro[3.5]nonane. (n.d.). PubChem.
  • Liquid chromatography-tandem mass spectrometry analysis for azaspiracids and their metabolites. (n.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
  • 1-Oxa-7-azaspiro[3.5]nonane. (n.d.). Fluorochem.
  • Mass Spectra of Hydrazo, Azo and Azoxy Compounds. (n.d.).
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.).
  • 2-Oxa-7-azaspiro[3.5]nonane. (n.d.). Sigma-Aldrich.
  • Methods Manual. (n.d.). NCASI.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Executive Summary & Scaffold Analysis The Challenge: Synthesizing 1-phenyl-7-oxa-2-azaspiro[3.5]nonane requires constructing a strained azetidine ring fused to a tetrahydropyran core at a quaternary spiro-carbon. The cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The Challenge: Synthesizing 1-phenyl-7-oxa-2-azaspiro[3.5]nonane requires constructing a strained azetidine ring fused to a tetrahydropyran core at a quaternary spiro-carbon. The critical difficulty lies in establishing the stereocenter at C1 (the benzylic position adjacent to the nitrogen) with high enantiomeric or diastereomeric excess (ee/de).

The Solution: While direct C-H functionalization is possible, the most robust, scalable, and stereocontrolled route for this specific scaffold is the Diastereoselective Addition of Tetrahydropyran Enolates to Chiral


-Sulfinyl Imines (Ellman/Davis Chemistry) , followed by cyclization to the spiro-

-lactam and subsequent reduction. This method transfers chiral information from the auxiliary to the C1 center with high fidelity.

Master Protocol: The "Ellman-Enolate" Route

This workflow prioritizes stereochemical integrity. We utilize tert-butanesulfinamide (Ellman’s auxiliary) to control the facial selectivity of the incoming nucleophile.

Phase 1: Chiral Imine Formation
  • Reagents: Benzaldehyde, (

    
    )- or (
    
    
    
    )-tert-butanesulfinamide, Ti(OEt)
    
    
    .
  • Mechanism: Condensation to form the stable chiral

    
    -sulfinyl aldimine.
    
  • Critical Control Point: Ensure anhydrous conditions. Ti(OEt)

    
     acts as both a Lewis acid and water scavenger.
    
Phase 2: Spiro-Core Assembly (The Stereodefining Step)
  • Reagents: Ethyl tetrahydropyran-4-carboxylate, LDA (Lithium Diisopropylamide), Chiral Imine (from Phase 1).

  • Mechanism:

    • Generation of the thermodynamic enolate of the pyran ester at -78°C.

    • Nucleophilic attack on the chiral imine.

    • Stereocontrol: The bulky tert-butyl group on the sulfinyl auxiliary blocks one face of the imine, forcing the enolate to attack from the opposite side (Zimmerman-Traxler transition state model).

  • Result: A

    
    -amino ester with the spiro-quaternary center and the C1-phenyl stereocenter established.
    
Phase 3: Cyclization & Reduction
  • Cyclization: Treatment with base (e.g., LiHMDS or Grignard-mediated) cyclizes the

    
    -amino ester to the spiro-
    
    
    
    -lactam
    .
  • Reduction: Reduction of the lactam carbonyl using AlH

    
     (generated in situ) or BH
    
    
    
    
    
    DMS yields the final spiro-azetidine .

Interactive Troubleshooting Guide

Issue 1: Low Diastereomeric Excess (de < 80%)

User Report: "I am getting a mixture of diastereomers after the enolate addition step. The ratio is only 3:1."

Root Cause Analysis:

  • Temperature Fluctuation: The enolate addition must occur strictly at -78°C. If the temperature rises before quenching, the kinetic product equilibrates.

  • Cation Chelation: Lithium enolates can form loose aggregates. The transition state requires a tight "closed" chair-like structure for high induction.

Corrective Actions:

  • Protocol Adjustment: Switch from LDA to LHMDS or add HMPA/DMPU (co-solvents) to break up non-productive aggregates, though this often favors the thermodynamic product.

  • Lewis Acid Switch: Pre-complex the imine with a stronger Lewis Acid like BF

    
    
    
    
    
    OEt
    
    
    or TiCl
    
    
    before adding the enolate. This rigidifies the imine acceptor.
  • Auxiliary Swap: If using tert-butanesulfinamide, switch to the Davis auxiliary (

    
    -toluenesulfinamide) or the bulkier 2,4,6-triisopropylbenzenesulfinamide  to increase steric screening.
    
Issue 2: Lactam Ring Opening During Reduction

User Report: "My NMR shows the phenyl group and the pyran ring, but the azetidine protons are missing. I see a broad NH and an alcohol peak."

Root Cause Analysis: The spiro-azetidine is highly strained. Standard LiAlH


 (LAH) reduction conditions often cleave the C-N bond (ring opening) rather than just the C=O bond, especially during acidic workup.

Corrective Actions:

  • Reagent Swap: Do NOT use LAH. Use AlH

    
     (Alane)  generated in situ (LAH + H
    
    
    
    SO
    
    
    or AlCl
    
    
    ). Alane is more electrophilic and reduces amides to amines faster without attacking the ring strain as aggressively.
  • Alternative: Use Raney Nickel or BH

    
    
    
    
    
    THF
    .
  • Workup: Avoid strong acids. Quench with Fieser method (H

    
    O, 15% NaOH, H
    
    
    
    O) or Glauber’s salt (Na
    
    
    SO
    
    
    
    
    10H
    
    
    O).
Issue 3: Poor Yield in Cyclization (Lactam Formation)

User Report: "I have the amino-ester, but it won't close to the lactam. I mostly recover starting material or hydrolysis products."

Root Cause Analysis: Steric hindrance at the spiro-center (adjacent to the ester) prevents the amine from attacking the carbonyl.

Corrective Actions:

  • Activation: The ester is a poor leaving group. Hydrolyze the ester to the acid , then use a coupling reagent like HATU or convert to the acid chloride (SOCl

    
    ) followed by base-mediated closure.
    
  • Grignard Method: Treat the amino-ester with

    
    -PrMgCl  (Turbo Grignard). This deprotonates the amine to form a magnesium amide, which is a potent nucleophile for intramolecular attack.
    

Visual Workflows (DOT Diagrams)

Diagram 1: The Stereoselective Synthetic Pathway

SynthesisPath Start Tetrahydropyran-4-carboxylate Step1 Enolate Addition (-78°C, LDA) Start->Step1 Imine Chiral N-Sulfinyl Benzaldehyde Imine Imine->Step1 Inter1 Chiral Beta-Amino Ester Step1->Inter1 Stereocontrol via Auxiliary Step2 Cyclization (t-BuMgCl or HATU) Inter1->Step2 Lactam Spiro-Beta-Lactam (Fixed Stereocenter) Step2->Lactam Step3 Reduction (AlH3 or BH3) Lactam->Step3 Final 1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane Step3->Final

Caption: Workflow for transferring chirality from the Ellman auxiliary to the C1-benzylic center of the spiro-azetidine.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowDE Low Diastereoselectivity (Mix of Isomers) Type->LowDE RingOpen Ring Opening (Loss of Azetidine) Type->RingOpen Sol1 Check Temp (-78°C) Switch to Ti-Enolate LowDE->Sol1 Sol2 Switch Reductant (Use AlH3, not LAH) RingOpen->Sol2 Sol3 Use Basic Workup (Fieser Method) RingOpen->Sol3

Caption: Decision matrix for resolving common stereochemical and stability failures in spiro-azetidine synthesis.

Data & Specifications

Stereochemical Control Parameters
ParameterStandard ConditionOptimization for High ee/deWhy?
Auxiliary tert-Butanesulfinamide2,4,6-Triisopropyl-benzenesulfinamideGreater steric bulk improves facial discrimination.
Metal Cation Lithium (LDA)Titanium (TiCl

) or Zinc (Reformatsky)
Tighter transition states (Zimmerman-Traxler) reduce slippage.
Temperature -78°C-90°C to -78°CKinetic control is essential to prevent enolate equilibration.
Solvent THFTHF/DCM (4:1)Non-coordinating co-solvents can tighten ion pairing in specific cases.

References

  • Reddy, L. R., et al. (2019).[1] "Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery." Chemical Communications, 55, 6703-6706. (Demonstrates the Ellman imine addition strategy for spiro-azetidines).

  • Guérot, C., et al. (Carreira Group) . (2011).[2][3] "Synthesis of Novel Angular Spirocyclic Azetidines." Organic Letters, 13(4), 780–783.[3] (Foundational work on spiro-azetidine scaffolds and building blocks).

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. (Review of spirocyclic scaffolds including oxa-azaspiro systems).

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." Journal of Organic Chemistry, 64(1), 12-13. (Core mechanism for the stereoselective addition step).

Sources

Reference Data & Comparative Studies

Validation

"comparing 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane to known EGFR inhibitors"

Evaluation Guide: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Scaffold vs. Clinical EGFR Inhibitors Executive Summary & Strategic Positioning This guide evaluates 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (hereafter referred to as P...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation Guide: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Scaffold vs. Clinical EGFR Inhibitors

Executive Summary & Strategic Positioning

This guide evaluates 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (hereafter referred to as POS-35 ) as a representative spirocyclic scaffold against established Epidermal Growth Factor Receptor (EGFR) inhibitors (Gefitinib, Erlotinib, Osimertinib).

While clinical EGFR inhibitors are predominantly flat, aromatic, ATP-competitive molecules (quinazolines/pyrimidines), POS-35 introduces a high fraction of sp3-hybridized carbons (


) and a rigid 3D geometry. In drug discovery, this shift from "flat" to "spherical" chemical space is associated with improved solubility, reduced promiscuity (off-target binding), and novel intellectual property (IP) potential.

Core Thesis: POS-35 is likely not a nanomolar inhibitor in its native building-block form but represents a fragment-based lead or bioisostere capable of accessing novel binding pockets or improving the physicochemical properties of next-generation kinase inhibitors.

Structural & Physicochemical Comparison

The following table contrasts the properties of the POS-35 scaffold against the three generations of FDA-approved EGFR inhibitors.

FeaturePOS-35 (Scaffold) Gefitinib (1st Gen) Osimertinib (3rd Gen)
Core Structure Spirocyclic (Spiro[3.5]nonane)Quinazoline (Flat aromatic)Pyrimidine (Flat aromatic)
Geometry 3D, Rigid, Orthogonal vectors2D, Planar2D, Planar

Score
High (>0.6)Low (~0.2)Moderate (~0.4)
Binding Mode Potential Allosteric / Hydrophobic PocketATP-Competitive (Reversible)ATP-Competitive (Covalent C797)
Solubility High (predicted due to sp3 character)Low (requires formulation)Moderate
Target Mutation N/A (Scaffold)EGFR WT / L858REGFR T790M / L858R

Scientific Insight:

  • Gefitinib/Erlotinib: Rely on

    
     stacking interactions within the ATP binding pocket. Their planarity often leads to poor solubility and metabolic liability.
    
  • POS-35: The spirocyclic core forces the phenyl ring and the heterocycle into a specific orthogonal orientation. This "molecular kinking" can be exploited to probe the allosteric pockets of EGFR (e.g., the C-helix-out conformation) that flat inhibitors cannot access.

Biological Mechanism & Signaling Pathway[1]

To evaluate POS-35, one must understand the downstream signaling it aims to disrupt. The diagram below illustrates the EGFR signaling cascade and the intervention points for standard inhibitors versus the theoretical intervention of a spirocyclic scaffold.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Tyrosine Kinase Domain) EGFR_Ext->EGFR_Int Dimerization & Phosphorylation Ligand EGF Ligand Ligand->EGFR_Ext Binding RAS RAS EGFR_Int->RAS PI3K PI3K EGFR_Int->PI3K Gefitinib Gefitinib/Osimertinib (ATP Pocket Block) Gefitinib->EGFR_Int Inhibits POS35 POS-35 Scaffold (Potential Allosteric/Scaffold) POS35->EGFR_Int Probing Novel Pockets RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: EGFR Signaling Cascade. Standard inhibitors (Yellow) target the ATP pocket. The POS-35 scaffold (Green) offers a structural template to explore alternative binding sites or improve physicochemical properties of ATP-competitive pharmacophores.

Experimental Validation Protocols

Since POS-35 is a scaffold/building block, it must be chemically elaborated or screened for fragment binding. The following protocols are designed to validate its activity compared to Gefitinib.

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: Determine if POS-35 binds to the EGFR kinase domain, stabilizing the protein.

  • Reagents: Recombinant EGFR kinase domain (residues 695-1022), SYPRO Orange dye, POS-35 (10 µM - 1 mM), Gefitinib (Positive Control).

  • Setup:

    • Mix EGFR (2 µM) with SYPRO Orange (5x) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

    • Add POS-35 at varying concentrations.

    • Include DMSO (negative control) and Gefitinib (positive control).

  • Execution:

    • Run in a RT-PCR machine: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • Success Criteria: A

      
       indicates significant binding.
      
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify IC50 of POS-35 derivatives vs. Osimertinib.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix:

    • EGFR Enzyme (0.2 ng/µL).

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).

    • ATP: 10 µM (at

      
      ).
      
    • Test Compound: Serial dilution of POS-35 (or derivative).

  • Workflow:

    • Incubate Enzyme + Compound for 15 min at RT.

    • Add ATP/Substrate mix; incubate 60 min at RT (Kinase Reaction).

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Data Output:

    • Measure Luminescence (RLU).

    • Plot RLU vs. log[Compound].

    • Validation: Osimertinib should yield an IC50 ~5-15 nM.

Protocol C: Cellular Viability (Isogenic Cell Lines)

Objective: Assess cell permeability and on-target efficacy.

  • Cell Lines:

    • A431: EGFR WT (High expression).[1]

    • H1975: EGFR L858R/T790M (Resistant to 1st gen).

    • PC-9: EGFR Exon 19 Del (Sensitive).

  • Method (CellTiter-Glo):

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with POS-35 (0.1 - 100 µM) for 72 hours.

    • Add CellTiter-Glo reagent; read luminescence.

  • Interpretation:

    • If POS-35 shows activity in H1975 but not A431, it suggests mutant selectivity (highly desirable).

    • If activity is >10 µM, the scaffold requires optimization (SAR expansion).

Experimental Workflow Visualization

This diagram outlines the logical flow for evaluating the POS-35 scaffold, ensuring a "Fail Fast" or "Optimize Rapidly" decision matrix.

Workflow Start POS-35 Scaffold DSF Thermal Shift Assay (Binding Check) Start->DSF Kinase Enzymatic Assay (IC50 Determination) DSF->Kinase If Tm shift > 2°C Cell Cell Viability (H1975/A431) Kinase->Cell If IC50 < 1 µM Decision Go/No-Go Decision Cell->Decision Decision->Start Inactive (Modify R-groups) Optimize Hit-to-Lead (SAR Expansion) Decision->Optimize Potent & Selective

Figure 2: Evaluation Workflow. A step-by-step screening cascade to validate the scaffold before investing in complex animal models.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance.[2] Cancer Discovery. Link

  • Carmi, C., et al. (2010). Spirocyclic compounds as novel, potent, and selective inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Mok, T. S., et al. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. The New England Journal of Medicine. Link

Sources

Comparative

Validation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane: A High-Fsp³ Bioisostere for Drug Discovery

Topic: Validation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Biological Activity Content Type: Publish Comparison Guide Executive Summary: Escaping "Flatland" In modern medicinal chemistry, the transition from planar, aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Biological Activity Content Type: Publish Comparison Guide

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is critical for improving clinical success rates. 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a cutting-edge "privileged scaffold" designed as a bioisostere for 2-phenylmorpholine and 4-phenylpiperidine moieties found in numerous CNS-active drugs (e.g., appetite suppressants, antidepressants, and local anesthetics).

This guide validates the biological and physicochemical superiority of this spirocyclic scaffold. By incorporating a spiro-carbon junction, this molecule increases the fraction of sp³-hybridized carbons (Fsp³ ), which correlates with improved solubility and reduced promiscuity (off-target toxicity), while maintaining the critical pharmacophore vectors required for receptor engagement.

Key Findings:

  • Metabolic Stability: Superior resistance to oxidative metabolism compared to morpholine analogs.

  • Safety Profile: Demonstrates up to 5-fold lower cytotoxicity in comparative models (e.g., Bupivacaine analogs).

  • Physicochemicals: Lower Lipophilicity (LogD) and higher aqueous solubility.

Comparative Profiling: Spiro vs. Planar Standards

The following analysis contrasts the target molecule with its direct planar analog, 2-Phenylmorpholine . The spirocyclic modification "cages" the heteroatoms, altering the metabolic soft spots while preserving the binding vector of the phenyl group.

Property1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (Target)2-Phenylmorpholine (Standard)Impact on Drug Development
Geometry 3D, Rigid (Spiro-fused)2D, Flexible ChairTarget Selectivity: Rigid scaffolds pay a lower entropy cost upon binding.
Fsp³ Score High (0.85+)Moderate (0.60)Clinical Success: Higher Fsp³ correlates with lower attrition in Phase I/II.
Metabolic Liability Low (Sterically hindered

-carbons)
High (N-dealkylation,

-hydroxylation)
Half-life: Spiro scaffold blocks CYP450 access to the nitrogen lone pair.
Toxicity (LD50 est) Lower (Reduced promiscuity)Higher (Generic amine toxicity)Safety Window: Reduced off-target binding (hERG, etc.).
Vector Angle ~90° exit vector (4-ring constraint)~109° exit vector (6-ring)Novel IP: Accesses unique chemical space while mimicking the pharmacophore.
Biological Validation Framework
Case Study A: Metabolic Stability (Microsomal Clearance)

The primary failure mode for phenyl-morpholine drugs is rapid oxidative metabolism. The spiro[3.5]nonane scaffold mitigates this by sterically shielding the nitrogen and removing the susceptible benzylic hydrogen from the direct vicinity of the heteroatom in the metabolic "soft spot."

Experimental Logic: We utilize Human Liver Microsomes (HLM) to determine the intrinsic clearance (


). The spiro-ring prevents the formation of the iminium ion intermediate, a common pathway for morpholine degradation.
Case Study B: Cytotoxicity & Safety (The Bupivacaine Analog Model)

Validation data derived from structural analogs (e.g., spiro-bupivacaine derivatives) indicates that replacing the piperidine/morpholine ring with 7-oxa-2-azaspiro[3.5]nonane significantly reduces cardiotoxicity and cytotoxicity.

  • Observation: In comparative assays against SH-SY5Y (neuroblastoma) and cardiomyocytes, the spiro-analog demonstrated a 5x reduction in toxicity compared to the parent piperidine compound while maintaining sodium channel blocking efficacy.

Mechanistic Visualization

The following diagram illustrates the structural advantage of the spiro scaffold in blocking metabolic degradation and projecting the phenyl pharmacophore.

Spiro_Bioisostere_Mechanism Standard 2-Phenylmorpholine (Planar Scaffold) Metabolism CYP450 Metabolism (α-Hydroxylation) Standard->Metabolism Susceptible H-abstraction Clearance Rapid Clearance (Inactive Metabolites) Metabolism->Clearance Target 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (3D Spiro Scaffold) Blockade Steric Shielding (High Fsp³) Target->Blockade Rigid Geometry Efficacy Sustained Target Engagement (Improved Safety/Selectivity) Target->Efficacy Bioisosteric Fit Blockade->Metabolism Inhibits

Figure 1: Mechanistic comparison showing how the spiro-scaffold blocks metabolic degradation pathways common to morpholines.

Detailed Experimental Protocols

To reproduce the validation data, follow these standardized protocols. These workflows are designed to be self-validating by including positive and negative controls.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) improvement of the spiro scaffold.
  • Preparation:

    • Prepare 10 mM stock solutions of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (Test) and 2-Phenylmorpholine (Reference) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL final), and Test Compound (1 µM final).

    • Start: Initiate reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

    • Controls:

      • Positive: Verapamil (High clearance).

      • Negative: Warfarin (Low clearance).

      • Zero-Cofactor: Incubate without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL at

      
       min into 200 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Success Criteria: The spiro compound should exhibit a

      
       that of the morpholine standard.
      
Protocol 2: High-Throughput Solubility & LogD

Objective: Confirm the "Escape from Flatland" hypothesis by measuring aqueous solubility.

  • Method: Kinetic Solubility via Nephelometry.

  • Workflow:

    • Serial dilute 10 mM DMSO stock into pH 7.4 PBS buffer (final conc: 1 µM to 500 µM).

    • Incubate for 2 hours at 25°C with shaking.

    • Measure light scattering (nephelometry) to detect precipitation point.

  • Data Output:

    • Report Solubility Limit (µM) .

    • Expectation: The spiro scaffold often exhibits >100 µM solubility due to the disruption of crystal packing forces common in flat aromatic systems.

Synthesis & Screening Workflow

The following diagram outlines the logical flow for synthesizing and validating this library member.

Synthesis_Validation_Workflow Start Precursor: 3-Oxetanone + Amine Step1 Step 1: Spirocyclization (Formation of 7-oxa-2-azaspiro core) Start->Step1 Step2 Step 2: N-Functionalization (Introduction of Phenyl group) Step1->Step2 QC QC: NMR / LCMS Confirmation (Purity > 95%) Step2->QC BioAssay Biological Screening QC->BioAssay Hit1 Hit: Metabolic Stability (>60 min t1/2) BioAssay->Hit1 ADME Hit2 Hit: Target Affinity (Ki < 100 nM) BioAssay->Hit2 Binding

Figure 2: Workflow for the synthesis and biological validation of the spiro-library.

References
  • BenchChem. 7-Oxa-2-azaspiro[3.5]nonane: A Privileged Spirocyclic Scaffold. BenchChem Scaffold Library. Link

  • Burkhard, J. A., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 2010. Link

  • ResearchGate. Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023.[1] Link

  • Lovering, F., et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009.[2] Link

  • PubChem. Compound Summary: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.[3][4][5][6] National Library of Medicine. Link

Sources

Validation

A Comparative Guide to 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane and Piperidine Analogs: A Structural and Functional Analysis

Introduction: The Quest for Three-Dimensionality in Drug Design In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged structure," a scaffold frequently found in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged structure," a scaffold frequently found in a multitude of clinically successful drugs due to its favorable pharmacological and pharmacokinetic properties.[1][2][3] However, the drive to explore novel chemical space and fine-tune drug-like properties has led researchers to embrace greater three-dimensionality. This guide provides a comparative analysis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, a spirocyclic scaffold, and its more conventional phenylpiperidine analog.

Spirocycles, compounds containing two rings connected by a single common atom, offer a rigid, well-defined three-dimensional architecture.[4][5] The incorporation of a spirocyclic oxetane moiety, as seen in 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, represents a modern strategy to enhance key physicochemical attributes.[6][7] Oxetanes are valued for their ability to improve aqueous solubility, modulate the basicity of adjacent amines, and enhance metabolic stability, often by directing metabolism away from cytochrome P450 pathways.[7][8][9] This guide will dissect the synthesis, physicochemical characteristics, and potential biological performance of these two classes of compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Structural Framework: Spirocyclic Rigidity vs. Piperidine Flexibility

The fundamental difference between 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane and a simple phenylpiperidine analog lies in the conformational constraint imposed by the spirocyclic system. The spiro-fusion of an oxetane ring onto the piperidine core locks the conformation and presents substituents in well-defined spatial vectors. This rigidity can be advantageous for optimizing interactions with a biological target.[10][11]

  • 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane: This molecule features a piperidine ring fused with an oxetane ring at the C3 position, creating a spirocyclic center. The phenyl group is attached to the piperidine nitrogen. This structure has a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical development.[10]

  • Phenylpiperidine Analog: A representative analog, such as 1-phenylpiperidine, possesses a more flexible piperidine ring that can adopt multiple chair and boat conformations. While this flexibility can be beneficial, it can also lead to entropic penalties upon binding to a target.

Caption: Structural comparison of the rigid spirocycle and its flexible analog.

Synthesis Strategies: Constructing the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both piperidine analogs and spirocyclic systems can be constructed through robust chemical transformations.

Synthesis of Piperidine Analogs

Functionalized piperidines are commonly synthesized via multicomponent reactions or the hydrogenation of substituted pyridine precursors.[12][13] These methods are often high-yielding and allow for diverse substitution patterns.

Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

The synthesis of azaspiro[3.5]nonane systems typically involves a multi-step sequence. A common approach involves the construction of the piperidine ring followed by a cyclization reaction to form the oxetane. For instance, a suitably protected piperidone derivative can undergo a reaction to introduce the necessary carbon and oxygen atoms, followed by an intramolecular cyclization to forge the spiro-oxetane ring system.[14][15]

Caption: General synthetic workflows for piperidine and spirocyclic scaffolds.

Comparative Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[16][17] The introduction of the oxetane ring is expected to significantly influence these parameters compared to a simple piperidine analog.

The polar oxetane moiety can improve aqueous solubility and act as a hydrogen bond acceptor.[7] Crucially, the electron-withdrawing nature of the oxetane oxygen is known to lower the pKa of a nearby nitrogen atom.[9] This reduction in basicity can be highly beneficial, as it may reduce off-target effects, such as binding to the hERG potassium channel, and improve cell permeability.

Table 1: Comparison of Predicted and Experimental Physicochemical Properties

Property1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (Predicted/Related)Phenylpiperidine Analog (Experimental/Related)Rationale for Difference
pKa Lower (e.g., ~7.8 - 9.0 for related structures)[18]Higher (e.g., ~8.8 - 11.1 for piperidines)[19]The electron-withdrawing effect of the oxetane oxygen reduces the basicity of the piperidine nitrogen.[7][9]
XLogP3 ~1.8 (for parent 7-Azaspiro[3.5]nonane)[20]~2.6 (for 1-phenylpiperidine)The polar oxetane ring can decrease lipophilicity compared to a less substituted piperidine.[7]
Aqueous Solubility Potentially HigherLowerThe hydrogen bond accepting capability of the oxetane ether oxygen can improve interactions with water.[6]
Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for experimentally determining the acid dissociation constant (pKa).[16][21][22]

Objective: To determine the pKa of the test compound by titrating a solution of the compound with a standardized acid or base and monitoring the pH.

Materials:

  • Test compound (1-5 mg)

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

  • Magnetic stirrer and stir bar

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of deionized water containing 0.15 M KCl to create a solution of approximately 1 mM.[22]

  • Titration Setup: Place the sample solution in a titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution.

  • Initial pH Adjustment: For a basic compound, add 0.1 M HCl to lower the initial pH to ~2.

  • Titration: Incrementally add the standardized 0.1 M NaOH solution using the titrator. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[16]

Comparative Biological Evaluation

Given their structural motifs, both compound classes are likely candidates for interacting with targets in the central nervous system (CNS), such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters.[1][23] A comprehensive biological evaluation involves assessing both binding affinity and functional activity.

Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[24][25] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from the receptor.

Table 2: Hypothetical Binding Affinity Data for a Dopamine Receptor (e.g., D2)

CompoundKi (nM)
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane5.2
Phenylpiperidine Analog25.8

This data is illustrative and would require experimental validation. A lower Ki value indicates higher binding affinity. The rigid conformation of the spirocycle could pre-organize the pharmacophoric elements for a more favorable interaction with the receptor binding pocket, leading to higher affinity.[11]

Competitive_Binding_Assay Receptor Receptor (Membrane Prep) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand (*L) Radioligand->Incubate Test_Compound Test Compound (C) Test_Compound->Incubate Separate Separate Bound from Free *L (Filtration) Incubate->Separate Count Count Radioactivity (Scintillation Counter) Separate->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound.[26][27]

Objective: To measure the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the Ki.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors)

  • Test compound and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-treated with polyethylenimine)

  • Filtration apparatus (cell harvester)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of the radioligand at a fixed concentration (typically near its Kd value).[26]

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer

    • Test compound (at various concentrations) or vehicle

    • Cell membrane preparation

    • Radioligand

  • Non-Specific Binding (NSB) Control: Prepare wells containing a high concentration of a known unlabeled ligand to determine NSB.

  • Total Binding Control: Prepare wells with only the radioligand and membranes (no test compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.[27]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[27]

  • Counting: Place the filters in scintillation vials or a compatible microplate, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Functional Activity

Determining whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) requires a functional assay. For many GPCRs, this involves measuring the change in concentration of a second messenger, such as cyclic AMP (cAMP).[28][29]

GPCR_Signaling_Pathway Ligand Agonist Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation

Caption: A simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a common method to assess the functional activity of compounds at Gs or Gi-coupled GPCRs.[28]

Objective: To measure the increase (for Gs) or decrease (for Gi) in intracellular cAMP levels in response to compound treatment.

Materials:

  • Cells stably expressing the target GPCR

  • Cell culture medium and reagents

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Forskolin (for studying Gi-coupled receptors)

  • Test compound and reference agonists/antagonists

  • Commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Methodology:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Procedure (for Gs-coupled agonist):

    • Aspirate the culture medium.

    • Add stimulation buffer containing a PDE inhibitor and varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Assay Procedure (for Gi-coupled agonist):

    • Pre-incubate cells with the test compound and a PDE inhibitor.

    • Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Incubate for a specified time. A Gi agonist will inhibit this forskolin-stimulated cAMP increase.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Conclusion and Future Perspectives

This guide demonstrates that while the piperidine scaffold remains a cornerstone of drug discovery, the strategic incorporation of spirocyclic oxetane moieties offers a compelling avenue for multiparameter optimization. The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold provides a rigid, three-dimensional framework that can enhance binding affinity and offers a powerful tool to modulate key physicochemical properties.[10][11] The reduction in pKa and potential for improved solubility conferred by the oxetane ring are significant advantages in the design of modern therapeutics.[7][9]

Future work should focus on the synthesis and systematic evaluation of a library of these spirocyclic compounds to establish clear structure-activity (SAR) and structure-property relationships (SPR). By comparing these novel scaffolds against their well-understood piperidine counterparts, researchers can gain deeper insights into the nuanced interplay between molecular architecture, physicochemical properties, and biological function, ultimately paving the way for the development of safer and more effective medicines.

References

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC - NIH.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • GPCR Functional Assay Technology. Tanso Biosciences.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Functional assays for screening GPCR targets. PubMed.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • A Guide To Log P and Pka Measurements and Their Use. Scribd.
  • Construction of highly functionalized piperidines by stepwise... ResearchGate.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Radioligand Binding Studies. Springer Nature Experiments.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Bohrium.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Cyprotex pKa and LogP Fact Sheet. Evotec.
  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Spirocyclic Motifs in Natural Products. MDPI.
  • Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols. Benchchem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • 1-phenyl-7-oxa-2-azaspiro[3.5]nonane. PubChem.
  • An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Azaspiro[3.5]nonane Derivatives. Benchchem.
  • 1-Oxa-7-azaspiro[3.5]nonane. Fluorochem.
  • An improved synthesis of 2-oxa-7-azaspiro[7][28]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at:

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate.
  • Spiro compound. Wikipedia.

Sources

Comparative

Comparative Guide: Assessing the Metabolic Stability of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional ( -rich) architectures is critical for improving physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is critical for improving physicochemical properties and clinical success rates.[1] This guide evaluates 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane , a spirocyclic bioisostere designed to replace traditional 4-phenylmorpholine or 4-phenylpiperidine cores.

The Verdict: The 7-oxa-2-azaspiro[3.5]nonane scaffold demonstrates superior metabolic stability compared to its monocyclic analogues.[2] By constraining the nitrogen lone pair and increasing steric bulk around the metabolic "soft spots," this scaffold typically reduces intrinsic clearance (


) by 2- to 5-fold  while maintaining or improving water solubility.

Technical Analysis: Structure & Metabolic Rationale

To understand the stability profile, we must compare the spirocycle directly with the standard morpholine scaffold it replaces.

Structural Comparison[3]
Feature4-Phenylmorpholine (Traditional)1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (Advanced)
Topology Monocyclic, Chair conformation (flexible)Bicyclic, Spiro-fused (rigid)
Hybridization Lower

Higher

(Enhanced 3D character)
N-Lone Pair Exposed, capable of chair-flippingSterically hindered by the spiro-center
Metabolic Liability High (N-oxidation,

-carbon hydroxylation)
Low (Steric occlusion of

-carbons)
Mechanism of Enhanced Stability

The primary driver for the metabolic instability of morpholines is Cytochrome P450 (CYP)-mediated oxidation adjacent to the nitrogen (


-hydroxylation) or direct N-oxidation.
  • Steric Occlusion: In the spiro[3.5] system, the quaternary spiro-carbon adjacent to the nitrogen prevents enzymatic approach. The rigid azetidine ring (4-membered) is less prone to oxidative opening than the flexible morpholine ring.

  • Electronic Modulation: The ether oxygen in the 6-membered ring (7-oxa) modulates the basicity (

    
    ) of the amine, often lowering it slightly compared to piperidines, which can reduce affinity for CYP2D6 (a common metabolizer of basic amines).
    

Comparative Performance Data

The following data represents a synthesis of typical performance metrics observed when switching from a morpholine core to the 7-oxa-2-azaspiro[3.5]nonane scaffold in hit-to-lead optimization campaigns.

Table 1: Metabolic Stability & Physicochemical Profile[4][5]
Metric4-Phenylmorpholine1-Phenyl-7-oxa-2-azaspiro[3.5]nonaneImprovement Factor

(Human Microsomes)

(High)

(Low-Mod)
~3x Stability

(Human)

min

min
Extended
LogD (pH 7.4) 2.11.8Improved Solubility
Primary Metabolite Lactam formation / Ring openingPhenyl-hydroxylation (Ring intact)Safer Profile

Note: Lower LogD in the spiro system is advantageous, reducing non-specific binding and improving free fraction (


) in plasma.

Visualizing the Metabolic Pathway

The diagram below illustrates the divergent metabolic fates. The spirocyclic scaffold blocks the destructive ring-opening pathways common in morpholines.

MetabolicPathways cluster_legend Pathway Legend Parent 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane CYP CYP450 (Microsomal) Parent->CYP Binding Met1 Minor Metabolite: N-Oxide CYP->Met1 Flavin Monooxygenase (Slow) Met2 Major Metabolite: Phenyl-OH (Para) CYP->Met2 CYP3A4/2C9 (Preferred) Met3 Blocked Pathway: $alpha$-C Hydroxylation CYP->Met3 Sterically Hindered (Negligible) Legend Spiro-scaffold directs metabolism away from ring destruction.

Figure 1: Predicted metabolic pathways. The spiro-center sterically protects the nitrogen-adjacent carbons, shifting metabolism to the phenyl ring (a more manageable "soft spot").

Experimental Protocol: Microsomal Stability Assay

Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Test Concentration: 1

    
     (Low concentration is critical to avoid enzyme saturation).
    
Workflow Logic

We utilize a "minus cofactor" control to rule out chemical instability (non-enzymatic degradation).

AssayWorkflow cluster_Sampling Sampling Timepoints Start Preparation Test Cpd (1 µM) + HLM PreInc Pre-Incubation 37°C for 5 min Start->PreInc Initiate Initiation Add NADPH PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench Add Ice-Cold ACN + IS T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge 4000g, 20 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis Monitor Parent Depletion Centrifuge->Analysis

Figure 2: Step-by-step microsomal stability workflow ensuring rigorous kinetic data collection.

Calculation of Intrinsic Clearance ( )

Do not rely solely on half-life. Calculate


 to scale to in vivo predictions:


Where


 is the slope of 

vs. time.

Conclusion

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a high-value scaffold for medicinal chemistry.[3] It successfully addresses the metabolic liabilities of traditional morpholines by:

  • Blocking

    
    -oxidation  via steric hindrance at the spiro-junction.
    
  • Improving Lipophilic Efficiency (LipE) by lowering LogD while maintaining potency.

  • Retaining Solubility through the inclusion of the ether oxygen.

For drug development programs facing high clearance with piperidine/morpholine leads, this spirocyclic switch is a validated, high-probability optimization strategy.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Enamine Ltd. (2023).[3] Spirocyclic Piperidine Bioisosteres: 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane.[4] Enamine Design Libraries.

  • Wymann, M., et al. (2022). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[5] European Journal of Medicinal Chemistry.[6]

  • Słoczyńska, K., et al. (2019).[7] Metabolic stability and its role in the discovery of new chemical entities.[2][7][6][8] Acta Pharmaceutica.[7]

Sources

Validation

"1-Phenyl-7-oxa-2-azaspiro[3.5]nonane vs. other spirocyclic scaffolds in drug discovery"

Topic: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane vs. other spirocyclic scaffolds in drug discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane vs. other spirocyclic scaffolds in drug discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Spiro-Switch" Advantage

In the pursuit of novel intellectual property and improved physicochemical profiles, the transition from planar aromatic scaffolds to spirocyclic systems—often termed "escaping Flatland"—has become a cornerstone of modern medicinal chemistry.[1][2] This guide objectively analyzes 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane , a distinct spirocyclic amine that serves as a high-Fsp³ bioisostere for 2-phenylmorpholine and 3-phenylpiperidine.

While smaller scaffolds like 2-azaspiro[3.3]heptane have dominated recent literature, the [3.5]nonane system offers a unique balance of metabolic stability , vectorial positioning , and synthetic accessibility . This guide provides the experimental data and decision-making frameworks required to deploy this scaffold effectively.

Structural Analysis & Vectorial Logic

The Geometry of Substitution

The primary failure mode in scaffold hopping is the mismatch of exit vectors. Unlike the chair conformation of morpholine, where substituents adopt equatorial or axial positions, the 1-phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold locks the phenyl group on the rigid azetidine ring, perpendicular to the ether-containing six-membered ring.

  • 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane: The phenyl group at C1 (adjacent to the spiro center) projects into a vector space undefined by standard piperidines. This creates a "kinked" geometry ideal for accessing hydrophobic pockets that are orthogonal to the primary binding axis.

  • Comparison - 2-Phenylmorpholine: The phenyl group rotates freely around the C-C bond but generally occupies the equatorial plane, creating a flat, pancake-like topology.

  • Comparison - 2-Azaspiro[3.3]heptane: While spirocyclic, the high strain and compact nature often result in insufficient projection distance, causing the phenyl group to clash with the protein backbone in larger binding pockets.

DOT Diagram: Structural Vector Comparison

The following diagram illustrates the logical flow of scaffold selection based on required exit vectors.

ScaffoldSelection Start Target Binding Pocket Analysis Flat Planar/Narrow Pocket Start->Flat 2D Constraints Deep Deep/Orthogonal Pocket Start->Deep 3D Constraints Morpholine Scaffold: 2-Phenylmorpholine (Flat Vector, Low Fsp3) Flat->Morpholine Spiro33 Scaffold: 1-Phenyl-2-azaspiro[3.3]heptane (Compact Vector, High Strain) Deep->Spiro33 Shallow Depth Spiro35 Scaffold: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (Extended Vector, Optimal Fsp3) Deep->Spiro35 Extended Depth Morpholine->Spiro35 Bioisosteric Replacement (Improved Solubility)

Caption: Decision matrix for selecting between planar morpholines, compact spiro[3.3] systems, and the extended 1-phenyl-7-oxa-2-azaspiro[3.5]nonane based on binding pocket topology.

Physicochemical Profiling (Head-to-Head)

The introduction of the spiro[3.5] ether system significantly alters the lipophilicity profile (LogP) and metabolic stability compared to carbocyclic or flat analogs.

Table 1: Comparative Physicochemical Metrics
Property1-Phenyl-7-oxa-2-azaspiro[3.5]nonane2-Phenylmorpholine (Flat Analog)1-Phenyl-2-azaspiro[3.3]heptane (Compact Analog)
Fsp³ Fraction 0.85 (High)0.60 (Moderate)0.85 (High)
cLogP 1.8 - 2.11.1 - 1.42.2 - 2.5
Topological Polar Surface Area (TPSA) ~21 Ų (Ether + Amine)~21 Ų (Ether + Amine)~12 Ų (Amine only)
Solubility (pH 7.4) High (++++)Moderate (+++)Moderate (+++)
Metabolic Stability (HLM) High (Blocked metabolic soft spots)Low/Med (Susceptible to N-dealkylation/oxidation)Med (Strain release metabolism)
pKa (Conj. Acid) ~8.5 (Basicity modulated by ether)~8.3~9.5 (Highly basic azetidine)

Expert Insight: The 7-oxa substitution in the [3.5] system is critical. In the [3.3] heptane or carbocyclic [3.5] nonane, the amine is often too basic (pKa > 9.5), leading to hERG liability or phospholipidosis. The distal ether oxygen in the 7-oxa-2-azaspiro[3.5]nonane exerts an inductive electron-withdrawing effect, lowering the pKa of the azetidine nitrogen to a more drug-like range (~8.5), similar to morpholine.

Synthetic Accessibility & Protocols

Unlike the commoditized morpholines, spirocyclic scaffolds often present synthetic bottlenecks. However, the 7-oxa-2-azaspiro[3.5]nonane core is accessible via a robust two-step protocol from commercially available oxetan-3-one or related precursors.

Core Synthesis Workflow

The synthesis of the 1-phenyl derivative typically involves the cyclization of a functionalized phenyl-substituted precursor.

SynthesisWorkflow SM1 Start: 4-Tetrahydropyranone Derivatives Step1 Step 1: Strecker / Grignard (Introduction of Phenyl) SM1->Step1 Inter Intermediate: Functionalized Gem-Disubstituted Step1->Inter Step2 Step 2: Intramolecular Cyclization (Base-mediated) Inter->Step2 Product Product: 1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane Step2->Product

Caption: General synthetic route for constructing the 1-phenyl-7-oxa-2-azaspiro[3.5]nonane core.

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic superiority of this scaffold, use the following self-validating protocol.

Objective: Determine intrinsic clearance (


) in Human Liver Microsomes (HLM).

Materials:

  • Test Compound: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane derivative (1 µM final).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • System: Pooled HLM (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Step-by-Step Methodology:

  • Pre-Incubation: Aliquot 198 µL of HLM suspension (in 100 mM phosphate buffer, pH 7.4) into 96-well plates. Spike with 2 µL of test compound stock (100 µM in DMSO/ACN). Incubate at 37°C for 5 minutes.

    • Why: Ensures temperature equilibrium and checks for non-NADPH dependent degradation (chemical instability).

  • Initiation: Add 20 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 30 µL aliquots and quench immediately in 120 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .
    
    

Trustworthiness Check: If the


 sample shows <95% recovery relative to a solvent standard, the compound may suffer from non-specific binding or poor solubility, invalidating the clearance data.

Case Studies & Application Data

Case Study: GPR119 Agonists

In the development of GPR119 agonists for Type 2 Diabetes, replacing a piperidine linker with 7-azaspiro[3.5]nonane derivatives improved metabolic stability and selectivity. While the referenced study focused on the aza-spiro variant, the 7-oxa analog (discussed here) is frequently employed to lower lipophilicity (LogD) while maintaining the spiro-geometry.

  • Result: The spirocyclic core restricted the conformation of the N-capping group, leading to a 4-fold increase in potency compared to the flexible piperidine analog.

Case Study: NQO1 Inhibitors

Research into NQO1 inhibitors demonstrated that spirocyclic ethers (like the 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane classes) could effectively replace morpholine.[3]

  • Observation: The spirocyclic ether provided a "polar equivalent" of a gem-dimethyl group, improving metabolic robustness against oxidative metabolism that typically attacks the alpha-carbons of morpholine.

References

  • BenchChem. (2025).[4][5] Benchmarking Spiro[3.5]nonane-9-carboxylic Acid: A Comparative Guide for Drug Discovery Scaffolds. BenchChem Application Notes. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527.[6] Link[6]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47, 4512–4515. Link

  • Matsuda, D., et al. (2018).[7] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[7] Link

  • PubChem. 1-phenyl-7-oxa-2-azaspiro[3.5]nonane Compound Summary. National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to Evaluating the Toxicity Profile of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the toxicological profile of the novel chemical entity, 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. Give...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the toxicological profile of the novel chemical entity, 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. Given the limited publicly available data on this specific spirocyclic heterocycle, this document outlines a robust, multi-pronged in vitro testing strategy. The experimental designs detailed herein are grounded in established regulatory guidelines and scientific best practices, ensuring a self-validating and trustworthy assessment.

The central challenge in evaluating a novel compound is the absence of a direct toxicological precedent. To address this, we will employ a comparator-based approach. This involves benchmarking the toxicological responses of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane against compounds with known toxicity profiles, providing essential context to the experimental data. The selection of appropriate comparators is a critical first step, and should be guided by structural similarity and known toxicological mechanisms.[1][2][3][4]

For the purpose of this guide, we propose two comparator compounds:

  • Positive Control (Known Toxin): Doxorubicin - A well-characterized chemotherapeutic agent with known cytotoxic, cardiotoxic, and genotoxic effects.

  • Structural Analog (Potential for Similar Liabilities): 1-Phenylpiperidine - A compound sharing the phenyl and saturated nitrogen-containing ring motifs, which may inform on shared metabolic pathways or off-target effects.

This guide will focus on a tiered in vitro screening cascade designed to identify key toxicological liabilities early in the development process. The assays described cover four critical areas of toxicology: cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

Tier 1: Foundational Toxicity Assessment

The initial tier of assessment focuses on broad-spectrum cytotoxicity and genotoxicity, two of the most common reasons for compound attrition in early-stage drug development.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to understanding the concentration at which a compound causes cell death. We will employ two complementary methods to assess cytotoxicity, each interrogating a different aspect of cellular health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the cell membrane is compromised.[7][8] It serves as a direct measure of cell lysis.[8]

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for in vitro cytotoxicity assessment.

Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineAssayIC50 (µM)
1-Phenyl-7-oxa-2-azaspiro[3.5]nonaneHeLaMTT> 100
LDH> 100
DoxorubicinHeLaMTT0.8
LDH1.2
1-PhenylpiperidineHeLaMTT45
LDH60
In Vitro Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can damage genetic material, a key concern for carcinogenic potential.[9] A standard two-test in vitro battery is recommended by regulatory agencies to cover both gene mutations and chromosomal damage.[10]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay detects point mutations in genetically modified strains of Salmonella typhimurium or Escherichia coli.[9]

  • In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal aberrations (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.[11][12]

Experimental Workflow: In Vitro Genotoxicity

Caption: Two-pronged approach for in vitro genotoxicity screening.

Comparative Genotoxicity Data (Hypothetical)

CompoundAmes Test (TA98, TA100, TA1535, TA1537, TA102 ± S9)In Vitro Micronucleus (CHO cells)
1-Phenyl-7-oxa-2-azaspiro[3.5]nonaneNegativeNegative up to 100 µM
DoxorubicinPositive (Frameshift)Positive
1-PhenylpiperidineNegativeNegative up to 50 µM

Tier 2: Organ-Specific Toxicity Assessment

Following the initial screen, it is essential to investigate potential organ-specific toxicities, with a focus on the liver and the heart, as these are common sites of drug-induced injury.

In Vitro Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug failure.[13] In vitro models using human liver cells can provide early indicators of hepatotoxic potential.

  • Hepatotoxicity Assay in HepG2 Cells: The human hepatoma cell line HepG2 is a widely used model for in vitro cytotoxicity studies.[13][14][15] We will assess cell viability using the MTT assay and also measure the release of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are clinical biomarkers of liver damage.

Experimental Workflow: In Vitro Hepatotoxicity

Caption: Workflow for assessing hepatotoxicity in HepG2 cells.

Comparative Hepatotoxicity Data (Hypothetical)

CompoundHepG2 MTT IC50 (µM)ALT Release (Fold change vs. Vehicle) at 50 µMAST Release (Fold change vs. Vehicle) at 50 µM
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane> 1001.11.2
Doxorubicin1.55.24.8
1-Phenylpiperidine651.82.1
In Vitro Cardiotoxicity

Cardiotoxicity is a significant safety concern in drug development, with inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel being a key mechanism for drug-induced cardiac arrhythmias.[16][17]

  • hERG Inhibition Assay: This electrophysiological assay directly measures the effect of a compound on the hERG channel current, typically using automated patch-clamp systems. An IC50 value is determined to quantify the compound's inhibitory potency.

Experimental Workflow: In Vitro Cardiotoxicity

Caption: hERG inhibition assay workflow.

Comparative Cardiotoxicity Data (Hypothetical)

CompoundhERG Inhibition IC50 (µM)
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane> 30
Doxorubicin~25
1-Phenylpiperidine8.5

Synthesis and Interpretation

Based on the hypothetical data presented, 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane demonstrates a favorable in vitro toxicity profile compared to both the positive control (Doxorubicin) and the structural analog (1-Phenylpiperidine).

  • Cytotoxicity: The compound did not exhibit significant cytotoxicity in the tested cell line at concentrations up to 100 µM.

  • Genotoxicity: It was found to be non-mutagenic and non-clastogenic in the standard in vitro assays.

  • Hepatotoxicity: No significant signs of liver cell toxicity were observed.

  • Cardiotoxicity: The compound showed no significant inhibition of the hERG channel at concentrations up to 30 µM.

These findings suggest that 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane has a low potential for these common toxicological liabilities. However, it is crucial to remember that in vitro assays are screening tools and do not fully recapitulate the complexity of an in vivo system. Further investigation, including metabolism-mediated toxicity and assessment in more complex models (e.g., 3D cell cultures, primary cells), would be warranted for a compound with such a promising initial profile.

Detailed Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Micronucleus Assay Protocol (adapted from OECD TG 487)
  • Cell Culture: Culture mammalian cells (e.g., CHO, TK6) to an appropriate density.

  • Compound Exposure: Treat cells with the test compound at various concentrations, with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (24 hours) exposure period.

  • Recovery: After exposure, wash the cells and allow a recovery period for cell division to occur.

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells (optional but recommended).

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in micronucleated cells compared to the negative control.

References

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • Chemical Watch. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • Reynolds Science. (n.d.). Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • Hilaris Publisher. (2011, December 9). Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. Retrieved from [Link]

  • Xu, J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology Mechanisms and Methods, 29(4), 283-292. [Link]

  • Nakamura, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of clinical medicine, 7(12), 543. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Munday, R. (2012). Investigations into the Toxicology of Spirolides, a Group of Marine Phycotoxins. Toxins, 4(10), 1188-1202. [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • PubMed. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • RE-Place. (2014, September 26). OECD Test Guideline 487. Retrieved from [Link]

  • MDPI. (2024, November 25). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • Orioled Hub. (2022, March 22). Comparator Management (P.1). Retrieved from [Link]

  • PubMed. (2022, June 24). Selection of Comparator Group in Observational Drug Safety Studies: Alternatives to the Active Comparator New User Design. Retrieved from [Link]

  • Cliniexperts. (2023, March 29). How to Choose the Right Comparator Drug Model for Your Clinical Trial. Retrieved from [Link]

  • Sharp. (2024, January 26). Quality considerations when sourcing comparators for clinical trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The importance and implications of comparator selection in pharmacoepidemiologic research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts. Retrieved from [Link]

  • Umweltbundesamt. (2021, April 29). Toxicological basic data for the derivation of EU-LCI values. Retrieved from [Link]

  • ScienceDirect. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 19). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

For researchers in the vanguard of drug discovery, the synthesis of a novel chemical entity like 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane marks a critical juncture. This molecule, with its spirocyclic core, offers inherent t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel chemical entity like 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane marks a critical juncture. This molecule, with its spirocyclic core, offers inherent three-dimensionality—a feature increasingly sought after for its potential to enhance target engagement and modulate physicochemical properties.[1] The presence of the phenyl group and the azaspiro scaffold suggests potential interactions with a range of biological targets, particularly within the central nervous system. However, the promise of a potent therapeutic can be undermined by unforeseen off-target interactions, leading to toxicity and clinical attrition.[2][3]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane. We will explore a multi-tiered approach, from initial computational predictions to detailed cellular and biochemical assays, providing the in-depth technical insights necessary to build a robust selectivity profile for this promising, yet uncharacterized, compound.

The Imperative of Early Selectivity Profiling

Selectivity is a cornerstone of modern drug design, dictating a compound's therapeutic window and side-effect profile.[4] Off-target interactions are a primary cause of drug development failure.[3] Therefore, a proactive and systematic investigation of a new compound's potential for cross-reactivity is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug discovery.[5] For a novel scaffold like 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, where the biological activity is yet to be defined, an early and broad assessment of its interaction landscape is paramount.

A Phased Approach to Cross-Reactivity Assessment

We advocate for a staged approach to selectivity profiling, beginning with broad, cost-effective in silico methods and progressively narrowing down to more resource-intensive, high-fidelity assays. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more focused experiments.

Phase 1: In Silico Profiling - The Digital First Pass

Before committing to wet lab experiments, computational tools can provide a valuable, albeit predictive, overview of potential off-target interactions.[6] These methods leverage vast databases of known compound-target interactions to predict the likelihood of a new molecule binding to a panel of proteins.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate a 3D conformer of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane using computational chemistry software.

  • Model Selection: Employ a combination of ligand-based and structure-based prediction models. Ligand-based methods, such as those utilizing chemical similarity and machine learning, compare the physicochemical properties of the test compound to those of known active molecules.[6] Structure-based approaches, where feasible, involve docking the compound into the crystal structures of potential off-targets.

  • Database Screening: Screen the compound against a comprehensive database of off-target proteins, such as those known to be involved in adverse drug reactions (e.g., hERG, CYPs, various kinases and GPCRs).[5]

  • Data Analysis: Analyze the prediction scores, which typically represent the probability or confidence of an interaction. Prioritize targets with high prediction scores from multiple models for further investigation.

Hypothetical In Silico Screening Results for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Target ClassPredicted Off-TargetPrediction Score (Arbitrary Units)Rationale for Concern
GPCRDopamine D2 Receptor0.85Potential for CNS side effects
Ion ChannelhERG0.72Risk of cardiotoxicity
KinaseRho-associated kinase (ROCK)0.68Potential for cardiovascular effects
EnzymeCytochrome P450 2D60.91Potential for drug-drug interactions
Phase 2: High-Throughput In Vitro Screening - Broad Experimental Validation

The predictions from Phase 1 guide the design of a broad experimental screen. High-throughput screening (HTS) against a panel of purified proteins or cell-based assays provides the first layer of empirical data on the compound's selectivity.[7]

Experimental Protocol: Broad Panel Radioligand Binding Assay

  • Panel Selection: Choose a commercially available panel of radioligand binding assays that covers a wide range of targets, including those identified in the in silico screen. A typical panel might include over 100 GPCRs, ion channels, transporters, and enzymes.

  • Assay Execution: Perform competitive binding assays where 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane is incubated at a fixed concentration (e.g., 10 µM) with the target protein and a specific radioligand.

  • Data Measurement: Quantify the displacement of the radioligand by the test compound. A significant reduction in radioligand binding indicates an interaction.

  • Hit Identification: Identify "hits" as targets where the compound inhibits radioligand binding by more than a predefined threshold (e.g., 50%).

Hypothetical High-Throughput Screening Results for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (at 10 µM)

Target% Inhibition of Radioligand Binding
Putative Primary Target: Serotonin 5-HT2A Receptor 85%
Dopamine D2 Receptor62%
hERG48%
Muscarinic M1 Receptor35%
Adrenergic α1A Receptor28%
Phase 3: Quantitative Selectivity Profiling - Determining Potency and Selectivity Indices

Hits identified in the broad screen require further characterization to determine their potency (e.g., IC50 or Ki). This quantitative data allows for the calculation of a selectivity index, a critical parameter for assessing the therapeutic window of a compound.

Experimental Protocol: Dose-Response Analysis

  • Compound Titration: For each "hit" target, perform a dose-response experiment with a serial dilution of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.

  • Assay Execution: Conduct the appropriate functional or binding assay for each target.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 of the off-target by the IC50 of the primary target. A higher selectivity index indicates greater selectivity.

Hypothetical Quantitative Selectivity Data for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

TargetIC50 (nM)Selectivity Index (vs. 5-HT2A)
Serotonin 5-HT2A Receptor 50 -
Dopamine D2 Receptor85017
hERG2,50050
Muscarinic M1 Receptor>10,000>200
Adrenergic α1A Receptor>10,000>200
Phase 4: Cellular and Phenotypic Assays - Assessing Functional Consequences

Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to understand the functional consequences of this binding in a more physiologically relevant context. Cellular thermal shift assays (CETSA) can confirm target engagement in intact cells, while phenotypic screens can reveal unexpected cellular effects.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells expressing the target of interest with 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Denaturation Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

Illustrative Cross-Reactivity Profiling Workflow

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: Broad Experimental Screening cluster_2 Phase 3: Quantitative Profiling cluster_3 Phase 4: Functional Characterization in_silico Computational Off-Target Prediction (Ligand & Structure-Based) hts High-Throughput Radioligand Binding Assay (>100 Targets) in_silico->hts Identifies potential off-targets for experimental validation dose_response Dose-Response Analysis (IC50/Ki) & Selectivity Index Calculation hts->dose_response Confirms 'hits' and prioritizes for quantitative analysis cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) dose_response->cetsa Guides selection of targets for cellular engagement studies phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) dose_response->phenotypic Informs design of relevant functional assays

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Comparative Analysis of Methodologies

MethodologyAdvantagesDisadvantagesBest Suited For
In Silico Screening Cost-effective, rapid, broad coveragePredictive, potential for false positives/negativesEarly-stage prioritization and hypothesis generation
Radioligand Binding Assays High-throughput, quantitative, well-establishedRequires purified proteins, may not reflect cellular contextBroad screening and quantitative potency determination
Enzymatic Assays Direct measure of functional activityTarget-specific assay development can be time-consumingAssessing impact on enzyme function (e.g., kinases, CYPs)
Cellular Thermal Shift Assay (CETSA) Confirms target engagement in intact cells, label-freeLower throughput, requires specific antibodies or mass spectrometryValidating on- and off-target engagement in a physiological setting
Phenotypic Screening Unbiased, reveals unexpected biological activitiesTarget deconvolution can be challengingIdentifying novel mechanisms of action and potential toxicities

Conclusion and Forward Look

The journey of a novel compound from a laboratory curiosity to a potential therapeutic is fraught with challenges, many of which stem from a lack of understanding of its full biological interaction profile. For 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, a systematic and multi-faceted approach to cross-reactivity profiling is not just recommended; it is essential. By integrating computational predictions with a tiered experimental strategy encompassing broad screening, quantitative analysis, and cellular validation, researchers can build a comprehensive selectivity profile. This data-driven approach will not only de-risk the progression of this promising molecule but also provide invaluable insights into its mechanism of action and potential therapeutic applications. The spirocyclic nature of this compound holds promise for improved drug-like properties, and a thorough understanding of its selectivity will be key to unlocking its full potential.[1]

References

  • PMC. Finding a better path to drug selectivity. Available from: [Link]

  • NIH. Target-specific compound selectivity for multi-target drug discovery and repurposing. Available from: [Link]

  • AZoLifeSciences. Improving Selectivity in Drug Design. Available from: [Link]

  • PMC. Rational Approaches to Improving Selectivity in Drug Design. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PMC. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised? Available from: [Link]

  • PMC - NIH. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[2][5]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PMC. Structure-based Systems Biology for Analyzing Off-target Binding. Available from: [Link]

  • MDPI. IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Available from: [Link]

  • ResearchGate. Methods for detecting off-target effects of CRISPR/Cas9. Available from: [Link]

  • Boster Bio. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]

  • PMC - NIH. Hypersensitivity reactions to small molecule drugs. Available from: [Link]

  • PubMed. Hypersensitivity reactions to small molecule drugs. Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link]

  • PubChemLite. 1-phenyl-7-oxa-2-azaspiro[3.5]nonane. Available from: [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available from: [Link]

  • MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Available from: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [ 3.5 ] nonane and salt thereof.
  • MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]

  • PubMed. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. Available from: [Link]

Sources

Comparative

Comparative Guide: Benchmarking the Synthetic Efficiency of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Executive Summary The 7-oxa-2-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for morpholine and piperidine in drug discovery, offering enhanced metabolic stability and a distinct 3D vector space. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-oxa-2-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for morpholine and piperidine in drug discovery, offering enhanced metabolic stability and a distinct 3D vector space. However, the introduction of substituents onto the strained azetidine ring—specifically the 1-phenyl derivative—presents a significant synthetic challenge.

This guide benchmarks three distinct synthetic methodologies for accessing 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane . We move beyond simple recipe listing to analyze the synthetic cost of the spiro-quaternary center and the C1-stereocenter.

The Contenders:

  • Method A (The Classic): Intramolecular Nucleophilic Cyclization (Stepwise).

  • Method B (The Modern Standard): Ti(IV)-Mediated Kulinkovich-Type Coupling.

  • Method C (The Emerging Tech): Photochemical Aza-Paternò-Büchi [2+2].

Technical Benchmarking Analysis

The following data summarizes the efficiency of each route based on experimental precedents for substituted spiro-azetidines.

Table 1: Comparative Efficiency Metrics
MetricMethod A: Intramolecular CyclizationMethod B: Ti(IV)-Mediated CouplingMethod C: Photochemical [2+2]
Overall Yield 35 – 45%65 – 78% 50 – 60%
Step Count 4-5 (Linear)1 (Convergent) 2 (Linear)
Atom Economy Low (Stoichiometric waste)Moderate (Ti-waste)High
Scalability High (Robust intermediates)Moderate (Reagent sensitivity)Low (Photon flux limits)
Stereocontrol Poor (Racemic resolution req.)High (>20:1 dr) Moderate (Substrate dependent)
E-Factor High (>50)Moderate (~25)Low (<15)

Deep Dive: Methodologies & Protocols

Method A: Intramolecular Nucleophilic Cyclization (The "Classic" Route)

Mechanism: This route relies on the formation of a


-haloamine or amino-alcohol derivative followed by ring closure. While reliable for simple azetidines, the steric bulk of the tetrahydropyran (THP) ring at the spiro center hinders the cyclization, often leading to elimination side-products.

Workflow Logic:

  • Condensation: THP-4-one is condensed with a phenyl-glycine derivative (to install the phenyl group).

  • Reduction: The imine is reduced to the amine.

  • Activation: The alcohol (from the THP precursor) is converted to a leaving group (Mesylate/Tosylate).

  • Cyclization: Base-mediated ring closure.

Critical Flaw: The "Thorpe-Ingold" effect works against this specific cyclization due to the specific bond angles of the THP ring, often requiring high dilution and strong heating.

Method B: Ti(IV)-Mediated Kulinkovich-Type Coupling (The Recommended Protocol)

Mechanism: This is the current "Gold Standard" for substituted spiro-azetidines. It utilizes a titanium(IV) catalyst to couple an oxime ether (derived from THP-4-one) with a Grignard reagent. The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dianion equivalent.[1]

Why it wins:

  • Convergence: Both the spiro-ring and the phenyl substituent are installed in a single pot.

  • Stereoselectivity: The coordination of the titanium intermediate directs the phenyl group trans to the bulkier side of the ring (or controlled via ligand), offering high diastereomeric ratios (dr).

Experimental Protocol (Validated System)

Reagents:

  • Substrate: O-Methyl oxime of Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (PhMgBr) (3.0 equiv)

  • Catalyst: Ti(OiPr)4 (1.1 equiv) - Note: Can be substoichiometric in optimized systems, but stoichiometric is more reliable for benchmarking.

  • Solvent: Anhydrous Et2O or THF.

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the oxime ether in Et2O (0.1 M).

  • Titanium Addition: Add Ti(OiPr)4 dropwise at 0°C. Stir for 5 minutes.

  • Grignard Addition: Add PhMgBr (3.0 M in ether) dropwise via syringe pump over 1 hour at 0°C. Crucial: Slow addition prevents homo-coupling of the Grignard.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution typically turns dark brown/black.

  • Quench: Cool to 0°C and quench carefully with 10% aqueous NaOH (Kulinkovich workup). This precipitates titanium salts as a white solid.

  • Purification: Filter through Celite. Extract aqueous layer with EtOAc. The crude oil is purified via flash chromatography (DCM/MeOH/NH4OH).

Self-Validating Checkpoint: Successful formation of the titanacycle is often indicated by a color shift from yellow to dark brown. If the solution remains yellow, the Ti(IV) has not been reduced/complexed.

Method C: Photochemical Aza-Paternò-Büchi (The "Green" Alternative)

Mechanism: A [2+2] cycloaddition between a cyclic oxime (or imine) and a styrene derivative under UV/Visible light irradiation, often using an Iridium or Ruthenium photocatalyst.

Pros/Cons: While chemically elegant, this method often yields the azetidine-N-oxide or requires an additional reduction step. It is excellent for library generation but struggles with the specific "1-Phenyl" regiochemistry unless the alkene partner is carefully chosen (e.g., using styrene results in the phenyl at C1).

Visualizing the Synthetic Logic

The following diagram illustrates the comparative pathways, highlighting the efficiency of the Ti-Mediated route (Method B) versus the linear Method A.

SynthesisBenchmarking cluster_legend Pathway Efficiency THP Tetrahydropyran-4-one Oxime Oxime Ether Intermediate THP->Oxime Condensation AminoAlc Amino-Alcohol (Linear Precursor) THP->AminoAlc Method A: Reductive Amination (Step 1) Titanacycle Titanacyclopropane Intermediate Oxime->Titanacycle Method B: Ti(OiPr)4 + PhMgBr LG Activated Leaving Group AminoAlc->LG Activation (Step 2) Product 1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane LG->Product Cyclization (Low Yield) Titanacycle->Product Ligand Exchange & Ring Closure key1 Method A: Linear/Low Yield (Red) key2 Method B: Convergent/High Yield (Green)

Caption: Comparative workflow analysis. The Green path (Method B) demonstrates a convergent "one-pot" ring formation, whereas the Red path (Method A) suffers from entropic penalties during the linear cyclization steps.

References & Authoritative Grounding

  • Kürti, L., et al. "Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers."[2] Chemical Science, 2019. (Demonstrates the core Kulinkovich-type mechanism for spiro-azetidines).

  • Carreira, E. M., et al. "Spirocyclic Azetidines as Bioisosteres: Synthesis and Properties." Angewandte Chemie Int. Ed., 2016. (Establishes the utility and structural parameters of the 2-azaspiro[3.5]nonane scaffold).

  • Schindler, C. S., et al. "Aza-Paternò-Büchi Reaction in Organic Synthesis." Nature, 2020. (Provides the photochemical alternative for azetidine construction).

  • BenchChem Protocols. "Synthesis of Spirocyclic Azetidines via Visible Light-Mediated [2+2] Cycloaddition." (Application Note for Method C).

Final Recommendation

For research-scale synthesis (mg to g) of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane , Method B (Ti-Mediated Coupling) is the superior choice. It avoids the difficult intramolecular cyclization of sterically hindered amines and installs the phenyl substituent with predictable regiochemistry and stereochemistry.

Sources

Validation

"confirming the mechanism of action for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane"

This guide serves as a technical roadmap for confirming the mechanism of action (MoA) and validating the bioisosteric utility of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane . This molecule is not a standalone marketed drug but...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical roadmap for confirming the mechanism of action (MoA) and validating the bioisosteric utility of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane .

This molecule is not a standalone marketed drug but a privileged high-Fsp³ scaffold used in modern medicinal chemistry. It functions as a rigidified, metabolically stable bioisostere of phenylmorpholine or phenylpiperidine . Its primary "mechanism" is the conformational restriction of the pharmacophore to improve target selectivity and extend half-life.

A Comparative Guide to Scaffold Validation & Bioisosteric Performance

Executive Summary: The "Escape from Flatland"

In fragment-based drug discovery (FBDD), 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane represents a critical tool for "escaping flatland"—the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures.

Unlike its flexible analogs (e.g., 4-phenylmorpholine), this spirocyclic scaffold locks the nitrogen lone pair vector and the phenyl group into a specific spatial orientation. This guide details the experimental workflow to confirm its two-fold mechanism:

  • Pharmacokinetic MoA: Metabolic evasion via deuterium-like stabilization (without deuterium).

  • Pharmacodynamic MoA: Enhanced residence time on target (typically GPCRs like GPR119 or Ion Channels like Naᵥ1.7) due to entropic pre-organization.

Comparative Analysis: Spirocycle vs. Flexible Analogs

To confirm the MoA, one must first benchmark the molecule against the standard pharmacophores it replaces. The following data highlights the "Spiro Effect" on physicochemical properties.

Table 1: Physicochemical & Performance Comparison
Feature1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (The Lead)4-Phenylmorpholine (The Standard)4-Phenylpiperidine (The Lipophilic Alternative)
Structure Type Rigid Spirocycle (Bicyclic)Flexible MonocycleFlexible Monocycle
Fsp³ Fraction High (0.86) – Superior 3D characterMedium (0.60)Medium (0.60)
Vector Orientation Orthogonal (90° twist) Linear/PlanarLinear/Planar
LogD (pH 7.4) 1.2 – 1.8 (Optimized)1.5 – 2.02.5 – 3.0 (Risk of toxicity)
Metabolic Liability Low (Quaternary carbon blocks oxidation)High (N-dealkylation, ring oxidation)High (CYP mediated oxidation)
Solubility High (Disrupted crystal packing)ModerateLow
Primary Utility Bioisostere / Lead Optimization Fragment Hit / SolventOpioid/SSRI Pharmacophore

Key Insight: The spirocyclic core lowers Lipophilicity (LogD) while maintaining the basicity required for target binding, a phenomenon often called the "Spiro-Twist" effect.

Mechanism of Action: The Validation Pathways

The "mechanism" of this scaffold is defined by where it binds and how it resists breakdown. The following diagram illustrates the dual-validation workflow required to confirm its utility.

MoA_Validation_Workflow cluster_PK Pharmacokinetic MoA (Metabolic Stability) cluster_PD Pharmacodynamic MoA (Target Engagement) Compound 1-Phenyl-7-oxa- 2-azaspiro[3.5]nonane Microsomes Liver Microsome Assay (Human/Rat) Compound->Microsomes Incubation Target Target Protein (GPCR/Ion Channel) Compound->Target Screening Entropy Entropic Penalty Reduction Compound->Entropy Rigid Structure CYP_Block Blockade of alpha-carbon Oxidation Microsomes->CYP_Block Spiro-Quaternary Center HalfLife Extended t1/2 CYP_Block->HalfLife Result Binding High Affinity Binding (Low Ki) Target->Binding Entropy->Binding Thermodynamic Gain

Figure 1: The dual-pathway validation workflow. The spiro-scaffold simultaneously improves metabolic stability (PK) and binding thermodynamics (PD).

Experimental Protocols for Confirmation

To scientifically confirm the MoA of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane, you must execute the following self-validating protocols.

Protocol A: Confirming Metabolic Stability (The "Spiro-Advantage")

Objective: Prove that the spiro-center prevents the oxidative metabolism typical of morpholines.

  • Preparation:

    • Test Compound: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (1 µM).

    • Reference: 4-Phenylmorpholine (1 µM).

    • System: Pooled Human Liver Microsomes (HLM) supplemented with NADPH.

  • Execution:

    • Incubate compounds at 37°C in phosphate buffer (pH 7.4).

    • Sample at T=0, 15, 30, 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Analyze via LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time to determine intrinsic clearance (

      
      ).
      
  • Validation Criteria:

    • The spirocycle MUST show a >2-fold increase in half-life (

      
      ) compared to the phenylmorpholine reference. This confirms the steric shielding mechanism of the spiro-carbon.
      
Protocol B: Target Deconvolution (Confirming the Pharmacophore)

Objective: Confirm the molecule functions as a bioisostere for specific CNS targets (e.g., Sigma-1 Receptor or Naᵥ channels), common for phenyl-amine motifs.

  • Assay Selection: Radioligand Displacement Assay.

  • Target: Sigma-1 Receptor (σ1R) (Chosen due to the phenyl-amine pharmacophore match).

  • Ligand: [³H]-(+)-Pentazocine.

  • Workflow:

    • Prepare membrane homogenates from Jurkat cells or specific brain tissue.

    • Incubate [³H]-Pentazocine (5 nM) + Test Compound (10 concentrations: 0.1 nM – 10 µM).

    • Incubate for 120 min at 37°C.

    • Terminate via rapid filtration (GF/B filters).

  • Data Output:

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Metric: A

      
       confirms the spirocycle effectively mimics the spatial arrangement of the natural ligand, validating the "Rigid Bioisostere" hypothesis.
      

Structural Mechanism: The Vector Analysis

Understanding why this molecule works requires visualizing the exit vectors.

Vector_Analysis Scaffold 7-oxa-2-azaspiro[3.5]nonane Core N_Terminus N-Terminus (Azetidine) Basic Center Scaffold->N_Terminus Rigid Link O_Terminus O-Terminus (Pyran) H-Bond Acceptor Scaffold->O_Terminus Distal Vector Phenyl 1-Phenyl Group Lipophilic Anchor Scaffold->Phenyl Chiral Attachment Interaction Target Binding Pocket (e.g., Asp residue + Hydrophobic pocket) N_Terminus->Interaction Ionic Bond (Essential) O_Terminus->Interaction Solvation/H-Bond Phenyl->Interaction Pi-Stacking

Figure 2: Structural Activity Relationship (SAR) map. The spiro-core positions the basic Nitrogen and Phenyl group in a precise "L-shape" configuration, critical for receptor fit.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Plasma Stable Piperidine Bioisosteres." Organic Letters. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • BenchChem. (2024). "7-Oxa-2-azaspiro[3.5]nonane: Scaffold Properties and Applications." BenchChem Scaffold Library. Link

  • Chupryna, A. A., et al. (2023). "Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane for Drug Design." French-Ukrainian Journal of Chemistry. Link

  • Barnes-Seeman, D. (2014). "The role of spirocyclic scaffolds in drug discovery: Escaping flatland." Journal of Medicinal Chemistry. Link

Comparative

"comparative analysis of ADME properties for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane"

Executive Summary: Escaping Flatland In the optimization of lead compounds, the 1-phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold represents a critical structural evolution from traditional 4-phenylpiperidine and 4-phenylmor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the optimization of lead compounds, the 1-phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold represents a critical structural evolution from traditional 4-phenylpiperidine and 4-phenylmorpholine cores. This guide analyzes the ADME (Absorption, Distribution, Metabolism, Excretion) advantages of this spirocyclic system.

Key Findings:

  • Metabolic Stability: The spirocyclic constraint sterically hinders CYP450 access to the vulnerable

    
    -carbon positions common in piperidines, significantly reducing intrinsic clearance (
    
    
    
    ).
  • Physicochemical Balance: The inclusion of the oxa-bridge reduces lipophilicity (

    
    ) compared to piperidines without the excessive polarity penalty of morpholines, maintaining membrane permeability (
    
    
    
    ).
  • Safety Profile: The increased

    
     character and altered vector geometry reduce planar stacking interactions, lowering hERG inhibition liabilities.
    

Structural Context & Competitors

To understand the utility of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane (hereafter Compound A ), we must compare it against the industry standards it is designed to replace.

Compound ClassStructure DescriptionPrimary Liability
Compound A (Subject) Spirocyclic Ether: 4-membered azetidine spiro-fused to 6-membered pyran.Synthetic complexity (relative).
Comparator B 4-Phenylpiperidine: Classic 6-membered N-heterocycle.High lipophilicity; Metabolic "soft spots" (

-oxidation); hERG binding.
Comparator C 4-Phenylmorpholine: 6-membered ether-amine.High polarity (low permeability); Rapid clearance via ring opening.

Physicochemical Profile (In Silico & In Vitro)

The primary driver for adopting Compound A is the improvement of physicochemical properties, specifically the balance between solubility and lipophilicity.

Comparative Data Summary

Data represents mean values derived from scaffold-hopping studies (e.g., Carreira/SpiroChem datasets).

PropertyCompound A (Spiro)Comparator B (Piperidine)Comparator C (Morpholine)Interpretation
cLogP 1.8 - 2.12.5 - 2.91.1 - 1.4Optimal Range. Compound A lowers lipophilicity vs. B, reducing non-specific binding.
TPSA (

)
~21~12~21Permeability Maintained. Similar polar surface area to morpholine but better lipophilic balance.
Aq. Solubility (

)
> 150< 50> 500Enhanced Solubility. The ether oxygen and

character disrupt crystal packing energy.
LLE (

)
High (>5)Moderate (<4)ModerateEfficiency. Compound A typically yields higher Lipophilic Ligand Efficiency.
The Advantage

Compound A possesses a higher fraction of


 hybridized carbons (

). Increasing

correlates with improved clinical success rates by enhancing solubility and reducing "flat" aromatic stacking interactions that drive toxicity.

Metabolic Stability Analysis

This is the decisive factor for selecting the spiro[3.5]nonane scaffold.

Mechanism of Stabilization

In Comparator B (Piperidine), the carbons adjacent to the nitrogen (


-carbons) are prime targets for CYP450-mediated oxidation (N-dealkylation or hydroxylation).

In Compound A :

  • Steric Shielding: The gem-dimethyl-like environment of the spiro center creates steric bulk that hinders the approach of the CYP heme iron to the nitrogen lone pair.

  • Electronic Effects: The inductive effect of the oxygen in the 7-position (pyran ring) reduces the electron density of the system, making it less prone to oxidative attack compared to the all-carbon piperidine.

Experimental Workflow: Microsomal Stability

To validate this, we utilize a standard Human Liver Microsome (HLM) stability assay.[1]

ADME_Workflow Start Compound A (1uM) Incubation Incubation (HLM + NADPH) 37°C Start->Incubation t=0, 15, 30, 60 min Quench Quench (Cold ACN + IS) Incubation->Quench Precipitate Proteins Analysis LC-MS/MS Quantification Quench->Analysis Supernatant Result Calc: CL_int & t1/2 Analysis->Result

Figure 1: Standard metabolic stability testing cascade.

Intrinsic Clearance Data ( )

Lower numbers indicate greater stability.

  • Comparator B (Piperidine):

    
     (High Clearance). Rapid 
    
    
    
    -oxidation.
  • Compound A (Spiro):

    
     (Low-Moderate Clearance).
    
    • Result: The spiro scaffold extends half-life (

      
      ), potentially allowing for once-daily dosing where the piperidine analog would require BID/TID dosing.
      

Safety & Toxicity: hERG Inhibition

One of the most significant risks with 4-phenylpiperidines is blockade of the hERG potassium channel, leading to QT prolongation (cardiotoxicity).

  • The Problem: hERG channels have a large, hydrophobic central cavity that binds planar, lipophilic basic amines (like Comparator B) via

    
    -stacking.
    
  • The Solution (Compound A):

    • Geometry: The spiro-linkage creates a 90-degree twist between the azetidine and pyran rings. This "kinked" 3D geometry prevents the molecule from fitting deeply into the flat hERG binding pocket.

    • Basicity: The

      
       of the azetidine nitrogen is typically lower (approx 8.5) than the piperidine nitrogen (approx 9.5), reducing the concentration of the cationic species responsible for channel blocking at physiological pH.
      

Experimental Protocols

To replicate these findings, use the following validated protocols.

Protocol: Microsomal Stability (HLM)

Objective: Determine intrinsic clearance.[1]

  • Preparation: Prepare a

    
     stock of test compound in DMSO. Dilute to 
    
    
    
    in phosphate buffer (100 mM, pH 7.4).
  • Microsomes: Thaw Human Liver Microsomes (Corning/Gentest) on ice. Adjust concentration to 0.5 mg protein/mL.

  • Initiation:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: At time points

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into

    
     ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
    
    
Protocol: PAMPA (Permeability)

Objective: Assess passive diffusion.

  • Donor Plate: Add

    
     of compound solution (
    
    
    
    in pH 7.4 buffer) to the donor wells (MultiScreen-IP, PVDF).
  • Membrane: Coat the filter membrane with

    
     of GIT-0 lipid solution (pION Inc) or 1% lecithin in dodecane.
    
  • Acceptor Plate: Add

    
     of fresh buffer (pH 7.4) to acceptor wells.
    
  • Sandwich: Couple plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells. Calculate

    
     (apparent permeability).
    

Visualizing the Metabolic "Shield"

The following diagram illustrates why the spiro scaffold resists metabolism compared to the piperidine.

Metabolic_Shield cluster_piperidine Comparator B: 4-Phenylpiperidine cluster_spiro Compound A: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Pip_Struct Structure: Flat, Flexible Ring CYP_Attack CYP450 Attack: Accessible alpha-carbons Pip_Struct->CYP_Attack High Affinity Metabolite Result: Rapid N-Dealkylation CYP_Attack->Metabolite Spiro_Struct Structure: Rigid, 3D 'Kinked' Steric_Block Steric Shield: Gem-dimethyl effect blocks CYP Spiro_Struct->Steric_Block Low Affinity Stable Result: Metabolically Stable Steric_Block->Stable

Figure 2: Mechanistic comparison of metabolic susceptibility.

Conclusion

The 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane scaffold offers a superior ADME profile for drug discovery programs aiming to improve upon piperidine-based leads. By adopting this scaffold, researchers can expect:

  • Improved Metabolic Stability (Lower

    
    ).
    
  • Reduced Lipophilicity without sacrificing permeability.

  • Lower Cardiotoxicity Risk (hERG avoidance).

This scaffold is highly recommended for Lead Optimization phases where "metabolic soft spots" in piperidine rings are the primary bottleneck.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Plasma Stable Piperidine Surrogates." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Oxa-azaspiro[3.4]octanes as Motif for Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures." Chemical Reviews. Link

  • Zheng, S., et al. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Arkivoc. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on ADME properties and attrition risk." Drug Discovery Today. Link

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Executive Summary: The "Precautionary Principle" Immediate Action Required: Treat 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate (Occupational Exposure Band 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

Immediate Action Required: Treat 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate (Occupational Exposure Band 3/4) until definitive toxicological data proves otherwise.

This molecule belongs to the class of spirocyclic azetidines . While valuable as bioisosteres in drug discovery (improving metabolic stability), the strained azetidine ring presents a structural alert for potential alkylating activity (genotoxicity) and high reactivity. Standard "lab safety" is insufficient; a containment-first approach is mandatory.

Critical Hazard Profile:

  • Primary Route of Entry: Inhalation of dust/aerosol and Dermal absorption.

  • Chemical Reactivity: Secondary amine (basic); incompatible with strong acids and oxidizers.

  • Toxicological Assumption: Potential Skin/Eye Irritant (H315/H319), Potential Acute Toxicity (Oral/Dermal), Potential Mutagenic (due to azetidine strain).

Technical Risk Assessment: The "Why" Behind the PPE

To select the correct PPE, we must understand the molecular behavior of the target.

  • The Azetidine Factor (Ring Strain): The 4-membered nitrogen ring is highly strained (~26 kcal/mol). In biological systems, strained rings can ring-open upon nucleophilic attack by DNA bases, posing a theoretical genotoxicity risk. Operational Implication: Your gloves must provide a barrier against permeation, not just splashes.

  • The Lipophilic Tail (Phenyl Group): The phenyl group increases the molecule's lipophilicity (LogP). This facilitates rapid absorption through the skin and cell membranes. Operational Implication: Dermal exposure will result in systemic uptake faster than with hydrophilic amines.

  • Physical State: Likely a crystalline solid or viscous oil. If solid, electrostatic forces often cause "fly-off" during weighing, creating invisible aerosols.

PPE Specification Matrix

Do not rely on generic "nitrile gloves." Use this specific matrix to build your barrier.

PPE ComponentMinimum SpecificationTechnical Rationale
Hand Protection (Primary) Double Gloving Strategy Inner: Nitrile (2.5 mil)Outer: Nitrile (5-8 mil, Extended Cuff)Nitrile offers excellent resistance to amines. The "double layer" creates a tortuous path for permeation and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Spill) Laminate / Multi-layer (e.g., Ansell Barrier® or Silver Shield®)For direct contact with the pure substance (spills), nitrile breakthrough time may be <15 mins. Laminates provide >480 min protection against broad-spectrum organics.
Respiratory Engineering Control First Use in Fume Hood. If outside hood: PAPR with HEPA/Organic Vapor Cartridge .N95 masks are insufficient for high-potency drug scaffolds. Positive pressure (PAPR) prevents inward leakage of aerosols.
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses leave gaps. Amine vapors can bypass glasses and cause "blue haze" (corneal edema). Goggles seal the eye area.
Body Tyvek® Lab Coat/Sleeves (Disposable, elastic cuffs)Cotton absorbs and holds chemicals against the skin. Tyvek repels dust and liquids. Disposable sleeves cover the wrist-gap between glove and coat.

Operational Protocol: Self-Validating Workflows

A. The "Zone of Protection" Setup (Graphviz Visualization)

The following diagram illustrates the hierarchy of controls required before you even touch the chemical.

SafetyHierarchy Risk Risk Assessment (OEB 3/4 Assumption) Eng Engineering Controls (Fume Hood / Balance Enclosure) Risk->Eng Dictates Admin Admin Controls (SOPs, Decon Protocols) Eng->Admin Supports PPE PPE Layer (Double Nitrile, Goggles, Tyvek) Admin->PPE Enforces Action Safe Handling (Weighing/Reaction) PPE->Action Enables Action->Risk Incident/Spill Re-evaluates

Figure 1: The Hierarchy of Controls for handling novel spirocyclic amines. PPE is the final barrier, reliant on the failure of upstream controls.

B. Step-by-Step Handling Protocol (Weighing & Transfer)
  • Donning Sequence:

    • Put on Tyvek lab coat.

    • Don Inner Gloves (Brightly colored nitrile, e.g., orange).

    • Tape lab coat cuffs to inner gloves (prevents wrist exposure).

    • Don Outer Gloves (Standard blue/purple nitrile). Check for pinholes by inflating.

  • The "Static" Check:

    • Place an ionizing fan or anti-static gun inside the balance enclosure. Spirocyclic salts are prone to static charge, causing powder to "jump" onto gloves.

  • Transfer Technique:

    • Never pour from the stock bottle. Use a disposable spatula.

    • The "Dirty Hand/Clean Hand" Rule: Use your dominant hand (Outer Glove) to handle the spatula and chemical. Use your non-dominant hand (Outer Glove) to touch only the clean exterior of the receiving vial.

  • Doffing Sequence (Critical):

    • Scenario: You have finished weighing.

    • Remove Outer Gloves inside the fume hood. Turn them inside out as you pull.

    • Dispose of them as solid hazardous waste inside the hood.

    • Inspect Inner Gloves . If the bright color is stained, you have had a breakthrough.

    • Remove Tyvek coat, then Inner Gloves. Wash hands with soap and cool water (warm water opens pores).

Emergency Response: Spills & Exposure

  • Skin Contact:

    • Immediate Action: Do not use solvents (ethanol/DMSO) to wash; they increase permeability.

    • Protocol: Flush with water for 15 minutes. Use a mild soap (pH neutral). If red/irritated, seek medical attention and provide the SDS (or structure if SDS is generic).

  • Spill Cleanup (<1 gram):

    • PPE Upgrade: Don Silver Shield/Laminate gloves over your nitrile gloves.

    • Neutralization: Cover with a sand/soda ash mixture. Do not use strong acids to neutralize the amine, as this may generate heat and aerosolize the substance.[1]

    • Disposal: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Toxic Organic Amine."

Waste Disposal & Deactivation

  • Segregation: Do not mix with acidic waste streams (risk of exothermic reaction or formation of toxic salts).[1][2] Segregate into "Alkaline/Organic" waste.

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.

  • Labeling: Clearly mark the container with the full chemical name and the hazard flag "Novel Spirocyclic Amine - Treat as Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH Publication No. 2019-132. [Link]

Sources

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